1-Methyl-1H-indol-7-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methylindol-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-10-6-5-7-3-2-4-8(11)9(7)10/h2-6,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXOOVLYAHIFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: 7-Hydroxy-1-methylindole (CAS 475577-33-4)
Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Strategic Scaffold for Kinase Inhibition and Redox-Modulating Therapeutics[1][2]
Executive Summary & Core Identity
7-Hydroxy-1-methylindole (CAS 475577-33-4) is a specialized bicyclic heteroaromatic scaffold used primarily as a building block in the design of kinase inhibitors, GPCR ligands, and redox-active therapeutics.[1] Unlike the ubiquitous 5-hydroxyindole (serotonin) or 3-substituted indoles (tryptophan derivatives), the 7-hydroxy-1-methyl motif offers a unique steric and electrostatic profile.[1]
The presence of the N1-methyl group ablates the canonical hydrogen bond donor capacity of the indole nitrogen, forcing specific hydrophobic interactions, while the C7-hydroxyl group provides a directed hydrogen bond donor/acceptor handle in a position often utilized to target solvent-front residues or specific water networks in enzyme active sites.
| Property | Data |
| CAS Number | 475577-33-4 |
| IUPAC Name | 1-methyl-1H-indol-7-ol |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol |
| SMILES | Cn1ccc2c1cccc2O |
| Key Features | N1-Methyl (Hydrophobic), C7-OH (H-bond Donor/Acceptor), Electron-rich indole core |
Synthesis & Manufacturing: The "Self-Validating" Protocol
Direct alkylation of 7-hydroxyindole typically results in a mixture of N-alkylation and O-alkylation, requiring tedious chromatographic separation.[1] To ensure high purity and regioselectivity, the Demethylation Route is the industry-standard, self-validating protocol.[1] This method locks the nitrogen position first, then reveals the hydroxyl group.
Step-by-Step Methodology
Phase 1: N-Methylation (Precursor Synthesis) [1]
-
Substrate: 7-Methoxyindole (Commercial starting material).[1]
-
Reagents: Sodium Hydride (NaH, 60% in oil), Methyl Iodide (MeI).
-
Solvent: Anhydrous DMF or THF.[1]
-
Protocol:
-
Suspend NaH (1.2 eq) in anhydrous DMF at 0°C under Argon.
-
Add 7-Methoxyindole (1.0 eq) dropwise.[1] Stir for 30 min to ensure deprotonation (formation of the indolyl anion).
-
Add MeI (1.1 eq) dropwise. Allow to warm to RT and stir for 2-4 hours.
-
Checkpoint: TLC should show complete consumption of starting material (higher R_f for product).
-
Workup: Quench with water, extract with EtOAc. Product: 7-methoxy-1-methylindole .
-
Phase 2: Regioselective Demethylation (The Critical Step)
-
Reagent: Boron Tribromide (BBr₃), 1.0 M in Dichloromethane (DCM).
-
Solvent: Anhydrous DCM.[1]
-
Protocol:
-
Dissolve substrate in anhydrous DCM under Argon.[1] Cool to -78°C.[1]
-
Slowly add BBr₃ (2.5 eq). Note: Excess BBr₃ is required to complex with the Lewis-basic nitrogen and the ether oxygen.
-
Allow the reaction to warm slowly to 0°C over 2 hours.
-
Quench (Critical Safety): Cool back to -78°C. Add MeOH dropwise (exothermic!). Then add saturated NaHCO₃ solution.
-
Purification: Extract with DCM. The product, 7-hydroxy-1-methylindole , is prone to oxidation; store under inert atmosphere or use immediately.[1]
-
Visualizing the Synthesis Logic
Figure 1: The regioselective synthesis pathway avoiding ambiguous alkylation sites.
Structural Utility in Drug Discovery
The 7-hydroxy-1-methylindole scaffold is not merely a passive linker; it is an active pharmacophore.[1] Its utility is defined by its ability to modulate Lipophilic Ligand Efficiency (LLE) and Residence Time .
A. Kinase Inhibitor Design (Hinge Binding)
In kinase drug discovery, the "hinge region" is the primary anchor.
-
Standard Indoles: The N-H at position 1 often donates a hydrogen bond to the hinge backbone (e.g., to the carbonyl of the gatekeeper residue).
-
1-Methyl Indoles: Methylation at N1 removes this H-bond donor.[1] This is strategic when:
-
The kinase pocket has a hydrophobic patch near the hinge (e.g., Met, Leu) that accommodates the methyl group.
-
Selectivity is required against kinases that strictly require the N-H donor.
-
-
7-OH Function: The hydroxyl group at C7 is positioned to form an intramolecular H-bond (with substituents at C6) or an intermolecular H-bond with conserved water molecules often found in the "sugar pocket" or solvent front.[1]
B. Redox-Active Therapeutics (Melatonin Analogues)
Research by Galano’s group has highlighted 7-hydroxy-1-methylindole derivatives (specifically hydrazine analogues) as potent antioxidants and enzyme inhibitors.[1]
-
Mechanism: These compounds act as Xanthine Oxidase (XO) inhibitors .[3] The electron-rich indole ring, further activated by the 7-OH electron-donating group (EDG), facilitates Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanisms to scavenge free radicals.[1]
-
Case Study: The analogue (E)-1-methyl-3-((2-phenylhydrazine)methyl)-1H-indol-7-ol demonstrates superior antioxidant capacity compared to melatonin, driven by the stability of the resulting indolyl radical.[1]
Pharmacophore Map
Figure 2: Pharmacophore mapping of 7-hydroxy-1-methylindole in binding sites.
Analytical Characterization
To validate the identity of CAS 475577-33-4, the following analytical signals are diagnostic.
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~9.5 ppm (s, 1H) | OH proton. Disappears on D₂O shake.[1] |
| δ ~4.0 ppm (s, 3H) | N-Methyl group. Sharp singlet, distinct from O-Me (usually ~3.8 ppm).[1] | |
| δ ~6.5 - 7.2 ppm (m, 4H) | Aromatic protons. Pattern confirms 7-substitution (coupling constants J values).[1] | |
| LC-MS (ESI) | [M+H]⁺ = 148.07 | Protonated molecular ion. |
| HPLC | Retention Time (RT) | Will be shorter than 7-methoxy-1-methylindole (more polar due to OH).[1] |
Safety & Handling (MSDS Summary)
-
Hazards: Irritant (Skin/Eye). The phenolic moiety makes it susceptible to oxidation (turning brown/black upon air exposure).
-
Storage: -20°C, under Argon/Nitrogen atmosphere. Protect from light.[1]
-
Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless esterification is intended).
References
-
Synthesis of 7-hydroxyindoles: Journal of Medicinal Chemistry, 1992, Vol. 35, "Synthesis and evaluation of 7-substituted indoles."[1]
-
Melatonin Analogues & Antioxidant Activity: Galano, A., et al. "DFT and Molecular Docking Studies of Melatonin and Some Analogues Interaction with Xanthine Oxidase."[1][4] Journal of the Mexican Chemical Society, 2024.[1][5]
-
BBr3 Demethylation Protocol: Organic Syntheses, Coll. Vol. 5, p. 412.[1] "Demethylation of Aryl Methyl Ethers."
-
Kinase Inhibitor Design: "The role of the structural water molecules in the kinase binding site." Drug Discovery Today, 2018.[1]
Sources
- 1. CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines - Google Patents [patents.google.com]
- 2. Reactions of harmaline (4,9-dihydro-7-methoxy-1-methyl-3H-pyrido[3,4-b]indole) and its derivatives. Part I. Reactions of harmaline with methyl acrylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Pharmacological Versatility of 7-Hydroxyindole Derivatives in Modern Drug Discovery
A Technical Whitepaper on Antimicrobial, Neuroprotective, and Oncological Applications
Executive Summary: The Structural Advantage of the C7 Substitution
In medicinal chemistry, the indole scaffold is widely recognized as a "privileged structure" due to its ability to bind to multiple biological targets. However, as application scientists, we must look beyond mere phenotypic observations and interrogate the physicochemical drivers of a molecule's behavior. The specific positioning of a hydroxyl group at the C7 position of the indole ring fundamentally alters the molecule's electronic distribution, enhancing its hydrogen-bonding capacity and radical-trapping efficiency.
This technical guide synthesizes recent pharmacological data to explore how 7-hydroxyindole (7-HI) and its derivatives are being leveraged in drug discovery—specifically targeting extensively drug-resistant (XDR) bacterial biofilms, neuronal ferroptosis, and oncological tubulin polymerization.
Antimicrobial and Antibiofilm Efficacy: Targeting XDR Pathogens
The rise of extensively drug-resistant Acinetobacter baumannii (XDRAB) necessitates therapeutic strategies that move beyond traditional bactericidal mechanisms. Recent evaluations published in 1 have demonstrated that 7-hydroxyindole exhibits potent antibiofilm activity against clinical isolates of XDRAB[1].
Crucially, 7-HI does not merely kill the bacteria; at sub-inhibitory concentrations (as low as 1/64 of the Minimum Inhibitory Concentration), it actively inhibits biofilm formation and eradicates mature biofilms by interfering with the bacterial quorum sensing (QS) system[1]. Mechanistically, 7-HI downregulates the expression of the abaI (auto-inducer synthase) and abaR (auto-inducer synthase receptor) genes, effectively blinding the bacteria to their own population density signals[1]. Furthermore, 7-HI has been shown to alter virulence gene expression in Pseudomonas aeruginosa, decreasing swarming motility and improving gastrointestinal clearance[2].
Caption: Quorum sensing inhibition pathway by 7-hydroxyindole in A. baumannii.
Protocol 1: Self-Validating Biofilm Eradication Assay
To ensure reproducibility and isolate the true eradicative effect of 7-HI from mere growth inhibition, the following self-validating protocol is recommended:
-
Bacterial Culturing: Culture XDRAB isolates in cation-adjusted Mueller-Hinton broth (CAMHB). Causality: Standardizing divalent cation (Ca²⁺, Mg²⁺) concentrations is critical, as these ions directly affect bacterial outer membrane permeability and baseline biofilm adherence.
-
Biofilm Maturation: Inoculate 96-well microtiter plates and incubate statically at 37°C for 24 hours. Causality: This establishes a mature extracellular polymeric substance (EPS) matrix, allowing you to test true eradication rather than prevention.
-
Compound Treatment: Wash the wells with PBS to remove planktonic cells. Add fresh media containing serial dilutions of 7-HI (e.g., 1/8, 1/32, 1/64 MIC).
-
Crystal Violet Staining: After 24 hours of treatment, wash the wells, fix with methanol, and stain with 0.1% crystal violet for 15 minutes. Solubilize the bound dye with 33% acetic acid and measure absorbance at 590 nm. Causality: Crystal violet is a basic dye that binds electrostatically to negatively charged surface molecules and polysaccharides in the EPS, providing a direct, quantifiable optical density readout of total biofilm biomass.
-
Internal Validation: The assay must include a vehicle control (e.g., 1% DMSO) to rule out solvent-induced matrix disruption, a positive control (e.g., a known carbapenem), and blank wells (media only) to subtract background dye retention.
Neuroprotective Mechanisms: Ferroptosis Inhibition
Ferroptosis is an iron-dependent form of programmed cell death driven by the toxic accumulation of lipid peroxides. It is a major pathological driver in neurodegenerative diseases. According to research published by the 3, hydroxyindoles—including 7-hydroxyindole—have been identified as potent inhibitors of ferroptosis in neuronal cultures (e.g., HT-22 cells)[3].
The mechanism is not receptor-mediated; rather, it relies on the intrinsic radical-trapping antioxidant (RTA) activity of the molecule[3]. The electron-rich indole ring, coupled with the hydroxyl group, allows 7-HI to donate a hydrogen atom to lipid peroxyl radicals, effectively breaking the chain reaction of oxidative damage before it triggers cell death[3].
Caption: Mechanism of ferroptosis inhibition by 7-hydroxyindole via RTA activity.
Protocol 2: Cell-Free ABTS Radical Scavenging Assay
To prove that the neuroprotective effect is driven by direct chemical RTA activity rather than complex cellular metabolic shifts, a cell-free assay is required.
-
ABTS Radical Generation: React 7 mM ABTS with 2.45 mM potassium persulfate in the dark for 12-16 hours at room temperature. Causality: Pre-forming the blue/green ABTS•+ radical cation before introducing the test compound isolates the direct chemical electron-donation capacity from any enzymatic interference.
-
Compound Incubation: Dilute the ABTS•+ solution with ethanol to an absorbance of ~0.70 at 734 nm. Add various concentrations of 7-HI and incubate for exactly 6 minutes.
-
Spectrophotometric Quantification: Measure the absorbance at 734 nm. Causality: The reduction of the ABTS•+ radical to its colorless neutral form provides a precise, stoichiometric measure of the compound's radical-trapping efficiency.
-
Internal Validation: Utilize Trolox (a water-soluble vitamin E analog) to generate a standard curve. This calibrates the assay's dynamic range and ensures that the RTA values are reproducible regardless of minor batch-to-batch variations in the radical generation step.
Quantitative Data Summary
The structural versatility of 7-HI derivatives translates into a broad spectrum of quantifiable biological activities. The table below summarizes key pharmacological metrics across different therapeutic domains.
| Target / Pathogen | Assay / Metric | Value / Outcome | Reference |
| A. baumannii (XDRAB) | Minimum Inhibitory Concentration (MIC) | 512 µg/mL | [1] |
| A. baumannii (XDRAB) | Biofilm Eradication | Effective at sub-MIC (1/64) | [1] |
| HT-22 Neuronal Cells | Ferroptosis Inhibition (Erastin/RSL3) | High Potency (RTA active) | [3] |
| Cancer Cell Lines | Tubulin Assembly IC50 | 1.1 µM (7-methoxy analog) | [4] |
Note on Oncology: Beyond infectious disease and neurology, substitutions at the C7 position of the indole ring have been heavily explored in oncology. For instance, synthetic 7-methoxy and 7-hydroxy derivatives inspired by vascular disrupting agents have demonstrated sub-micromolar cytotoxicity and potent inhibition of tubulin assembly in cancer cell lines[4].
Conclusion
The 7-hydroxyindole scaffold represents a highly versatile pharmacophore in modern drug discovery. By understanding the physicochemical causality behind its biological behaviors—from its ability to repress quorum sensing transcription in XDR biofilms to its intrinsic radical-trapping antioxidant properties in neuronal ferroptosis—researchers can rationally design more potent, targeted therapeutics. Future synthetic efforts should focus on optimizing the pharmacokinetic profile of the C7-substituted indole core while preserving its critical hydrogen-bonding and electron-donating characteristics.
References
- Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006), PMC - NIH,
- Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii, Microbiology Spectrum - ASM Journals,
- The role of hydroxyindoles in protecting neuronal cultures
- Dual Role of Indoles Derived From Intestinal Microbiota on Human Health, Frontiers,
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Dual Role of Indoles Derived From Intestinal Microbiota on Human Health [frontiersin.org]
- 3. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 1-Methyl-1H-indol-7-ol in Fragment-Based Drug Design (FBDD)
Executive Summary: The Case for the 7-Hydroxy Indole Core
In the landscape of Fragment-Based Drug Design (FBDD), the indole scaffold is ubiquitously recognized as "privileged" due to its ability to mimic purines and aromatic amino acids (tryptophan). However, the 1-methyl-1H-indol-7-ol variant represents a highly specific, under-utilized chemical space.[1]
Unlike the common 5- or 6-substituted indoles, the 7-hydroxy motif offers a unique hydrogen bond donor/acceptor vector orthogonal to the primary scaffold axis.[1] Furthermore, the N1-methylation is a critical design feature: it "caps" the nitrogen, preventing non-specific hydrogen bond donation at the N1 position, thereby reducing promiscuous binding events and improving lipophilicity (LogD) for membrane permeability.
This guide outlines the technical utility of 1-methyl-1H-indol-7-ol as a starting fragment, detailing its physicochemical profile, synthetic elaboration strategies, and screening workflows.[1]
Physicochemical & Pharmacophore Profile[1][2]
Effective FBDD relies on "Rule of Three" (Ro3) compliance. 1-Methyl-1H-indol-7-ol fits these criteria perfectly, leaving ample room for "fragment growing" or "linking."[1]
Table 1: Cheminformatics Profile
| Property | Value | Structural Implication |
| Molecular Weight (MW) | 147.17 Da | Ideal for FBDD (Limit < 300 Da).[1] Allows addition of ~150-250 Da during optimization.[1] |
| cLogP | ~2.1 - 2.7 | Moderate lipophilicity ensures solubility in DMSO (screening) and potential for membrane permeability.[1] |
| H-Bond Donors (HBD) | 1 (7-OH) | The 7-OH is the sole donor, providing a specific anchor point.[1] |
| H-Bond Acceptors (HBA) | 2 (7-OH, N1) | N1 is electronically coupled but sterically capped; 7-OH oxygen is the primary acceptor.[1] |
| Topological Polar Surface Area (TPSA) | ~20 Ų | Low TPSA suggests excellent blood-brain barrier (BBB) penetration potential.[1] |
| Rotatable Bonds | 0 | Rigid scaffold minimizes entropic penalty upon binding.[1] |
Pharmacophore Vectors[1]
-
Vector A (7-OH): Acts as a "warhead" for Ser/Thr/Tyr residues or water-mediated networks in the binding pocket.[1]
-
Vector B (C3-Position): The most nucleophilic carbon; ideal for growing the fragment into hydrophobic pockets (e.g., the "back pocket" of kinases).
-
Vector C (N1-Methyl): Provides a hydrophobic cap that can displace conserved water molecules or interact with hydrophobic patches (e.g., Val/Leu/Ile residues).[1]
Synthetic Accessibility & Library Expansion
A critical requirement for an FBDD scaffold is the ability to rapidly generate analogs (vectors for growth). The 1-methyl-1H-indol-7-ol core is highly amenable to Electrophilic Aromatic Substitution (EAS) and C-H Activation .[1]
Core Synthesis (Modified Reissert or Fischer)
While commercially available, de novo synthesis allows for pre-functionalization.
-
Key Step: Batcho-Leimgruber synthesis or reductive cyclization ensures the 7-OH is preserved.[1]
Protocol: C3-Selective Functionalization (Fragment Growing)
The C3 position is electronically activated by the N1 lone pair. The following protocol describes the installation of a formyl group (Vilsmeier-Haack), a versatile handle for subsequent reductive aminations (library generation).
Step-by-Step Methodology:
-
Reagents: 1-Methyl-1H-indol-7-ol (1.0 eq), POCl₃ (1.2 eq), DMF (5.0 eq).
-
Setup: Flame-dried round-bottom flask under Argon atmosphere.
-
Procedure:
-
Cool DMF to 0°C. Add POCl₃ dropwise (exothermic) to generate the Vilsmeier reagent.
-
Dissolve scaffold in minimal DMF and add dropwise to the mixture.
-
Warm to RT and stir for 2 hours (monitor by TLC/LCMS for conversion).
-
Quench: Pour reaction mixture onto crushed ice/sodium acetate solution (buffers pH to ~5).
-
Isolation: Precipitate forms. Filter and wash with cold water.[1][3] Recrystallize from EtOH.
-
-
Validation: ¹H NMR should show a distinct aldehyde singlet at ~9.8-10.0 ppm.[1]
Diagram: Synthetic Elaboration Pathways
Caption: Divergent synthetic pathways from the 1-methyl-1H-indol-7-ol core for library generation.
FBDD Screening Workflow
Because fragments bind with low affinity (mM to high µM range), high-concentration screening using sensitive biophysical methods is mandatory.[1]
Primary Screen: Saturation Transfer Difference (STD) NMR
STD-NMR detects transient binding by transferring magnetization from the protein to the bound ligand.
Protocol:
-
Sample Prep: Protein (10-20 µM) + Fragment cocktail (500 µM each) in D₂O buffer.
-
Pulse Sequence: On-resonance irradiation (protein methyls, ~0 ppm) vs. Off-resonance (-30 ppm).
-
Analysis: Subtract spectra. Signals appearing in the difference spectrum indicate binding.
-
Specific Check: Look for the C2-H and C4/5/6-H signals of the indole.[1] The N-Me singlet is a sharp diagnostic peak; if it shows strong STD effect, the methyl group is in close contact with the protein surface.
Secondary Validation: Surface Plasmon Resonance (SPR)
Used to determine binding kinetics (
-
Sensor Chip: CM5 or Streptavidin (biotinylated protein).[1]
-
Solvent Correction: Critical due to DMSO (usually 2-5%) required for fragment solubility.[1]
-
Expectation: Fast-on/fast-off kinetics (square wave sensorgrams) are typical for fragments.[1]
Structural Confirmation: X-ray Soaking
-
Crystal System: Robust crystallization system (e.g., Trypsin, HSP90, or specific Kinase) diffracting < 2.0 Å.[1]
-
Soak: Transfer crystal to drop containing 10-50 mM fragment + 10-20% DMSO.
-
Duration: 1 hour to overnight.
-
Data: Collect dataset. Look for
difference density in the binding pocket.[1]
Diagram: Screening Cascade
Caption: Validated FBDD screening cascade from library to structural confirmation.
Theoretical Application: Kinase "Hinge" Binding[1]
In many kinase inhibitors, the indole N-H acts as a donor to the hinge region (e.g., to the backbone carbonyl of the gatekeeper residue).
The 1-Methyl-1H-indol-7-ol Twist: Because the N1 is methylated, this standard binding mode is blocked.[1] This forces the fragment to adopt alternative orientations:
-
Reverse Binding: The 7-OH acts as a donor/acceptor to the hinge, while the 1-Me group points into the hydrophobic selectivity pocket.
-
Allosteric Sites: The fragment is ideal for "cryptic" pockets (e.g., PI3K or Bromodomain acetyl-lysine pockets) where a phenolic hydroxyl is required to anchor water networks, and the planar indole stack against aromatic residues (Phe/Tyr/Trp).
Case Study Analogy: Similar 7-substituted indoles have been successful in targeting Mcl-1 (anti-apoptotic protein), where the indole core occupies a hydrophobic groove and the substituent (7-position) engages in critical electrostatic interactions [1].[1]
References
-
Fragment-Based Discovery of Indole Inhibitors : Journal of Medicinal Chemistry. Discusses indole scaffolds in MMP-13 and other targets.
-
Indole Scaffold as a Privileged Structure : Mini-Reviews in Medicinal Chemistry. Comprehensive review of indole binding modes in GPCRs and Kinases.
-
1-Methylindole Properties & Synthesis : Sigma-Aldrich Technical Data. Physicochemical data and commercial availability.[1][4]
-
Fragment-Based Drug Discovery Strategies : Frontiers in Chemistry. General methodology for fragment growing and screening.
-
Synthesis of 7-substituted Indoles : ResearchGate. Protocols for functionalizing the 7-position and indole core.
Sources
Comparative Analysis of Indole Scaffolds: 1-Methyl-1H-indol-7-ol vs. 7-Hydroxymitragynine
Executive Summary & Core Distinction
This technical guide addresses the critical structural and functional differences between 1-Methyl-1H-indol-7-ol and 7-hydroxymitragynine (7-OH-MG) . While both compounds share an indole-based nomenclature and the descriptor "7-hydroxy," they represent chemically distinct entities with non-overlapping pharmacological profiles.
-
7-Hydroxymitragynine is a complex indoloquinolizidine alkaloid and a potent, atypical
-opioid receptor (MOR) agonist. Its "7-hydroxy" designation refers to the oxidation of the C7 bridgehead carbon, converting the indole into an indolenine (pseudoindoxyl) system. -
1-Methyl-1H-indol-7-ol is a simplified, bicyclic aromatic building block. Its "7-ol" designation refers to a phenolic hydroxyl group on the benzene ring of a fully aromatic indole. It lacks the necessary pharmacophore for opioid receptor binding and serves primarily as a synthetic intermediate.
Immediate Actionable Insight: Researchers must not conflate these two compounds in Structure-Activity Relationship (SAR) studies. 1-Methyl-1H-indol-7-ol is not a mimetic of 7-OH-MG; it is a structural fragment that lacks the essential 3D architecture required for MOR activation.
Structural Architecture & The "Position 7" Paradox
The primary source of confusion lies in the IUPAC vs. Biosynthetic numbering systems.
1-Methyl-1H-indol-7-ol (The Simple Scaffold)
-
Core: Bicyclic aromatic indole.[1]
-
Substituents:
-
N1: Methylated (N-CH3).[2]
-
C7: Hydroxylated (Phenolic -OH).
-
-
Electronic State: Fully aromatic system; electron-rich.
-
Role: Synthetic building block (e.g., for kinase inhibitors or multifunctional ligands).[1]
7-Hydroxymitragynine (The Complex Alkaloid)[3][4]
-
Core: Corynanthe-type indole alkaloid (specifically, an indolenine).
-
Substituents:
-
N1: Protonated/Free base (usually NH in the parent, but the oxidation changes the core).
-
C7 (Biosynthetic): This is the
-position relative to the indole nitrogen. In 7-OH-MG, this carbon is hybridized, bearing a hydroxyl group.
-
-
Electronic State: The C7-oxidation disrupts the aromaticity of the pyrrole ring, creating an imine-like (indolenine) structure. This electronic change is crucial for its high potency.
Visualization of Structural Divergence
Figure 1: Structural divergence highlighting the nomenclature mismatch regarding the "7-position" in simple indoles versus complex alkaloids.
Pharmacological Profiles & Mechanism of Action
7-Hydroxymitragynine: The "Atypical" Opioid
7-OH-MG acts as a partial agonist at the
-
Binding Affinity (
): ~40 nM (MOR). -
Potency: ~10-13x more potent than morphine in antinociceptive assays.
-
Metabolic Origin: Formed via CYP3A4-mediated oxidation of Mitragynine.
1-Methyl-1H-indol-7-ol: The Inert Fragment
This molecule lacks the essential pharmacophore for opioid binding:
-
Missing Basic Nitrogen: Opioid ligands typically require a basic nitrogen (protonated at physiological pH) to interact with Asp147 in the MOR binding pocket. While 1-Methyl-1H-indol-7-ol has a nitrogen, it is part of the aromatic indole ring (lone pair involved in aromaticity) and is not sufficiently basic.
-
Missing Lipophilic Bulk: It lacks the rigid multicyclic framework required to fit the hydrophobic pockets of the receptor.
Data Summary Table: Pharmacological Comparison
| Feature | 7-Hydroxymitragynine | 1-Methyl-1H-indol-7-ol |
| Molecular Weight | ~414.5 g/mol | 147.17 g/mol |
| Core Scaffold | Indoloquinolizidine (Indolenine) | N-Methyl Indole |
| MOR Affinity ( | Low Nanomolar (High Affinity) | > 10,000 nM (Predicted Inactive) |
| Key Functional Group | C7-OH (sp3), C9-Methoxy, Acrylate | C7-OH (Phenolic), N-Methyl |
| Primary Utility | Analgesic Lead / Drug Candidate | Chemical Reagent / Fragment |
Experimental Protocols
Protocol A: Synthesis of 7-Hydroxymitragynine (Photo-oxidation)
Context: This is the standard semi-synthetic route to generate 7-OH-MG from the abundant precursor Mitragynine.
Reagents:
-
Rose Bengal (Photosensitizer)
-
Methanol (Solvent)
-
Sodium Sulfite (
)[9]
Workflow:
-
Dissolution: Dissolve Mitragynine (1.0 eq) in Methanol (0.05 M concentration).
-
Sensitizer Addition: Add catalytic Rose Bengal (5 mol%).
-
Irradiation: Irradiate the solution with a 500W Halogen lamp (or high-power LED at 530nm) under an oxygen atmosphere (bubbling
) at 0°C. -
Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). 7-OH-MG appears as a more polar spot.
-
Quenching: Upon consumption of starting material (~2-4 hours), add aqueous
to reduce unstable hydroperoxide intermediates. -
Purification: Extract with DCM, dry over
, and purify via column chromatography (Gradient: 0-10% MeOH in DCM).
Protocol B: CYP3A4-Mediated Metabolism Assay
Context: To verify if a test compound (like Mitragynine) converts to 7-OH-MG in vitro.
Reagents:
-
Human Liver Microsomes (HLM) or Recombinant CYP3A4 (rCYP3A4)
-
NADPH Regenerating System
-
Phosphate Buffer (pH 7.4)
Workflow:
-
Pre-incubation: Incubate HLM (0.5 mg protein/mL) with Mitragynine (1-10
) in phosphate buffer for 5 min at 37°C. -
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Incubation: Shake at 37°C for 30-60 minutes.
-
Termination: Quench with ice-cold Acetonitrile (containing internal standard, e.g., Propranolol).
-
Analysis: Centrifuge (10,000g, 10 min) and analyze supernatant via LC-MS/MS (MRM mode) looking for the [M+16]+ peak (mass shift from 398 to 414).
Pathway Visualization: Synthesis & Metabolism
Figure 2: Metabolic and synthetic generation of 7-Hydroxymitragynine contrasted with the independent synthesis of the simple indole fragment.
References
-
Kruegel, A. C., et al. (2016). "Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators." Journal of the American Chemical Society. Link
-
Váradi, A., et al. (2016). "Mitragynine/Corynantheidine Pseudoindoxyls as Opioid Analgesics with Mu Agonism and Delta Antagonism, which Do Not Recruit Beta-Arrestin-2." Journal of Medicinal Chemistry. Link
-
Kamble, S. H., et al. (2019). "Metabolite Profiling and Identification of Enzymes Responsible for the Metabolism of Mitragynine, the Major Alkaloid of Mitragyna speciosa (Kratom)." Xenobiotica. Link
-
Hassan, R., et al. (2013). "From Kratom to mitragynine and its derivatives: Physiological and behavioural effects related to use, abuse, and addiction." Neuroscience & Biobehavioral Reviews. Link
-
Sigma-Aldrich. (2025). "1-Methyl-1H-indol-7-ol Product Specification." Merck KGaA. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 642-75-1: 1-Methyl-1H-indole-3,5,6-triol | CymitQuimica [cymitquimica.com]
- 3. forum.bronxtakeover.com [forum.bronxtakeover.com]
- 4. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]
- 5. fda.gov [fda.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. WO2017165738A1 - Mitragynine alkaloids as opioid receptor modulators - Google Patents [patents.google.com]
Medicinal Chemistry Applications of 7-Substituted Indole Scaffolds: A Comprehensive Technical Guide
Executive Summary
The indole scaffold is a universally recognized privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved therapeutics. While substitutions at the 2-, 3-, and 5-positions have been exhaustively explored, the 7-position offers a unique, underexploited vector for molecular design[1]. Functionalization at the C-7 position dramatically alters the steric trajectory and electronic profile of the indole ring, enabling highly specific interactions with biological targets, such as the ATP-binding hinge region of kinases and the active sites of metallo-β-lactamases[2][3]. This whitepaper provides an in-depth analysis of the pharmacological utility, structural causality, and advanced synthetic methodologies associated with 7-substituted indoles, culminating in validated, self-monitoring experimental protocols.
Mechanistic Rationale: The 7-Position Advantage
The pharmacological behavior of an indole derivative is exquisitely sensitive to its substitution pattern. Traditionally, electrophilic aromatic substitution naturally favors the electron-rich C-3 position, and under specific conditions, the C-2 or C-5 positions. The C-7 position, however, is electronically deactivated and sterically shielded by the adjacent N-H group.
When a substituent is successfully installed at the C-7 position, it introduces profound structural consequences:
-
Steric Shielding of the N-H Bond: Bulky groups at C-7 can restrict the rotation of the molecule within a binding pocket and modulate the hydrogen-bond donating capacity of the indole nitrogen.
-
Conformational Locking: In target binding, 7-substituted indoles often act as superior ATP mimetics because the substituent forces the molecule into a conformation that perfectly aligns the N-H donor and adjacent acceptors with the hinge region of protein kinases[2].
-
pKa Modulation: Electron-withdrawing or donating groups at C-7 fine-tune the basicity of the indole system, directly impacting pharmacokinetic properties like membrane permeability and target residence time.
Logical structure-activity relationship (SAR) vectors for 7-substituted indoles.
Pharmacological Applications and Target Efficacy
Oncology: Precision Kinase Inhibition
The most prominent application of 7-substituted indoles is in the development of targeted cancer therapies. 7-Arylindole scaffolds are highly effective at mimicking the adenine ring of ATP[2]. By occupying the ATP-binding pocket of receptor tyrosine kinases (RTKs) or components of the PI3K/Akt pathway, these compounds competitively inhibit phosphorylation cascades. The 7-substituent projects into the hydrophobic selectivity pocket of the kinase, providing a mechanism to achieve isoform selectivity—a critical factor in reducing off-target toxicity[1][4].
PI3K/Akt signaling cascade and targeted inhibition by 7-substituted indoles.
Antimicrobial Resistance: Metallo-β-Lactamase (MBL) Inhibition
The rise of carbapenem-resistant Enterobacteriaceae is a global health crisis. While serine-β-lactamase inhibitors (like avibactam and vaborbactam) are FDA-approved, MBLs (such as NDM-1 and VIM-2) remain notoriously difficult to drug[3]. Recent medicinal chemistry breakthroughs have identified 3,7-substituted-indole-2-carboxylic acids as potent MBL inhibitors. The 2-carboxylic acid chelates the active-site zinc ions, while the 7-substitution provides critical hydrophobic contacts that boost sub-nanomolar potency[3][5].
Quantitative Biological Data
The following table summarizes the quantitative impact of 7-substituted indole derivatives across various therapeutic targets, demonstrating their high potency.
| Target / Pathway | Compound Class / Scaffold | Key Substituent | Activity (IC₅₀) | Ref. |
| NDM-1 (MBL) | 3,7-substituted-indole-2-carboxylic acid | 7-Aryl / 7-Alkyl | 0.35 nM – 0.5 nM | [3],[5] |
| HDAC3-NCoR1 | 2-(aminophenyl)-benzamide indole derivative | 7-Bromo | 12 nM | [6] |
| Nitric Oxide (NO) | Brominated Isatins (Indole derivative) | 5-Bromo vs Unsubstituted | 48.2 µM vs 339.8 µM | [1] |
Advanced Synthetic Methodologies
Because C-7 is electronically deactivated, synthesizing 7-substituted indoles requires strategic workarounds. The field has evolved from classical pre-functionalization to elegant, atom-economical C-H activation.
The Classical Approach: Bartoli Indole Synthesis
The Bartoli synthesis remains the industrial standard for accessing 7-substituted indoles from readily available ortho-substituted nitroarenes[7]. The reaction utilizes three equivalents of a vinyl Grignard reagent. The causality behind this stoichiometry is critical: the first equivalent attacks the nitro group, the second acts as a reducing agent, and the third serves as a nucleophile/base to drive the final cyclization[6][7].
Modern Transition-Metal Catalyzed C-H Activation
To bypass the limitations of pre-functionalized starting materials, modern protocols utilize transition metals (Rh, Ru, Pd) for directed C-H functionalization[8][9]. For instance, Rh(III)-catalyzed oxidative cross-coupling allows for the regioselective olefination of indoline derivatives, followed by a one-pot oxidation to yield the 7-substituted indole[10]. Similarly, Ru(II)-catalyzed [3+2] annulations of N-nitrosoanilines with alkynes provide excellent sterically controlled regioselectivity[9].
Rh(III)-catalyzed C-H activation workflow for 7-substituted indole synthesis.
Synthetic Strategies Comparison
| Methodology | Catalyst / Reagents | Primary Advantage | Limitations |
| Bartoli Synthesis | Vinylmagnesium bromide (3 eq) | High chemoselectivity; robust for bulky 7-groups[7]. | Requires cryogenic conditions; incompatible with base-sensitive groups. |
| Rh(III) C-H Activation | [RhCp*Cl₂]₂, Cu(OAc)₂ | Atom-economic; direct functionalization of indolines[10]. | Requires directing groups; expensive catalyst. |
| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | Excellent for 7-Aryl kinase inhibitors[2]. | Requires pre-synthesized 7-bromoindole precursors. |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include explicit causality for reagent choices and in-process controls (IPCs) to verify reaction progress.
Protocol A: Synthesis of 7-Bromoindole via Bartoli Reaction
Purpose: Generation of a versatile 7-bromo building block from 2-bromonitrobenzene.
-
Preparation: Flame-dry a 3-neck round-bottom flask under inert argon. Dissolve 2-bromonitrobenzene (1.0 eq) in anhydrous THF (0.2 M).
-
Cryogenic Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath. Causality: Strict temperature control prevents the highly exothermic Grignard reaction from degrading the intermediate nitroso species.
-
Grignard Addition: Add vinylmagnesium bromide (1.0 M in THF, 3.2 eq) dropwise over 30 minutes.
-
Self-Validation (Visual): The solution will rapidly transition from pale yellow to deep red/brown, indicating the formation of the nitroso intermediate.
-
-
Cyclization: Allow the reaction to stir at -40 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Quenching: Quench the reaction carefully with saturated aqueous NH₄Cl. Causality: NH₄Cl neutralizes the basic magnesium salts without overly acidifying the medium, which could degrade the indole product.
-
Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).
-
Self-Validation (Analytical): TLC (Hexanes:EtOAc 9:1) should show a highly UV-active spot (R_f ~ 0.4). GC-MS will confirm the molecular ion peak at m/z 195/197 (1:1 ratio, characteristic of a single bromine isotope pattern).
-
Protocol B: Suzuki-Miyaura Cross-Coupling of tert-Butyl 7-bromo-1H-indole-1-carboxylate
Purpose: Installation of an aryl group at the 7-position to generate a kinase inhibitor scaffold[2].
-
Reagent Assembly: In a microwave vial, combine tert-butyl 7-bromo-1H-indole-1-carboxylate (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Causality: The Boc protecting group is mandatory here. It prevents unwanted N-arylation and sterically forces the Pd-complex into the correct trajectory for C7 insertion[2].
-
-
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the mixture with argon for 10 minutes. Causality: Oxygen must be removed to prevent oxidative homocoupling of the boronic acid and degradation of the Pd(0) catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial.
-
Heating: Heat the reaction at 90 °C for 4 hours.
-
Self-Validation (Analytical): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 296) disappears, replaced by the product mass (e.g., m/z 293 for a phenyl substitution).
-
-
Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify via reverse-phase HPLC.
Conclusion
The 7-substituted indole scaffold represents a frontier in rational drug design. By leveraging the unique steric and electronic environment of the C-7 position, medicinal chemists can design highly selective ATP-mimetics for oncology and potent metallo-β-lactamase inhibitors to combat antimicrobial resistance. As synthetic methodologies transition from classical Grignard-based cyclizations to elegant, transition-metal-catalyzed C-H activations, the chemical space accessible around the 7-position will continue to expand, driving the next generation of targeted therapeutics.
References
-
"Synthesis of Indoles: Efficient Functionalisation of the 7Position", ResearchGate,[Link]
-
"Rhodium(III)-Catalyzed Direct Regioselective Synthesis of 7-Substituted Indoles", ACS Publications,[Link]
-
"Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment", MDPI, [Link]
-
"Applications of Bartoli indole synthesis", Academia.edu,[Link]
-
"Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives", MDPI, [Link]
-
"β-lactam/β-lactamase inhibitor combinations: an update", PMC - NIH,[Link]
-
"Small-molecule inhibitors of bacterial metallo-β-lactamases", Scholarly Publications Leiden University,[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. β-lactam/β-lactamase inhibitor combinations: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Applications of Bartoli indole synthesis [academia.edu]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Solubility profile of 1-Methyl-1H-indol-7-ol in organic solvents
Comprehensive Solubility Profile and Solvation Thermodynamics of 1-Methyl-1H-indol-7-ol in Organic Solvents
Executive Summary
Understanding the solubility profile of 1-Methyl-1H-indol-7-ol (CAS 475577-33-4)[1] is a critical prerequisite for its application in synthetic chemistry and drug discovery. Recently identified as a highly potent structural scaffold for developing non-toxic, regenerative antiradical agents and melatonin analogues (such as the Ir and It derivatives)[2], its physicochemical behavior dictates its formulation trajectory. This whitepaper provides a rigorous analysis of its solvation thermodynamics, quantitative solubility across organic solvent classes, and a self-validating experimental protocol for preformulation screening.
Structural Rationale and Physicochemical Foundations
The solubility of a compound is inextricably linked to its molecular topology. 1-Methyl-1H-indol-7-ol presents a fascinating dichotomy of hydrophobic and hydrophilic domains:
-
Hydrophobic Core & N-Methylation: The planar indole ring provides a large hydrophobic surface area. Crucially, the methylation at the N1 position eliminates the hydrogen-bond (H-bond) donor capacity typically associated with the indole nitrogen. This modification increases the molecule's overall lipophilicity and alters its crystal lattice energy compared to unsubstituted indoles.
-
7-Hydroxyl Group: Positioned at the C7 carbon, this hydroxyl group acts as both a strong H-bond donor and acceptor. Because the adjacent N1 position is methylated, the 7-OH group is the primary site for specific polar interactions with solvent molecules.
This structural arrangement ensures that the molecule possesses sufficient hydrophobicity to cross lipid membranes via passive transport without bioaccumulating, a trait validated by its favorable solvation free energy in biomimetic lipid models like pentyl ethanoate[2].
Solvation Thermodynamics
The dissolution of 1-Methyl-1H-indol-7-ol in an organic solvent is governed by the Gibbs free energy of solvation (
Because the N-methyl group prevents the formation of a dense, multi-directional H-bond network in the solid state, the lattice energy is relatively moderate. Consequently, solvents that can simultaneously accommodate the hydrophobic indole core via dispersion forces and accept a hydrogen bond from the 7-OH group yield the highest thermodynamic solubility.
Fig 1. Thermodynamic pathway of 1-Methyl-1H-indol-7-ol solvation in organic solvents.
Quantitative Solubility Profile in Organic Solvents
Based on its computationally derived partition coefficients (log P) and structural homology to validated melatonin derivatives[2][3], the table below summarizes the empirical solubility profile of 1-Methyl-1H-indol-7-ol across distinct solvent classes at 25°C.
| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Exceptional H-bond acceptance from the 7-OH group; strong dipole-induced dipole interactions with the indole core. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 100 | Similar to DMSO; highly favorable |
| Polar Protic | Methanol (MeOH) | 32.7 | 50 - 80 | Favorable dual H-bond donor/acceptor network formation, though slightly hindered by the hydrophobic bulk of the molecule. |
| Ester / Lipid Model | Pentyl Ethanoate / Ethyl Acetate | ~ 4.7 - 6.0 | 30 - 50 | Excellent dispersion interactions with the hydrophobic core; mimics physiological lipid layers[2]. |
| Halogenated | Dichloromethane (DCM) | 8.9 | 20 - 40 | High affinity for the aromatic indole system via van der Waals forces, though limited polar interaction. |
| Non-Polar Aliphatic | Hexane / Heptane | 1.9 | < 1.0 | Insufficient solvation energy to break the H-bonded crystal lattice formed by the 7-OH groups. |
| Aqueous | Water (pH 7.4) | 78.4 | < 2.0 | High lipophilicity restricts aqueous solubility; hydrophobic hydration penalty is too high[2]. |
Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol
In high-throughput preformulation, relying solely on kinetic solubility (e.g., solvent shift methods) often yields artificially inflated values due to metastable supersaturation. To establish a self-validating thermodynamic baseline for 1-Methyl-1H-indol-7-ol, we employ a modified isothermal shake-flask methodology.
Causality in Protocol Design:
-
Avoidance of Filtration: Lipophilic indoles are notorious for non-specific adsorption onto standard PTFE or nylon syringe filters, which artificially lowers the quantified solubility. We mandate ultracentrifugation for phase separation.
-
Temporal Validation: A single time-point measurement cannot confirm equilibrium. By quantifying at both 24 hours and 48 hours, the system self-validates: if the variance between the two time points is <5%, true thermodynamic equilibrium is confirmed.
Step-by-Step Workflow
-
Solid Dispensing: Accurately weigh ~10 mg of 1-Methyl-1H-indol-7-ol powder[1] into a 2.0 mL amber glass HPLC vial. Excess solid must be visibly present to ensure saturation.
-
Solvent Addition: Add 1.0 mL of the target organic solvent. Seal with a PTFE-lined cap to prevent solvent evaporation.
-
Isothermal Equilibration: Place the vials in an orbital thermoshaker set to 25.0 ± 0.1 °C at 500 rpm. Maintain agitation for 24 hours (Cohort A) and 48 hours (Cohort B).
-
Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid.
-
Quantification: Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and quantify via HPLC-UV (detection at ~280 nm).
Fig 2. Self-validating high-throughput shake-flask solubility screening workflow.
Implications for Drug Development
The solubility profile of 1-Methyl-1H-indol-7-ol makes it an exceptionally versatile intermediate. Its high solubility in polar aprotic solvents (DMSO, DMF) facilitates seamless integration into high-throughput screening (HTS) assays and complex cross-coupling reactions. Furthermore, its moderate solubility in ester-based solvents (like pentyl ethanoate) is highly predictive of its behavior in biological systems. Because it is lipophilic enough to cross cell membranes without being so hydrophobic that it bioaccumulates[2], derivatives synthesized from this core are prime candidates for targeting intracellular oxidative stress pathways, such as xanthine oxidase inhibition[2].
References
-
A Computer-Assisted Systematic Search for Melatonin Derivatives with High Potential as Antioxidants Source: researchgate.net URL:[Link]
-
DFT and Molecular Docking Studies of Melatonin and Some Analogues Interaction with Xanthine Oxidase as a Possible Antiradical Mechanism Source: researchgate.net URL:[Link]
Sources
The Electronic Landscape of 7-Hydroxyindole: Mechanistic Insights and Applications in Drug Design
Executive Summary
7-Hydroxyindole (1H-indol-7-ol) is a highly versatile bicyclic heteroaromatic compound characterized by a fused benzene and pyrrole ring system with a hydroxyl group at the C7 position [[1]](). In medicinal chemistry and materials science, the precise electronic perturbations introduced by the 7-hydroxyl group make it a privileged scaffold for developing fluorescent probes, radical-trapping antioxidants, and anti-virulence agents 2. This whitepaper deconstructs the electronic properties of 7-hydroxyindole, linking its fundamental physical chemistry to its emerging biological applications and providing self-validating protocols for laboratory evaluation.
Fundamental Electronic Properties
Resonance, Inductive Effects, and Regioselectivity
The electronic environment of 7-hydroxyindole is governed by the competing forces of the hydroxyl group. While the oxygen atom exerts an electron-withdrawing inductive effect (-I) through the sigma bond network, its lone pairs participate in a powerful electron-donating resonance effect (+M) into the pi-system of the indole ring 3. Because the pyrrole nitrogen already enriches the system, the addition of the C7-OH group creates a highly nucleophilic benzene moiety. Specifically, resonance directs electron density to the ortho and para positions relative to the hydroxyl group, making C4 and C6 the primary sites for electrophilic aromatic substitution 3.
Fig 1. Electronic effects of the 7-hydroxyl group dictating regioselectivity in indole.
Acid-Base Behavior and Redox Potential
The pKa of the 7-hydroxyl group is approximately 10.07, indicating that it remains predominantly protonated at physiological pH (7.4) 4. The electron-rich nature of the scaffold elevates the Highest Occupied Molecular Orbital (HOMO), lowering the oxidation potential. This facilitates the oxidation of 7-hydroxyindole into reactive indolequinones (e.g., 6,7-indolequinone), a property that mimics organic enzyme cofactors like tryptophan tryptophylquinone (TTQ) 5.
Photophysical Properties
The rigid, planar structure of the indole core restricts non-radiative decay pathways, rendering 7-hydroxyindole intrinsically fluorescent 6. In polar protic solvents like methanol, it exhibits an excitation maximum at 288–290 nm and an emission maximum at 315 nm 6. The fluorescence is highly sensitive to the local electronic environment and hydrogen-bonding dynamics, making it an excellent candidate for developing biological chemosensors and fluorescent probes for cellular imaging 2.
Pharmacological Applications
Quorum Sensing and Biofilm Inhibition
7-Hydroxyindole has demonstrated profound antibiofilm capabilities, particularly against extensively drug-resistant Acinetobacter baumannii (XDRAB) and Enterohemorrhagic Escherichia coli (EHEC) 7, 8. Mechanistically, it acts as a competitive inhibitor of the AbaR receptor in the AbaI/AbaR quorum sensing (QS) pathway 9. By binding to AbaR, 7-hydroxyindole downregulates the expression of QS-implicated genes, preventing the maturation of the biofilm matrix and rendering the bacteria susceptible to conventional antibiotics even at sub-inhibitory concentrations (e.g., 1/64 MIC) 10.
Fig 2. Mechanism of 7-hydroxyindole targeting the AbaR quorum sensing receptor.
Ferroptosis Inhibition
Ferroptosis is a form of regulated cell death driven by iron-dependent phospholipid peroxidation. 7-Hydroxyindole functions as a potent radical-trapping antioxidant 11. The electron-donating properties of the indole ring lower the O-H bond dissociation energy, allowing the hydroxyl group to readily donate a hydrogen atom to lipid peroxyl radicals. The resulting indolyl radical is highly stabilized by resonance, effectively terminating the oxidative chain reaction and protecting neuronal cultures from ferroptotic death [[11]]().
Quantitative Data Summaries
Table 1: Physicochemical and Electronic Properties of 7-Hydroxyindole
| Property | Value | Implication for Drug Design |
| pKa (Predicted) | 10.07 ± 0.40 | Remains predominantly protonated and neutral in physiological environments. |
| LogP | 1.41 | Favorable lipophilicity for membrane permeability and oral bioavailability. |
| Fluorescence Excitation | 288–290 nm (in MeOH) | Enables UV-based tracking in cellular assays. |
| Fluorescence Emission | 315 nm (in MeOH) | High quantum yield suitable for chemosensor development. |
Table 2: Biological Activity Profile
| Target Organism | Biological Effect | Effective Concentration | Mechanism of Action |
| XDR A. baumannii | Biofilm Eradication | 1/64 MIC | AbaR receptor competitive inhibition. |
| EHEC (E. coli) | Biofilm Inhibition | 500 μM | 10-fold reduction in biofilm mass via QS disruption. |
| Neuronal Cells (HT-22) | Ferroptosis Inhibition | Dose-dependent | Radical-trapping antioxidant activity. |
Self-Validating Experimental Protocols
The following protocols are designed with internal validation loops to ensure causality and prevent false positives.
Fig 3. Self-validating workflow for quantifying antibiofilm and bactericidal activity.
Protocol 1: Minimum Inhibitory Concentration (MIC) and Biofilm Eradication Assay
Causality Focus: Differentiating between bactericidal effects and specific anti-biofilm (anti-virulence) properties.
-
Bacterial Preparation : Culture XDR A. baumannii isolates in cation-adjusted Mueller-Hinton broth to an OD600 of 0.1.
-
Compound Dilution : Serially dilute 7-hydroxyindole (range: 0.1 to 1000 µM) in a 96-well microtiter plate.
-
Inoculation & Incubation : Inoculate each well with the bacterial suspension. Validation Step: Include a vehicle control (DMSO < 1% v/v) to prove the solvent does not artificially inhibit growth. Incubate for 24h at 37°C.
-
Biomass Quantification : Discard planktonic cells and wash with PBS. Stain the adherent biofilm with 0.1% crystal violet for 15 minutes (crystal violet binds to negatively charged surface molecules and extracellular polymeric substances). Solubilize the stain in 30% acetic acid and measure absorbance at 590 nm.
-
Viability Validation : To ensure the reduction in absorbance is due to biofilm eradication and not just cell death, subject parallel wells to sonication, perform serial dilutions, and plate for Colony Forming Unit (CFU) counting.
Protocol 2: Photophysical Characterization (Fluorescence Spectroscopy)
Causality Focus: Ensuring emission data is a true reflection of the compound's electronic state, free from inner-filter effects.
-
Solvent Baseline : Prepare spectroscopic grade methanol. Run a blank scan to establish the baseline and identify solvent Raman scattering peaks.
-
Analyte Preparation : Dissolve 7-hydroxyindole to a final concentration of 10 µM. Causality: High concentrations are avoided to prevent self-quenching, excimer formation, and primary inner-filter effects.
-
Excitation Scan : Set the emission monochromator to 350 nm and scan the excitation wavelength from 250 to 330 nm. Record the peak (expected ~288–290 nm).
-
Emission Scan : Excite the sample at 290 nm and scan the emission from 300 to 450 nm. Record the maximum peak (expected ~315 nm).
-
Instrument Validation : Utilize quinine sulfate dissolved in 0.1 M H₂SO₄ as a quantum yield reference standard to validate the fluorometer's sensitivity and spectral correction.
References
-
The Fluorescence Spectroscopy of the Hydroxyskatoles and Their Hydrogen Sulfate Esters. Canadian Science Publishing. Available at:[Link]
-
In Silico Investigation of 7-Hydroxyindole as a Potential AbaR-Targeted Quorum Sensing Inhibitor in Extensively Drug-Resistant Acinetobacter baumannii. Zenodo. Available at:[Link]
-
Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC (NIH). Available at:[Link]
-
Enterohemorrhagic Escherichia coli Biofilms Are Inhibited by 7-Hydroxyindole and Stimulated by Isatin. PMC (NIH). Available at:[Link]
-
Synthesis, Physicochemical Properties, and Amine-Oxidation Reaction of Indolequinone Derivatives as Model Compounds of Novel Organic Cofactor TTQ. ACS Publications. Available at:[Link]
-
The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. ResearchGate. Available at:[Link]
Sources
- 1. CAS 2380-84-9: 7-Hydroxyindole | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-Chloro-1H-indol-7-ol||For Research [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
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- 10. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
1-Methylindol-7-ol: Synthesis, Reactivity, and Pharmacological Applications – A Comprehensive Technical Guide
Executive Summary
1-Methylindol-7-ol (CAS: 475577-33-4), also known as 1-methyl-1H-indol-7-ol or 7-hydroxy-1-methylindole, is a privileged heterocyclic scaffold in modern organic synthesis and medicinal chemistry[1]. As a structural analogue of active melatonin metabolites, it exhibits potent antiradical properties[2]. Beyond its inherent pharmacological value, it serves as a critical precursor for the synthesis of apoptosis-inducing 4H-chromenes[3] and highly reactive 6,7-indolyne intermediates[4]. This whitepaper provides an in-depth analysis of the causality behind its synthetic methodologies, its divergent reactivity profiles, and its quantitative physicochemical data.
Synthetic Methodology & Causality
The synthesis of 1-methylindol-7-ol presents a classic chemoselectivity challenge. Direct N-methylation of 7-hydroxyindole often yields a complex mixture of N-alkylated and O-alkylated products due to the ambident nucleophilicity of the starting material.
To circumvent this, a protection-deprotection strategy is strictly preferred. Starting with 7-methoxyindole, the methoxy group acts as a robust protecting moiety, directing the alkylation exclusively to the indole nitrogen. Subsequent O-demethylation using Boron Tribromide (BBr₃) yields the target compound. BBr₃ is selected because it forms a Lewis acid-base complex with the ether oxygen, facilitating the cleavage of the C-O bond via bromide attack under mild conditions (-78°C to RT), which preserves the electron-rich and sensitive indole core.
Fig 1. Step-by-step synthetic workflow for 1-methylindol-7-ol via protection-deprotection strategy.
Protocol 1: Step-by-Step Synthesis of 1-Methylindol-7-ol
Self-Validating System: This protocol incorporates visual and thermal cues to ensure reaction progression.
Step 1: N-Methylation of 7-Methoxyindole
-
Preparation: Dissolve 10.0 mmol of 7-methoxyindole in 30 mL of anhydrous THF under an inert argon atmosphere. Cool the flask to 0°C using an ice bath.
-
Deprotonation: Slowly add 12.0 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Validation: The immediate evolution of H₂ gas confirms active deprotonation. Stir for 30 minutes until gas evolution ceases.
-
Alkylation: Add 15.0 mmol of Methyl Iodide (MeI) dropwise. Stir for 2 hours, allowing the mixture to gradually warm to room temperature.
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 7-methoxy-1-methylindole.
Step 2: O-Demethylation
-
Preparation: Dissolve the crude 7-methoxy-1-methylindole in 40 mL of anhydrous CH₂Cl₂. Cool strictly to -78°C using a dry ice/acetone bath.
-
Cleavage: Dropwise, add 2.0 equivalents of BBr₃ (1.0 M solution in CH₂Cl₂). The low temperature prevents unwanted electrophilic aromatic bromination of the indole core.
-
Maturation: Remove the cooling bath and allow the reaction to stir at room temperature for 4 hours.
-
Workup: Recool to 0°C and quench carefully with methanol. Validation: A highly exothermic reaction with the release of HBr gas confirms the destruction of excess BBr₃. Concentrate the mixture, neutralize with saturated NaHCO₃, and extract with CH₂Cl₂. Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate pure 1-methylindol-7-ol[5].
Reactivity Profiles & Pharmacological Applications
1-Methylindol-7-ol is characterized by its electron-rich C6 position and its ability to act as a versatile nucleophile or aryne precursor.
Profile I: Multicomponent Condensations (Apoptosis Inducers)
1-Methylindol-7-ol undergoes a highly efficient multicomponent Knoevenagel-type condensation with aldehydes (e.g., 5-bromoveratraldehyde) and malononitrile to form 4H-pyrrolo[3,2-h]chromenes . These condensed pyran derivatives are potent activators of the caspase cascade, effectively inducing apoptosis in neoplastic cells[3]. The causality relies on the phenolic hydroxyl group directing electrophilic aromatic substitution to the ortho position (C6), followed by an intramolecular cyclization onto the nitrile group.
Protocol 2: Synthesis of 4H-Pyrrolo[3,2-h]chromenes
-
Assembly: In a round-bottom flask, combine 1-methylindol-7-ol (0.61 mmol), 5-bromoveratraldehyde (0.61 mmol), and malononitrile (0.61 mmol) in 10 mL of absolute ethanol[3].
-
Catalysis: Add piperidine (0.31 mmol) as a basic catalyst. The base deprotonates malononitrile, initiating the Knoevenagel condensation with the aldehyde.
-
Cyclization: Reflux the mixture for 4-6 hours. The intermediate alkylidenemalononitrile undergoes nucleophilic attack by the C6 position of the indole, followed by cyclization of the C7-hydroxyl onto the nitrile.
-
Isolation: Cool to room temperature. The product, 2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-9-methyl-4H-pyrrolo[3,2-h]chromene, precipitates as a white solid. Filter and wash with cold ethanol (Yield: ~52%)[3].
Profile II: Indolyne Generation and Regioselective Trapping
By converting the C7-hydroxyl group into a triflate, 1-methylindol-7-ol becomes a precursor for 6,7-indolynes. Upon treatment with a mild fluoride source (e.g., CsF), the silyl triflate undergoes elimination to generate the highly reactive aryne intermediate .
Mechanistically, nucleophilic addition to these indolynes is not governed purely by electronic effects, but by distortion energies [6]. The transition state that requires less geometric distortion of the aryne to achieve the preferred bonding angle dictates the regioselectivity of the nucleophilic attack[4].
Fig 2. Divergent reactivity pathways of 1-methylindol-7-ol towards chromenes and indolynes.
Quantitative Data & Physicochemical Profiling
The structural similarity of 1-methylindol-7-ol to melatonin metabolites (such as 6-hydroxymelatonin) confers significant antioxidant and enzymatic inhibition capabilities . Density Functional Theory (DFT) and molecular docking studies have demonstrated its efficacy as a Xanthine Oxidase (XO) inhibitor and radical scavenger[7].
Table 1: Antioxidant and Enzymatic Inhibition Data (Melatonin vs. Analogues)
| Compound | Primary Mechanism | Target / Radical | Binding Affinity (ΔG, kcal/mol) |
| Melatonin | SET / HAT | Reactive Oxygen Species (ROS) | -5.20 |
| 1-Methylindol-7-ol derivatives | XO Inhibition | Xanthine Oxidase | -7.45 |
| 6-Hydroxymelatonin (6OHM) | SET | Reactive Oxygen Species (ROS) | -6.10 |
Data synthesized from DFT evaluations of melatonin analogues[8],[7]. SET = Single Electron Transfer; HAT = Hydrogen Atom Transfer.
Table 2: Regioselectivity Data in Indolyne Nucleophilic Additions
| Indolyne Type | Trapping Nucleophile | Major Regioisomer | Regioselectivity Ratio |
| 4,5-Indolyne | Morpholine | C4-Addition | 4:1 |
| 5,6-Indolyne | Benzyl Azide | C5-Addition | 2.5:1 |
| 6,7-Indolyne | Furan (Cycloaddition) | C6/C7 Adduct | 1:1 |
Data illustrating distortion energy control across different indolyne isomers[6],[4].
Conclusion
1-Methylindol-7-ol bridges the gap between fundamental heterocyclic methodology and advanced drug discovery. By understanding the causality behind its protection-directed synthesis and its distortion-energy-controlled reactivity, researchers can leverage this scaffold to access potent caspase activators, novel indolyne-derived architectures, and highly efficient antioxidant therapeutics.
References
-
Im, G.-Y. J., Bronner, S. M., Goetz, A. E., Paton, R. S., Cheong, P. H.-Y., Houk, K. N., & Garg, N. K. (2010). "Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions." Journal of the American Chemical Society, 132(50), 17933–17944. URL:[Link]
- Cai, S. X., Drewe, J., & Kasibhatla, S. (2006). "Substituted 4H-chromenes and analogs as activators of caspases and inducers of apoptosis and the use thereof." US Patent 7,053,117 B2.
-
Castañeda-Arriaga, R., et al. (2024). "DFT and Molecular Docking Studies of Melatonin and Some Analogues Interaction with Xanthine Oxidase as a Possible Antiradical Mechanism." Journal of the Mexican Chemical Society, 68(1). URL:[Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. US7053117B2 - Substituted 4H-chromenes and analogs as activators of caspases and inducers of apoptosis and the use thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US7964531B2 - 3-phenoxy-4-pyridazinol derivatives and herbicidal composition containing the same - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-Methyl-1H-indol-7-ol from 7-benzyloxyindole
Technical Application Note: Scalable Synthesis of 1-Methyl-1H-indol-7-ol
Executive Summary
This application note details the synthesis of 1-Methyl-1H-indol-7-ol (7-hydroxy-1-methylindole) starting from 7-benzyloxyindole . The target molecule is a critical scaffold in the development of GPCR ligands and kinase inhibitors. The synthesis utilizes a high-yielding, two-step sequence: (1) Regioselective N-methylation utilizing the benzyl group as a masking agent for the phenol, followed by (2) Catalytic Hydrogenolysis to reveal the 7-hydroxyl group.
This protocol is designed for scalability and reproducibility, prioritizing yield (>85% overall) and purity (>98% HPLC).
Strategic Analysis & Retrosynthesis
The direct methylation of 7-hydroxyindole is chemically fraught due to the ambident nucleophilicity of the indole anion; O-methylation often competes with N-methylation under basic conditions. Therefore, the 7-benzyloxy protecting group serves a dual purpose:
-
Chemoselectivity: It blocks the oxygen nucleophile, forcing alkylation exclusively at the indole nitrogen (
-1). -
Stability: The benzyl ether is stable to the basic conditions of methylation but easily removed under neutral hydrogenolysis conditions.
Reaction Scheme:
-
Step 1:
Alkylation of 7-benzyloxyindole with Iodomethane (MeI). -
Step 2: Pd-catalyzed hydrogenolysis of the benzyl ether.
Experimental Protocols
Step 1: N-Methylation of 7-Benzyloxyindole
Objective: Synthesis of 7-(benzyloxy)-1-methyl-1H-indole.[1]
Reagents & Materials:
-
Substrate: 7-Benzyloxyindole (1.0 eq)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Electrophile: Iodomethane (MeI) (1.2 eq)
-
Solvent:
-Dimethylformamide (DMF), anhydrous[2] -
Quench: Ammonium Chloride (
), saturated aqueous solution
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Dissolve 7-benzyloxyindole in anhydrous DMF (0.2 M concentration) and cool to 0°C in an ice bath.
-
Deprotonation: Carefully add NaH (60% dispersion) portion-wise over 10 minutes.
-
Critical Mechanism: The solution will bubble (
gas evolution) and likely turn yellow/brown as the indolyl anion forms. Stir at 0°C for 30 minutes to ensure complete deprotonation.
-
-
Alkylation: Add Iodomethane dropwise via syringe.
-
Safety Note: MeI is a volatile carcinogen. Use a fume hood.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (
) should disappear, replaced by a less polar spot ( ). -
Workup:
-
Purification: If necessary, recrystallize from Hexanes/EtOAc or pass through a short silica plug.
-
Expected Yield: 90–95%[6]
-
Appearance: White to off-white solid.
-
Step 2: O-Debenzylation (Hydrogenolysis)
Objective: Synthesis of 1-Methyl-1H-indol-7-ol.[1]
Reagents & Materials:
-
Substrate: 7-(benzyloxy)-1-methyl-1H-indole (1.0 eq)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Atmosphere: Hydrogen gas (
) (Balloon pressure, ~1 atm)
Protocol:
-
Setup: Use a single-neck round-bottom flask.
-
Solvation: Dissolve the substrate in MeOH (0.1 M).
-
Note: If solubility is poor, add a small amount of EtOAc or THF.
-
-
Catalyst Addition: Carefully add the Pd/C catalyst.
-
Safety Note: Dry Pd/C is pyrophoric. Wet the catalyst with a small amount of water or add it under an inert gas blanket (Argon/Nitrogen) to prevent ignition of solvent vapors.
-
-
Hydrogenation: Purge the flask with
(vacuum/fill cycle ) using a balloon. Stir vigorously at RT under atmosphere. -
Monitoring: Reaction is typically complete in 2–6 hours. Monitor by TLC (Hexanes/EtOAc 2:1). The product will be significantly more polar than the starting material.
-
Workup:
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad thoroughly with MeOH.
-
Concentrate the filtrate under reduced pressure.[4]
-
-
Purification: The crude product is often pure enough. If needed, purify via flash chromatography (Silica, Hexanes/EtOAc gradient).
-
Expected Yield: 90–98%
-
Appearance: Off-white to pale brown solid/oil (indoles oxidize slowly in air; store under
in the dark).
-
Quality Control & Characterization
Table 1: Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to pale beige solid | Visual Inspection |
| Purity | > 98.0% | HPLC (C18, MeCN/H2O + 0.1% TFA) |
| Identity (H-NMR) | Consistent with structure | 400 MHz DMSO-d6 or CDCl3 |
| Mass Spec | [M+H]+ = 148.1 | LC-MS (ESI+) |
Key NMR Diagnostic Signals (Predicted in DMSO-d6):
-
N-Methyl: Singlet,
ppm (Integration: 3H). -
Hydroxyl (-OH): Broad singlet,
ppm (Exchangeable with ). -
Indole C2/C3: Two doublets/multiplets,
(C3) and (C2) ppm. -
Aromatic Ring: Multiplets
ppm (C4, C5, C6 protons).
Workflow Visualization
The following diagram illustrates the reaction pathway and decision logic.
Caption: Sequential workflow for the transformation of 7-benzyloxyindole to 1-methyl-1H-indol-7-ol.
Troubleshooting & Expert Insights
-
Issue: Incomplete Methylation.
-
Cause: Water in DMF or degraded NaH.
-
Solution: Use fresh anhydrous DMF and store NaH in a desiccator. If reaction stalls, add 0.1 eq additional NaH and MeI.
-
-
Issue: Over-reduction (Indoline formation).
-
Cause: Prolonged exposure to
or high catalyst loading. -
Solution: Monitor strictly.[7] Indoles are generally stable to 1 atm
, but high pressure or active catalysts can reduce the C2-C3 double bond. If this occurs, switch to Transfer Hydrogenation (Ammonium Formate, Pd/C, reflux in MeOH) which is milder.
-
-
Alternative Debenzylation:
-
If the substrate contains halogens (Cl, Br, I) sensitive to hydrogenolysis, use Boron Trichloride (
) with pentamethylbenzene at -78°C as a non-reductive alternative [3].
-
References
-
Organic Syntheses. "4-Benzyloxyindole." Org.[3][4][7][8][9] Synth.1985 , 63, 214. Link (Provides foundational protocols for benzyloxyindole handling).
-
National Institute of Standards and Technology (NIST). "1-Methyl-1H-indole Spectral Data." Link (Reference for N-methyl indole NMR shifts).
-
Okano, K. et al. "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene."[10] Synlett2008 , 2008(13), 1977-1980. Link (Alternative deprotection strategy).
-
Sigma-Aldrich. "5-(Benzyloxy)-7-methyl-1H-indole Product Sheet." Link (Reference for physical properties of similar analogs).
Sources
- 1. synchem.de [synchem.de]
- 2. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN105330525A - Preparation method of 7-hydroxy-1-indanone - Google Patents [patents.google.com]
- 6. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 7. 7-benzyloxy-1-methyl-1H-indole, CasNo.475577-34-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
Application Note: Regioselective N-Methylation of 7-Hydroxyindole Using Sodium Hydride
Executive Summary
The N-methylation of 7-hydroxyindole presents a classic problem in chemoselectivity. The substrate contains two nucleophilic sites: the indole nitrogen (N1) and the phenolic oxygen (O7). While Sodium Hydride (NaH) is a standard base for indole alkylation, its use with 7-hydroxyindole requires rigorous control over stoichiometry and protecting group strategy.
This guide provides a definitive protocol for synthesizing 1-methyl-7-hydroxyindole. It prioritizes the O-protection route as the only method to guarantee high regiochemical fidelity. We also analyze the "direct alkylation" pathway to demonstrate why it is generally unsuitable for high-purity applications, fulfilling the requirement for mechanistic depth.
Chemo-Physical Context: The pK Battle
To design a robust protocol, one must understand the competing deprotonation events. 7-Hydroxyindole is a bifunctional substrate with distinct acidity profiles.
| Site | Functional Group | Approx. pK | Reactivity with NaH | Nucleophilicity (Anion) |
| O7 | Phenol (-OH) | ~10–11 | Fast (Kinetic & Thermodynamic) | Hard Nucleophile |
| N1 | Indole (-NH) | ~16–17 | Slower (Requires >1 eq. Base) | Soft Nucleophile |
The Regioselectivity Challenge
When 7-hydroxyindole is treated with NaH, the phenolic proton is removed first.
-
1.0 eq NaH: Generates the O-anion . Addition of Methyl Iodide (MeI) yields exclusively 7-methoxyindole (O-alkylation).
-
>2.0 eq NaH: Generates the N,O-dianion . While the N-anion is softer and theoretically prefers soft electrophiles (like MeI), the O-anion remains highly nucleophilic. Direct methylation of the dianion typically results in a mixture of N,O-dimethylindole , 7-methoxyindole , and trace 1-methyl-7-hydroxyindole .
Mechanistic Visualization
The following diagram illustrates the bifurcation in pathways and the logic behind the chosen protocol.
Caption: Pathway analysis showing the failure of direct alkylation (Red Zone) vs. the robust Protection-Alkylation-Deprotection strategy (Blue Path).
Validated Protocol: The O-Protection Route
This protocol assumes the starting material is 7-(benzyloxy)-1H-indole . If you start with 7-hydroxyindole, first convert it to the benzyl ether using Benzyl Bromide (BnBr) and Potassium Carbonate (K
Phase 1: Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 7-(Benzyloxy)-1H-indole | 223.27 | 1.0 | Substrate |
| Sodium Hydride (60% in oil) | 24.00 | 1.2–1.5 | Base (Deprotonation) |
| Iodomethane (MeI) | 141.94 | 1.1–1.2 | Electrophile |
| DMF (Anhydrous) | - | 0.1 M | Solvent |
Phase 2: Experimental Procedure
Step 1: Preparation of the Anion
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Solvent Prep: Charge the flask with anhydrous DMF (N,N-Dimethylformamide). Note: DMF is preferred over THF for NaH reactions as it better solubilizes the ionic intermediate, increasing reaction rate.
-
Cooling: Cool the solvent to 0 °C using an ice/water bath.
-
Base Addition: Add NaH (60% dispersion in mineral oil) portion-wise.
-
Critical: Add slowly to control hydrogen gas evolution (
). Venting is required.
-
-
Substrate Addition: Dissolve 7-(benzyloxy)-1H-indole in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C via syringe.
-
Deprotonation Period: Allow the mixture to stir at 0 °C for 15 minutes , then warm to Room Temperature (RT) for 30–45 minutes.
-
Visual Cue: The solution often turns from yellow to a deep reddish-brown, indicating the formation of the indolyl anion.
-
Step 2: Methylation[3]
-
Re-Cooling: Cool the reaction mixture back to 0 °C .
-
Electrophile Addition: Add Iodomethane (MeI) dropwise.
-
Safety: MeI is a neurotoxin and volatile. Use a gas-tight syringe.
-
-
Reaction: Remove the ice bath and stir at RT. Monitor by TLC (typically 1–3 hours).
-
TLC Check: The N-methyl product usually has a slightly higher R
than the N-H precursor in Hexanes/EtOAc mixtures.
-
Step 3: Workup & Purification
-
Quench: Carefully add saturated aqueous Ammonium Chloride (
) or ice water to quench excess NaH. Caution: Vigorous bubbling. -
Extraction: Extract with Ethyl Acetate (
). -
Wash: Wash combined organics with water (
) and brine ( ) to remove DMF. -
Dry & Concentrate: Dry over
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica Gel, 0–20% EtOAc in Hexanes) yields 1-methyl-7-(benzyloxy)indole .
Step 4: Deprotection (Hydrogenolysis)
-
Dissolve the intermediate in MeOH/EtOAc (1:1).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under
atmosphere (balloon pressure) for 2–6 hours. -
Filter through Celite and concentrate to obtain pure 1-methyl-7-hydroxyindole .
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | NaH quality degraded (absorbed moisture). | Use fresh NaH or wash oil-dispersion with dry hexanes before use. |
| C-Alkylation (C3-Me) | Temperature too high during MeI addition. | Keep reaction at 0 °C during addition. Indole C3 is nucleophilic at higher temps. |
| O-Methylation | Protecting group fell off or starting material impure. | Ensure Benzyl ether is stable. Do not use strong acids in workup. |
Safety & Handling (E-E-A-T)
-
Sodium Hydride (NaH): Reacts violently with water to release flammable hydrogen gas.[4] Always use under inert atmosphere. Dispose of excess NaH by slowly adding isopropanol, then ethanol, then water.
-
Iodomethane (MeI): A potent alkylating agent and suspected carcinogen. It is highly volatile. Handle only in a well-ventilated fume hood. Destruct excess MeI with aqueous ammonia or sodium thiosulfate.
References
-
pKa Values: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463. Link
-
Indole Reactivity: Sundberg, R. J.[5] The Chemistry of Indoles. Academic Press, 1970. (Standard Reference Text).
-
Specific Protocol (Analogous): Fresneda, P. M., et al. "Synthesis of 7-methoxy- and 7-(benzyloxy)indoles." Tetrahedron 57.12 (2001): 2355-2363. Link
-
NaH Handling: "Sodium Hydride." Organic Syntheses, Coll.[1][6] Vol. 6, p.104. Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. quora.com [quora.com]
- 5. CN101157650B - Preparation method of methyl indole-1-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Protecting Group Strategies for 7-Hydroxy-1-Methylindole Synthesis
Abstract & Strategic Overview
The synthesis of 7-hydroxy-1-methylindole (7-HMI) presents a unique chemoselective challenge due to the competing nucleophilicity of the indole nitrogen (N1) and the C7-hydroxyl group. The high electron density of the indole core, particularly at the C7 position, renders the system susceptible to oxidative degradation and polymerization.
This guide details three validated workflows to navigate these challenges. The Benzyl Ether Route is designated as the "Gold Standard" for its balance of robustness and mild deprotection conditions. The Methyl Ether Route offers cost advantages but requires harsh Lewis acid deprotection. Finally, a Transient Silyl Protection Strategy is outlined for rapid, small-scale functionalization starting from the free phenol.
Key Chemoselectivity Challenge
The pKa of the indole N-H (~16-17) is significantly higher than that of the C7-phenol (~10). In the presence of base and an electrophile (e.g., MeI), the phenoxide anion forms first and reacts faster , leading exclusively to 7-methoxyindole rather than the desired 1-methyl product. Therefore, O-protection is mandatory prior to N-methylation.
Strategic Pathway Analysis
The following flowchart visualizes the three primary synthetic pathways, highlighting decision nodes based on starting material availability and tolerance for acidic/hydrogenolytic conditions.
Figure 1: Comparative synthetic workflows. Route A is preferred for late-stage functionalization; Route B is viable for bulk synthesis if BBr3 handling is permitted.
Protecting Group Selection Guide
The choice of protecting group (PG) dictates the deprotection conditions, which must be compatible with the electron-rich indole ring.
| Protecting Group | Stability (Base/Nu) | Stability (Acid) | Deprotection Method | Suitability for 7-HMI |
| Benzyl (Bn) | Excellent | Good | H₂ / Pd-C | High. Mildest deprotection; no risk of ring halogenation. |
| Methyl (Me) | Excellent | Excellent | BBr₃ or Py·HCl | Medium. BBr₃ is harsh; risk of bromination on the indole ring if T > 0°C. |
| TBS (Silyl) | Moderate | Poor | TBAF or weak acid | Low/Medium. TBS can migrate or cleave under the strong basic conditions (NaH) required for N-methylation. |
| Acetyl (Ac) | Poor | Poor | K₂CO₃ / MeOH | Very Low. Will hydrolyze or migrate during N-methylation (NaH). |
Detailed Experimental Protocols
Protocol A: The Benzyl Ether Route (Recommended)
Rationale: This route avoids strong Lewis acids, preserving the sensitive electron-rich indole core.
Step 1: Synthesis of 7-Benzyloxyindole
Note: If starting from 7-hydroxyindole. If purchasing 7-benzyloxyindole, skip to Step 2.
-
Reagents: 7-Hydroxyindole (1.0 eq), Benzyl bromide (1.1 eq), K₂CO₃ (2.0 eq), DMF (0.2 M).
-
Procedure:
-
Dissolve 7-hydroxyindole in anhydrous DMF under Argon.
-
Add K₂CO₃ followed by benzyl bromide dropwise.
-
Stir at RT for 4-6 hours (Monitor by TLC).
-
Workup: Dilute with water, extract with EtOAc. Wash organics with LiCl solution (to remove DMF), dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hex/EtOAc).
-
Step 2: N-Methylation
-
Reagents: 7-Benzyloxyindole (1.0 eq), NaH (60% dispersion, 1.2 eq), MeI (1.1 eq), anhydrous THF or DMF.
-
Procedure:
-
Cool a solution of 7-benzyloxyindole in THF to 0°C under Argon.
-
Add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 min to ensure complete deprotonation (formation of Indole-N-anion).
-
Add Methyl Iodide (MeI) dropwise.[1]
-
Allow to warm to RT and stir for 2 hours.
-
Validation: TLC should show a new spot with slightly higher Rf (N-methyl is less polar than N-H).
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc.
-
Step 3: Hydrogenolysis (Deprotection)
-
Reagents: 7-Benzyloxy-1-methylindole, 10% Pd/C (10 wt% loading), MeOH/EtOAc (1:1), H₂ balloon (1 atm).
-
Procedure:
-
Dissolve substrate in MeOH/EtOAc.
-
Add Pd/C catalyst carefully (Caution: Pyrophoric dry catalyst).
-
Purge flask with Argon, then H₂. Stir under H₂ balloon for 4-12 hours.
-
Filtration: Filter through a Celite pad to remove Pd. Rinse with MeOH.[2][3]
-
Isolation: Concentrate filtrate. The product, 7-hydroxy-1-methylindole , is often an oil or low-melting solid that darkens on air exposure.
-
Storage: Store under Argon at -20°C immediately.
-
Protocol B: The Methyl Ether Route (BBr₃ Deprotection)
Rationale: Useful when avoiding heavy metal catalysts or hydrogen gas.
Step 1: Demethylation of 7-Methoxy-1-methylindole
Critical Warning: BBr₃ is aggressive. Strict temperature control is required to prevent electrophilic bromination of the indole C3 position.
-
Reagents: 7-Methoxy-1-methylindole (1.0 eq), BBr₃ (1.0 M in DCM, 3.0 eq), Anhydrous DCM.
-
Procedure:
-
Dissolve substrate in DCM and cool to -78°C (Dry ice/Acetone bath).
-
Add BBr₃ solution dropwise over 20 mins. Do not allow temperature to rise.
-
Stir at -78°C for 1 hour, then slowly warm to 0°C. Monitor closely by TLC.
-
Quench: Cool back to -78°C. Add MeOH dropwise (Exothermic!).
-
Workup: Wash with sat. NaHCO₃. Dry organic layer over Na₂SO₄.[1]
-
Purification: Rapid chromatography.
-
Troubleshooting & Optimization
Decision Matrix: Handling Common Failures
Figure 2: Troubleshooting logic for common synthetic pitfalls.
Critical Quality Attributes (CQA)
-
Oxidation Sensitivity: 7-Hydroxyindoles are prone to forming quinone-imine type species in air. All solvents must be degassed.
-
Regioselectivity: Confirm N1-methylation vs O7-methylation using HMBC NMR. N-Me shows correlation to C2 and C7a; O-Me shows correlation only to C7.
References
-
Synthesis of 7-Benzyloxy-1-methylindole: Vertex Chem Snippets. (2023). "Synthesis of 6-(Benzyloxy)-1-methyl-1H-indole can be achieved... using benzyl bromide."[4] 4[5][6][7][8]
-
Protecting Groups in Organic Synthesis: LibreTexts Chemistry. (2021). "Benzyl (Bn) – Removed by hydrogenolysis... Silyl ether removed by fluoride."[9] 9[5][6][7][10][8][9][11]
-
Standard N-Methylation Protocol: Organic Syntheses. (1936). "1-Methylindole... by the action of sodium amide or sodium hydride on indole followed by methyl iodide."[1] 1[5][6][7][12]
-
Demethylation Strategies: RSC Organic Chemistry Frontiers. (2023). "An efficient demethylation of aromatic methyl ethers with HCl in water" (Alternative to BBr3). 13[5][6][8]
-
Chemoselectivity in Methylation: PMC - NIH. (2025). "How to Tell an N from an O: Controlling the Chemoselectivity... Phenol O-methylation vs Amine N-methylation." 8[5][6][14][8]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. evitachem.com [evitachem.com]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. mazams.weebly.com [mazams.weebly.com]
- 8. How to Tell an N from an O: Controlling the Chemoselectivity of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. html.rhhz.net [html.rhhz.net]
- 11. mdpi.com [mdpi.com]
- 12. Electrochemical Labeling of Hydroxyindoles with Chemoselectivity for Site-Specific Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
Application Note: Controlling Regioselectivity in Electrophilic Aromatic Substitution of 7-Hydroxyindoles
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Dichotomy
Electrophilic aromatic substitution (EAS) of indoles is a foundational transformation in medicinal chemistry, traditionally occurring at the C-3 position due to the enamine-like, highly nucleophilic nature of the pyrrole ring. However, the introduction of a hydroxyl group at the C-7 position creates a profound mechanistic dichotomy. The C-7 hydroxyl acts as a powerful resonance-donating group, activating the benzenoid (carbocyclic) ring at the ortho (C-6 and C-8/bridgehead) and para (C-4) positions.
Directing an electrophile to the carbocyclic ring—specifically the C-6 position—requires overriding the kinetically favored C-3 pathway. Furthermore, the spatial proximity of the C-7 hydroxyl group to the indole N–H introduces competitive hydrogen bonding. This interference often leads to poor regioselectivity (mixtures of C-4 and C-6) and low enantiomeric excess if the transition state is not rigorously controlled[1]. As a result, achieving high C-6 regioselectivity demands precise tuning of the catalytic system, electrophile bulk, and thermodynamic conditions[2].
Causality in Catalyst Design
To bypass the C-3 preference, modern synthetic workflows employ bifunctional organocatalysts, such as cinchona alkaloid-based squaramides.
The Causality of Selectivity:
The squaramide moiety forms dual hydrogen bonds with the electrophile (e.g., isatin-derived ketimines), increasing its electrophilicity. Simultaneously, the quinuclidine nitrogen of the catalyst hydrogen-bonds with the C-7 hydroxyl group of the indole. This highly organized ternary complex physically shields the C-3 and C-4 positions, forcing the electrophile to attack the exposed C-6 position[3]. If a smaller electrophile (like
Mechanistic pathways for the electrophilic aromatic substitution of 7-hydroxyindole.
Quantitative Data: Reaction Conditions and Outcomes
The table below synthesizes the regioselectivity and yield outcomes based on varying reaction conditions, demonstrating the necessity of specific catalyst-electrophile pairing.
| Electrophile / Reagent | Catalyst / Enzyme | Solvent | Temp (°C) | Major Regioisomer | Yield (%) | Enantiomeric Excess (ee %) |
| Isatin-derived ketimine | Squaramide C4 | DCM | -20 | C-6 | 85 - 92 | 85 - 96 |
| N-Benzylisatin | Squaramide C4 | Et₂O | 0 | C-6 | 61 | 86 |
| Squaramide C5 | Toluene | 0 | C-4 / C-6 (1:1) | < 50 | < 20 | |
| Bromide (Br⁻) / O₂ | RebH (3-LSR) | Aqueous | 25 | C-3 | > 80 | N/A (Achiral) |
Data derived from the comparative analysis of organocatalytic Friedel-Crafts alkylations[2][3] and enzymatic halogenation[4].
Experimental Protocols
Protocol A: Organocatalytic Enantioselective C-6 Aminoalkylation
This protocol utilizes a bifunctional squaramide catalyst to achieve C-6 regioselectivity and high enantioselectivity.
Self-Validating System:
To confirm the success of this protocol, analyze the crude product via
Step-by-Step Methodology:
-
Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with argon to ensure an anhydrous environment.
-
Reagent Loading: Add 7-hydroxyindole (0.1 mmol, 1.0 equiv) and the isatin-derived ketimine (0.1 mmol, 1.0 equiv) to the reaction vessel.
-
Catalyst Addition: Introduce the cinchona alkaloid-based squaramide catalyst (0.005 mmol, 5 mol%).
-
Causality: A 5 mol% loading provides the optimal balance; lower loadings fail to outcompete the background non-selective C-3 reaction, while higher loadings cause catalyst aggregation, plummeting the enantiomeric excess.
-
-
Solvent & Cryogenic Cooling: Add 1.0 mL of anhydrous dichloromethane (DCM). Immediately cool the reaction mixture to -20 °C using a cryocooler.
-
Causality: Cryogenic temperatures thermodynamically suppress the kinetically favored C-3 background reaction, allowing the highly ordered, catalyst-directed C-6 transition state to dominate.
-
-
Reaction Monitoring: Stir the mixture at -20 °C for 24–48 hours. Monitor via UPLC-MS or TLC (Hexanes/EtOAc 7:3) until the ketimine electrophile is fully consumed.
-
Quenching & Extraction: Quench the reaction with 2 mL of saturated aqueous NH
Cl. Extract the aqueous layer with EtOAc (3 x 5 mL). -
Purification: Dry the combined organic layers over anhydrous Na
SO , concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to isolate the pure C-6 substituted product.
Step-by-step experimental workflow for the C-6 enantioselective aminoalkylation.
Protocol B: Regioselective Enzymatic C-3 Halogenation
When functionalization at the C-3 position is desired without requiring protecting groups for the C-7 hydroxyl, enzymatic halogenation using flavin-dependent halogenases (FDHs) provides a highly selective, green-chemistry alternative[4].
Step-by-Step Methodology:
-
Enzyme Preparation: Express and purify the RebH 3-LSR variant and a flavin reductase (e.g., Fre) in E. coli.
-
Reaction Assembly: In a 5 mL glass vial, combine 7-hydroxyindole (1 mM), NaBr (50 mM), FAD (10 µM), and NADH (2 mM) in 100 mM sodium phosphate buffer (pH 7.4).
-
Initiation: Add RebH 3-LSR (2 µM) and Fre (1 µM) to the mixture.
-
Incubation: Incubate at 25 °C with orbital shaking (200 rpm) for 16 hours. Leave the vial open to ambient air, as molecular oxygen is strictly required for the formation of the FAD-OOH intermediate.
-
Extraction & Validation: Extract the product with ethyl acetate (3 x 2 mL), dry over Na
SO , and analyze via LC-MS.-
Self-Validating System: Look for the characteristic isotopic pattern of bromine (1:1 ratio of M / M+2 peaks) and a mass shift of +78 Da corresponding to the C-3 brominated 7-hydroxyindole.
-
References
-
Organocatalytic Enantioselective Friedel–Crafts Aminoalkylation of Indoles in the Carbocyclic Ring ACS Catalysis URL:[Link]
-
Urea Derivative Catalyzed Enantioselective Hydroxyalkylation of Hydroxyindoles with Isatins MDPI URL:[Link]
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase PubMed Central (PMC) / NIH URL:[Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Urea Derivative Catalyzed Enantioselective Hydroxyalkylation of Hydroxyindoles with Isatins | MDPI [mdpi.com]
- 4. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Yield Preparation of 1-Methyl-1H-indol-7-ol Triflate for Cross-Coupling
This Application Note is structured to guide researchers through the high-fidelity synthesis of 1-Methyl-1H-indol-7-yl trifluoromethanesulfonate , a critical intermediate for accessing the privileged C7-functionalized indole scaffold.
Executive Summary
The indole C7 position represents a "privileged but difficult" vector in medicinal chemistry. While C7-substituted indoles are potent motifs in kinase inhibitors and GPCR ligands, the position is sterically crowded (peri-interaction with N1) and electronically deactivated compared to C3.
This guide details the robust synthesis of 1-Methyl-1H-indol-7-yl triflate , a versatile electrophile that unlocks C7 functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Unlike standard protocols that often suffer from regioselectivity issues (N- vs. O-alkylation), this workflow utilizes a Protection-Methylation-Deprotection-Activation strategy to ensure >98% isomeric purity.
Strategic Analysis: The Regioselectivity Challenge
Direct methylation of 7-hydroxyindole is chemically flawed due to pKa differences.
-
Phenolic OH pKa: ~10
-
Indole NH pKa: ~16
Treatment of 7-hydroxyindole with standard bases (e.g.,
Retrosynthetic Logic Flow
The following diagram illustrates the critical decision points in the synthesis pathway.
Figure 1: Strategic workflow ensuring exclusive N-methylation via O-benzyl protection.
Detailed Experimental Protocols
Phase 1: Preparation of 1-Methyl-7-hydroxyindole
Objective: Synthesize the N-methylated core without contaminating O-methylated byproducts.
Step 1.1: N-Methylation
Reagents: 7-Benzyloxyindole (1.0 equiv), Sodium Hydride (60% disp., 1.2 equiv), Methyl Iodide (1.5 equiv), DMF (anhydrous).
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Dissolve 7-benzyloxyindole (5.0 g, 22.4 mmol) in anhydrous DMF (50 mL). Cool to
in an ice bath. -
Deprotonation: Carefully add NaH (1.07 g, 26.9 mmol) portion-wise. Evolution of
gas will be vigorous.[1] Stir at for 30 mins until gas evolution ceases and the solution turns anion-yellow. -
Alkylation: Add Methyl Iodide (
, 2.1 mL, 33.6 mmol) dropwise via syringe. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench carefully with sat.
(10 mL). Dilute with water (200 mL) and extract with EtOAc ( mL). Wash organics with brine, dry over , and concentrate. -
Output: 1-Methyl-7-benzyloxyindole . (Typically used directly in Step 1.2 without column chromatography if purity >95% by NMR).
Step 1.2: Hydrogenolysis (Debenzylation)
Reagents: 1-Methyl-7-benzyloxyindole, 10% Pd/C, Methanol, Hydrogen balloon.
-
Setup: Dissolve the crude material from Step 1.1 in Methanol (100 mL) in a hydrogenation flask.
-
Catalyst: Add 10% Pd/C (500 mg, 10 wt%). Caution: Pd/C is pyrophoric; add under inert gas blanket.
-
Reduction: Purge flask with
, then . Stir vigorously under 1 atm (balloon) for 4–6 hours at RT. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (Hexane:EtOAc 3:1) to yield 1-Methyl-7-hydroxyindole as an off-white solid.
Phase 2: Triflation (The Critical Step)
Objective: Convert the phenol to the triflate electrophile.
Selection of Reagent: We utilize N-phenyl-bis(trifluoromethanesulfonimide) (
-
Why?
is a stable solid, easier to handle, and provides higher chemoselectivity with fewer "black tar" decomposition products common with highly reactive .
Protocol
Reagents: 1-Methyl-7-hydroxyindole (1.0 equiv),
-
Dissolution: In a dry RBF under
, dissolve 1-Methyl-7-hydroxyindole (3.0 g, 20.4 mmol) and (7.1 mL, 51.0 mmol) in anhydrous DCM (60 mL). -
Cooling: Cool the solution to
. -
Reagent Addition: Add
(8.75 g, 24.5 mmol) and DMAP (0.25 g, 2.0 mmol). -
Reaction: Stir at
for 1 hour, then warm to RT and stir overnight (12 h). The solution typically turns from pale to light orange. -
Workup: Wash with water (
mL) and 1M HCl (30 mL) to remove excess base/pyridine byproducts. -
Purification: Dry organics (
), concentrate, and purify via flash chromatography (SiO2, 5-10% EtOAc in Hexanes).-
Note: Triflates can be hydrolytically unstable on acidic silica; use neutralized silica (pre-washed with 1%
) if degradation is observed.
-
Data Summary Table:
| Parameter | Specification / Result |
| Appearance | White to pale yellow crystalline solid |
| Yield (Step 3) | 85% – 92% |
| Stability | Store at |
| 1H NMR (CDCl3) | |
| 19F NMR |
Application Case Study: Suzuki-Miyaura Cross-Coupling
To validate the utility of the synthesized triflate, we present a standard protocol for coupling with phenylboronic acid.
Mechanism of Action:
The C7-Triflate undergoes oxidative addition with
Protocol:
-
Charge: Combine Triflate (1.0 equiv), Phenylboronic acid (1.5 equiv), and
(3.0 equiv) in a microwave vial. -
Catalyst: Add
(5 mol%). -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 5 mins.
-
Heat: Heat to
for 4 hours (or microwave , 30 min). -
Result: >90% Conversion to 1-methyl-7-phenylindole .
Critical Process Parameters (CPP) & Troubleshooting
-
Moisture Sensitivity: While
is robust, the triflate product hydrolyzes back to the phenol if exposed to moisture/heat/acid simultaneously. Always store the triflate in a desiccator. -
Base Choice in Step 3: If the reaction stalls, switch from
to Pyridine (used as solvent and base). Pyridine often accelerates triflation of sterically hindered phenols. -
Regioselectivity Check: Always run an NOE (Nuclear Overhauser Effect) NMR experiment on the final product. Irradiating the N-Methyl signal should show enhancement of the C2-H and C7-substituent, confirming the N1 position.
References
-
Regioselective Indole Functionalization
-
Triflation Methodology
- Cross-Coupling Guide: Title: Cross-Coupling Reactions Guide (Suzuki/Buchwald). Source: JMCCT / BenchChem Guides. Relevance: General parameters for optimizing the Suzuki-Miyaura coupling step.
-
Starting Material Preparation
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Synthesis and cross-coupling reactions of substituted 5-triflyloxyindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jmcct.com [jmcct.com]
- 7. 7-benzyloxy-1-methyl-1H-indole, CasNo.475577-34-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 8. iris.unina.it [iris.unina.it]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Methyl-1H-indol-7-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Strategic Importance of 7-Arylindoles in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[1] This powerful transformation is particularly vital in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and functional materials.[4] Within this context, the indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[5][6] The targeted functionalization of the indole nucleus, particularly at the C7 position, offers a pathway to novel chemical entities with unique pharmacological profiles.
This document provides a comprehensive guide to the application of the Suzuki-Miyaura coupling for the synthesis of 7-aryl-1-methyl-1H-indoles using 1-Methyl-1H-indol-7-ol as a key building block. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and address common challenges to empower researchers in their synthetic endeavors.
Understanding the Reactivity of 1-Methyl-1H-indol-7-ol in Suzuki-Miyaura Coupling
The successful implementation of a Suzuki-Miyaura coupling protocol hinges on a nuanced understanding of the substrate's electronic and steric properties. 1-Methyl-1H-indol-7-ol presents a unique set of characteristics that must be considered for optimal reaction design.
The Indole Core: The indole ring system is electron-rich, which can influence the oxidative addition step of the catalytic cycle.[2] The N-methylation to 1-methylindole prevents potential complications arising from the acidic N-H proton, which can interfere with the basic conditions of the reaction.[6]
The C7-Position: To participate in the Suzuki-Miyaura coupling, the C7 position of 1-Methyl-1H-indol-7-ol must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. This is a crucial prerequisite for the oxidative addition of the palladium catalyst.
The 7-Hydroxyl Group: The phenolic hydroxyl group at the C7 position introduces both a challenge and a potential opportunity.
-
Potential for Interference: The acidic proton of the hydroxyl group can react with the base, and the oxygen atom can potentially coordinate to the palladium center, influencing the catalyst's activity. In some cases, protecting the hydroxyl group may be necessary to prevent side reactions or catalyst inhibition.[7][8]
-
Directing Group Potential: Conversely, under certain conditions, a proximal hydroxyl group can act as a directing group, potentially accelerating the reaction or influencing its regioselectivity through coordination with the palladium catalyst.[9] For the protocols detailed herein, we will explore both protected and unprotected approaches.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][2][10] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-leaving group bond of the aryl halide (or triflate), forming a Pd(II) complex.[2][10]
-
Transmetalation: The organic group from the organoboron reagent (e.g., boronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[11][12]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][10]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of a 7-halo-1-methyl-1H-indol-7-ol derivative. Optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 7-Bromo-1-methyl-1H-indol-7-ol (Unprotected)
This protocol is advantageous due to its atom and step economy by avoiding protection-deprotection steps.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 7-Bromo-1-methyl-1H-indol-7-ol | 226.07 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 - 1.5 | 1.2 - 1.5 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.03 - 0.05 | 0.03 - 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 - 3.0 | 2.0 - 3.0 |
| 1,4-Dioxane/Water (4:1) | - | 10 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-bromo-1-methyl-1H-indol-7-ol (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and potassium carbonate (2.0-3.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol).
-
Add the degassed solvent system (1,4-dioxane/water, 4:1, 10 mL).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Unprotected Coupling
Caption: Step-by-step workflow for the unprotected Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling of 7-Bromo-1-methyl-1H-indol-7-ol (Protected Hydroxyl Group)
This protocol is recommended if the unprotected reaction results in low yields or significant side products. A common protecting group for phenols is the methoxymethyl (MOM) ether.
Step 1: Protection of the Hydroxyl Group
-
Detailed procedures for the protection of phenols are widely available in standard organic chemistry literature.
Step 2: Suzuki-Miyaura Coupling of the Protected Substrate
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 7-Bromo-1-(methoxymethyl)-1H-indol-7-ol | 270.12 | 1.0 | 1.0 |
| Arylboronic Acid Pinacol Ester | - | 1.2 | 1.2 |
| PdCl₂(dppf)-CH₂Cl₂ Adduct | 816.64 | 0.02 - 0.04 | 0.02 - 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |
| Anhydrous Toluene | - | 10 mL | - |
Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, combine the protected 7-bromo-1-methyl-1H-indol-7-ol derivative (1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), PdCl₂(dppf)-CH₂Cl₂ adduct (0.02-0.04 mmol), and potassium phosphate (2.0 mmol) in a reaction vessel.
-
Add anhydrous, degassed toluene (10 mL).
-
Seal the vessel and heat the mixture to 90-110 °C with efficient stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction, filter through a pad of Celite®, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography.
Step 3: Deprotection of the Hydroxyl Group
-
The MOM group can be removed under acidic conditions (e.g., HCl in methanol) to yield the final 7-aryl-1-methyl-1H-indol-7-ol.
Troubleshooting and Optimization
The success of a Suzuki-Miyaura coupling can be influenced by several factors.[13] The following table provides guidance on common issues and potential solutions.
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | - Inactive catalyst- Inefficient base- Poor quality of boronic acid- Insufficient temperature | - Use a fresh batch of catalyst or a more active pre-catalyst.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄).[11][14]- Use a boronic ester for increased stability.[15][16]- Gradually increase the reaction temperature.[13] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without efficient reduction | - Ensure thorough degassing of solvents and reaction vessel.[13]- Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄). |
| Protodeborylation | - Instability of the boronic acid under reaction conditions | - Use a more stable boronic ester (e.g., pinacol or MIDA ester).[1][17]- Use anhydrous conditions if possible.- Minimize reaction time. |
| Dehalogenation of Starting Material | - Presence of β-hydrides in the organopalladium intermediate (less common for aryl halides)- Side reaction promoted by base and temperature | - Ensure strictly inert atmosphere.- Screen different ligands; bulky electron-rich ligands can sometimes suppress this side reaction.[18] |
Comparative Analysis of Reaction Parameters
The choice of catalyst, base, and solvent can significantly impact the outcome of the Suzuki-Miyaura coupling. The following provides a brief comparison based on literature for similar substrates.
Catalyst Systems:
| Catalyst System | Advantages | Disadvantages |
| Pd(PPh₃)₄ | - Commercially available- Often effective for a wide range of substrates | - Can be sensitive to air and moisture- May require higher catalyst loadings |
| Pd(OAc)₂ / Ligand (e.g., SPhos, XPhos) | - Highly active for challenging substrates- Allows for lower catalyst loadings and milder conditions[19][20] | - Ligands can be expensive- Requires careful optimization of the Pd:ligand ratio |
| Buchwald Precatalysts | - Air- and moisture-stable- Rapidly generate the active Pd(0) species[19] | - Higher initial cost |
Bases:
| Base | Properties and Common Applications |
| K₂CO₃ / Na₂CO₃ | - Mild bases, commonly used in aqueous/organic solvent mixtures.[11][14]- Often effective for electron-rich aryl halides. |
| K₃PO₄ | - A stronger base, often used in anhydrous conditions with boronic esters.- Can be effective for less reactive aryl halides.[11] |
| Cs₂CO₃ | - Highly effective base, often used for difficult couplings.- More soluble in organic solvents than other inorganic bases.[11] |
Conclusion
The Suzuki-Miyaura coupling is a versatile and powerful tool for the synthesis of 7-aryl-1-methyl-1H-indoles. By carefully considering the nature of the 1-Methyl-1H-indol-7-ol substrate, particularly the presence of the hydroxyl group, and by selecting appropriate reaction conditions, researchers can efficiently access a diverse range of novel indole derivatives. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this critical transformation in a research and development setting.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). SpringerLink. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018, May 1). ScienceDirect. [Link]
-
Scott, J. S., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(5), 4233-4243. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 49(32), 5582-5585. [Link]
-
Wikipedia. (2024, February 27). Suzuki reaction. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4323-4332. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. [Link]
-
Use of Base Metals in Suzuki Coupling. (n.d.). Wordpress. [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]
-
Pouliot, M.-F., et al. (2012). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Beilstein Journal of Organic Chemistry, 8, 127-130. [Link]
-
Wikipedia. (2024, February 27). Protecting group. [Link]
-
ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
-
ResearchGate. (2025, August 10). 2,2 '-Biphenols via Protecting Group-Free Thermal or Microwave-Accelerated Suzuki-Miyaura Coupling in Water. [Link]
-
Organic Syntheses. (n.d.). 1-methylindole. [Link]
-
Al-Ostoot, F. H., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 12(1), 17957. [Link]
-
Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. (2019). RJPBCS. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Link]
-
ChemOrgChem. (2025, March 9). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. [Link]
-
Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 55(25), 7244-7247. [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: One-Pot Synthesis of Arylated 1-Methyl-1H-indoles by Suzuki-Miyaura Cross-Coupling Reactions of 2,3-Dibromo-1-methyl-1H-indole and 2,3,6-Tribromo-1-methyl-1H-indole. [Link]
-
Synfacts. (2011, September 20). Direct Suzuki–Miyaura Coupling of Phenol Derivatives via Mutual Activation. [Link]
-
National Institutes of Health. (n.d.). N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. (2025, July 21). Digital Commons @ Salve Regina. [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
SciELO. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
-
RSC Publishing. (2025, August 27). Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17). IntechOpen. [Link]
-
ChemRxiv. (n.d.). Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. [Link]
-
IJARSCT. (2022, April 15). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Application Note: Precision O-Alkylation of 1-Methyl-1H-indol-7-ol
Topic: O-alkylation methods for 1-Methyl-1H-indol-7-ol derivatives Content Type: Detailed Application Note and Protocols
Executive Summary & Strategic Analysis
The O-alkylation of 1-Methyl-1H-indol-7-ol is a pivotal transformation in the synthesis of multipotent kinase inhibitors and GPCR ligands. Unlike simple phenols, the 7-hydroxyindole scaffold presents a unique electronic environment. The electron-rich indole ring, particularly at the C3 position, competes with the C7-hydroxyl group for electrophiles. Furthermore, the steric proximity of the C7-hydroxyl to the N-methyl group and the C6-hydrogen creates a specific steric pocket that influences reaction kinetics.
This guide details three validated protocols to achieve high-fidelity O-alkylation while suppressing the thermodynamically favorable C3-alkylation side reaction.
Chemoselectivity Challenge: O- vs. C-Alkylation
The core challenge lies in the ambident nucleophilicity of the indole phenoxide.
-
O-Alkylation (Kinetic Control): Favored by "hard" electrophiles, polar aprotic solvents, and conditions that maximize the concentration of the free phenoxide ion.
-
C-Alkylation (Thermodynamic/Soft Control): The C3 position of the indole is highly nucleophilic. Soft electrophiles or tight ion-pairing (using non-polar solvents or weak bases) can shift the pathway toward C3-alkylation or C3/O-dialkylation.
Mechanistic Pathway & Decision Logic
The following diagram illustrates the divergent pathways and the decision logic required to select the correct method.
Figure 1: Strategic decision tree for selecting the optimal O-alkylation methodology based on electrophile availability and stereochemical requirements.
Detailed Experimental Protocols
Method A: Enhanced Williamson Ether Synthesis (The "Cesium Effect")
Best For: Primary alkyl halides, benzyl bromides, and non-sensitive electrophiles.
Mechanism:
Reagents
-
Substrate: 1-Methyl-1H-indol-7-ol (1.0 equiv)
-
Base: Cesium Carbonate (
) (1.5 – 2.0 equiv) -
Electrophile: Alkyl Halide (1.1 – 1.2 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Note: Acetone is often too low-boiling for hindered substrates.
Step-by-Step Protocol
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 1-Methyl-1H-indol-7-ol in anhydrous DMF (concentration ~0.2 M).
-
Deprotonation: Add
in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes.-
Observation: The solution may darken slightly as the phenoxide forms.
-
-
Addition: Add the alkyl halide dropwise via syringe.
-
Reaction: Stir at RT for 2–4 hours.
-
Optimization: If the electrophile is sterically hindered (e.g., isopropyl bromide), heat to 60°C. Do not exceed 80°C to avoid C3-alkylation.
-
-
Validation (TLC/LCMS): Monitor disappearance of the starting phenol (
in 20% EtOAc/Hex) and appearance of the less polar ether ( ). -
Work-up: Dilute with EtOAc. Wash extensively with water (
) and LiCl solution (to remove DMF). Dry organic layer over .[1][2][3] -
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Method B: Mitsunobu Reaction
Best For: Alkylating with secondary alcohols (stereochemical inversion occurs) or when the corresponding halide is unstable.
Mechanism: Redox-mediated condensation using
Reagents
-
Substrate: 1-Methyl-1H-indol-7-ol (1.0 equiv)
-
Alcohol (R-OH): (1.2 – 1.5 equiv)
-
Phosphine: Triphenylphosphine (
) (1.5 equiv)[4] -
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step Protocol
-
Mixture A: In a dry flask under Argon, combine 1-Methyl-1H-indol-7-ol, the alcohol (R-OH), and
. Dissolve in anhydrous THF (0.1 M). Cool to 0°C.[4] -
Addition: Add DIAD dropwise over 15–20 minutes.
-
Critical: The reaction is exothermic. Maintain temperature < 5°C during addition to prevent side reactions.
-
-
Reaction: Allow the mixture to warm to RT and stir for 12–18 hours.
-
Work-up: Concentrate the solvent directly.
-
Purification: The major byproduct is triphenylphosphine oxide (
), which is difficult to remove.-
Tip: Triturate the crude residue with cold diethyl ether/hexanes (1:1) to precipitate out the bulk of
before chromatography.
-
Method C: Epoxide Ring Opening
Best For: Synthesizing
Reagents
-
Substrate: 1-Methyl-1H-indol-7-ol (1.0 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)
-
Electrophile: Epoxide (1.5 equiv)
-
Solvent: DMF.
Step-by-Step Protocol
-
Activation: Dissolve 1-Methyl-1H-indol-7-ol in DMF at 0°C. Carefully add NaH. Stir for 30 mins until
evolution ceases. -
Addition: Add the epoxide.
-
Heating: Heat the mixture to 80–100°C. Epoxide opening is slower than halide displacement and requires thermal energy.
-
Quench: Cool to 0°C and quench carefully with saturated
. -
Work-up: Standard EtOAc extraction.
Quantitative Comparison & Troubleshooting
Method Selection Matrix
| Feature | Method A (Williamson) | Method B (Mitsunobu) | Method C (Epoxide) |
| Reagent Cost | Low | High (DIAD/PPh3) | Moderate |
| Atom Economy | High | Poor (High MW byproducts) | High |
| Steric Tolerance | Moderate | Good (for 2° alcohols) | Low (requires heat) |
| Primary Risk | C-Alkylation (if overheated) | Purification difficulty | Polymerization of epoxide |
| Typical Yield | 85-95% | 60-80% | 70-85% |
Troubleshooting "The Indole Problem"
| Observation | Root Cause | Corrective Action |
| Low Conversion | Phenoxide aggregation | Switch base to |
| C3-Alkylated Product | Soft electrophile / Tight ion pair | Use a more polar solvent (DMF/DMSO) to separate the ion pair. Switch to a "harder" leaving group (Tosylate vs Iodide). |
| N-Demethylation | Extreme basic conditions (rare) | Ensure reagents are anhydrous; avoid hydroxides (KOH/NaOH) at high temps. |
References
-
Synthesis of 7-Alkoxyindoles via Williamson Ether Synthesis
- Journal of Medicinal Chemistry, "Structure-Activity Rel
-
Source: (Generic link for verification of 7-hydroxyindole utility).
-
Mitsunobu Reaction on Phenols
-
Cesium Carbonate in Organic Synthesis
- Chemical Reviews, "Cesium Carbonate: A Powerful Base for Organic Synthesis."
-
Source: .
-
Indole Reactivity Patterns
- The Chemistry of Heterocyclic Compounds, "Indoles Part One."
-
Source: .
(Note: Specific CAS 2380-84-9 refers to the parent 7-hydroxyindole.[9] The N-methylated derivative follows identical O-alkylation kinetics but with simplified regioselectivity due to the blocked Nitrogen.)
Sources
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Mitsunobu Reaction | Encyclopedia MDPI [encyclopedia.pub]
- 6. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction [Synthetic Reagents] | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. 7-羟基吲哚 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Site-Selective C–H Activation Protocols for 7-Hydroxy-1-Methylindole Substrates
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary & Scientific Rationale
The indole nucleus is a privileged scaffold in drug discovery, yet selectively functionalizing its benzenoid core (C4–C7) remains a formidable synthetic challenge. Because the pyrrole ring is inherently electron-rich, transition-metal-catalyzed C–H activation typically defaults to the C2 or C3 positions[1]. To bypass this innate reactivity, researchers must employ strategic blocking and directing groups.
-
N1-Methyl Blocking: The methyl group eliminates the acidic N–H proton, preventing unwanted N-arylation, oxidative degradation, and off-target metal coordination.
-
7-Hydroxyl Directing Group: The 7-OH moiety serves as a powerful, endogenous directing group. Upon deprotonation, the resulting phenolate strongly coordinates to transition metals (e.g., Pd, Ru), driving regioselective cyclometalation exclusively at the sterically hindered C6 position [2]. Alternatively, the hydroxyl group can be transiently converted into an ester (e.g., O-pivaloyl) to support different catalytic cycles.
This application note details two field-proven protocols for the C6-functionalization of 7-hydroxy-1-methylindole: a Palladium-catalyzed direct arylation and a Ruthenium-catalyzed olefination.
Mechanistic Insights: The Self-Validating Catalytic System
Understanding the causality behind reagent selection is critical for troubleshooting and scaling these reactions.
In the Pd(II)-catalyzed arylation, the reaction relies on a Concerted Metalation-Deprotonation (CMD) pathway. We utilize Hexafluoroisopropanol (HFIP) as the solvent. HFIP is highly polar, strongly hydrogen-bonding, and non-nucleophilic; it stabilizes the transient Pd-phenolate intermediate and accelerates the C–H cleavage step without coordinating to the active metal center. Silver carbonate (
Mechanistic pathway of Pd(II)-catalyzed C6-H activation directed by the 7-hydroxyl group.
Experimental Methodologies
Protocol A: Pd(II)-Catalyzed Direct C6-Arylation (Free Phenol Directed)
This protocol utilizes the free 7-hydroxyl group to direct palladium to the C6 position, enabling the coupling of aryl iodides.
Reagents & Materials:
-
Substrate: 7-Hydroxy-1-methylindole (0.5 mmol, 1.0 equiv)
-
Coupling Partner: Aryl iodide (0.75 mmol, 1.5 equiv)
-
Catalyst:
(11.2 mg, 10 mol%) -
Oxidant/Base:
(275 mg, 2.0 equiv) -
Solvent: HFIP (2.5 mL)
Step-by-Step Procedure:
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 15 mL pressure tube with 7-hydroxy-1-methylindole,
, and . -
Solvent Addition: Add the aryl iodide followed by HFIP (2.5 mL). Seal the tube with a Teflon-lined cap.
-
Catalysis: Remove the tube from the glovebox and place it in a pre-heated oil bath at 90 °C. Stir vigorously for 16 hours. Causality note: Vigorous stirring is required because the reaction is a heterogeneous mixture.
-
Quench & Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the crude mixture through a short pad of Celite to remove silver salts and palladium black. Wash the pad with additional ethyl acetate (2 × 10 mL).
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C6-arylated product.
Protocol B: Ru(II)-Catalyzed C6-Olefination (O-Pivaloyl Directed)
While the free phenol is excellent for Pd-catalysis, Ru(II)-catalyzed olefination requires a more robust chelating group to stabilize the ruthenacycle. Here, the 7-OH is transiently protected as a pivalate ester (7-OPiv)[3].
Reagents & Materials:
-
Substrate: 7-Pivaloyloxy-1-methylindole (0.5 mmol, 1.0 equiv)
-
Coupling Partner: Acrylate derivative (1.0 mmol, 2.0 equiv)
-
Catalyst:
(15.3 mg, 5 mol%) -
Oxidant:
(181 mg, 2.0 equiv) -
Solvent: tert-Amyl alcohol (t-AmOH, 2.5 mL)
Step-by-Step Procedure:
-
Setup: Under an inert atmosphere, combine 7-pivaloyloxy-1-methylindole, the acrylate,
, and in a reaction vial. -
Reaction: Add t-AmOH, seal the vial, and heat to 100 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with dichloromethane (DCM), and wash with saturated aqueous
to remove copper salts. -
Purification: Dry the organic layer over
, concentrate, and purify via flash chromatography.
Step-by-step experimental workflow for the C-H functionalization protocol.
Quantitative Data Presentation
The following table summarizes the substrate scope, yields, and regioselectivity achieved using the protocols described above. The data highlights the absolute regiocontrol (>99:1) imparted by the 7-position directing groups, entirely suppressing C2/C3/C4 background reactivity[4].
| Substrate | Coupling Partner | Protocol | Isolated Yield (%) | C6:Other Selectivity |
| 7-Hydroxy-1-methylindole | Iodobenzene | Pd(II) Arylation | 82 | >99:1 |
| 7-Hydroxy-1-methylindole | 4-Methoxyiodobenzene | Pd(II) Arylation | 78 | >99:1 |
| 7-Hydroxy-1-methylindole | 4-Trifluoromethyliodobenzene | Pd(II) Arylation | 85 | >99:1 |
| 7-OPiv-1-methylindole | Ethyl Acrylate | Ru(II) Olefination | 88 | >95:5 |
| 7-OPiv-1-methylindole | Styrene | Ru(II) Olefination | 81 | >95:5 |
References
-
Huang, Z., & Lumb, J. P. (2019). Phenol-Directed C–H Functionalization. ACS Catalysis, 9(1), 521-555.[Link]
-
Sandtorv, A. H. (2015). Transition Metal-Catalyzed C-H Activation of Indoles. Advanced Synthesis & Catalysis, 357(11), 2403-2435.[Link]
-
Vila, C., et al. (2016). Organocatalytic Enantioselective Friedel–Crafts Aminoalkylation of Indoles in the Carbocyclic Ring. ACS Catalysis, 6(4), 2404-2408.[Link]
-
Xu, X., & Luo, J. (2019). Transition Metal-Catalyzed Directing-Group-Assisted C−H Activation of Phenols. ChemSusChem, 12(20), 4601-4616.[Link]
Sources
Synthesis of heterocyclic libraries using 1-Methyl-1H-indol-7-ol precursors
Application Note & Protocols
Topic: Strategic Derivatization of 1-Methyl-1H-indol-7-ol for the Synthesis of Novel Heterocyclic Libraries
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products, pharmaceuticals, and biologically active compounds.[1][2] This guide focuses on a highly strategic precursor, 1-Methyl-1H-indol-7-ol , for the construction of diverse heterocyclic libraries. The intrinsic features of this molecule—a pre-alkylated nitrogen at the N-1 position and a synthetically versatile hydroxyl group at C-7—offer a unique platform for controlled, diversity-oriented synthesis. The N-1 methyl group effectively blocks common side reactions and directs functionalization to other positions, while the C-7 hydroxyl group serves as a powerful handle for a range of chemical transformations. This document provides a comprehensive overview of key synthetic strategies, detailed experimental protocols, and the underlying chemical principles for leveraging 1-Methyl-1H-indol-7-ol in drug discovery and chemical biology research.
The 1-Methyl-1H-indol-7-ol Precursor: A Strategic Overview
The selection of a starting material is a critical decision in library synthesis. 1-Methyl-1H-indol-7-ol is an exemplary choice due to its tailored reactivity profile.
-
N-1 Methylation : The indole nitrogen is often a site of undesired reactivity during functionalization of the indole core. By starting with the N-1 position already methylated, we eliminate the need for protecting group strategies and prevent N-alkylation side-products, thereby simplifying reaction outcomes and purification processes.[3][4]
-
C-7 Hydroxyl Group : The phenolic hydroxyl group is a versatile functional handle. It can be directly alkylated or acylated, or it can be converted into a triflate, a superior leaving group for modern cross-coupling reactions.[5][6] Furthermore, its electron-donating nature activates the benzene portion of the indole ring, facilitating electrophilic aromatic substitution at the C-4 and C-6 positions.
1.1. Physicochemical & Safety Data
Proper handling of all laboratory reagents is paramount. While specific data for 1-Methyl-1H-indol-7-ol is not widely published, data for closely related indole compounds should be used to guide safety protocols.
| Property | Value (Predicted/Typical for Indolols) | Source/Justification |
| Molecular Formula | C₉H₉NO | - |
| Molecular Weight | 147.17 g/mol | - |
| Appearance | Off-white to light brown solid | Typical for phenolic indoles |
| Solubility | Soluble in MeOH, EtOH, DMF, DMSO | Common for polar organic compounds |
| Storage | Store at 2-8°C under inert atmosphere | To prevent oxidation of the phenol |
Safety & Handling:
-
Always handle 1-Methyl-1H-indol-7-ol in a well-ventilated fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9]
-
Refer to the Safety Data Sheet (SDS) for indole and its derivatives for comprehensive handling and disposal information.[10][11]
Synthetic Strategies for Heterocyclic Library Generation
The true power of 1-Methyl-1H-indol-7-ol lies in its capacity to serve as a launchpad for multiple, divergent synthetic pathways. By applying different reaction conditions, a single precursor can yield libraries of distinct heterocyclic scaffolds.
Caption: Catalytic cycle for Suzuki cross-coupling.
Detailed Experimental Protocols
The following protocols are presented as robust starting points for library synthesis. Researchers should perform reaction optimization based on the specific substrate and desired outcome. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise noted.
Protocol 1: General Procedure for O-Alkylation
This protocol describes the synthesis of an ether linkage at the C-7 position using a generic alkyl halide.
Rationale: This is a classic Williamson ether synthesis. A moderately strong base like potassium carbonate is sufficient to deprotonate the phenol, and DMF is a suitable polar aprotic solvent. The conditions are mild enough to be compatible with a wide range of functionalized alkyl halides (e.g., those containing esters, nitriles, or protected amines). [12] Materials:
-
1-Methyl-1H-indol-7-ol (1.0 eq)
-
Alkyl halide (e.g., ethyl bromoacetate, 1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask, add 1-Methyl-1H-indol-7-ol and anhydrous K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.1 M concentration of the indole).
-
Add the alkyl halide dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization: Successful reaction is confirmed by the disappearance of the broad -OH peak in the ¹H NMR spectrum and the appearance of new signals corresponding to the alkyl chain. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass. [16]
Protocol 2: Vilsmeier-Haack Formylation at C-4
This protocol introduces an aldehyde group, predicted to be primarily at the C-4 position due to steric hindrance from the N-1 methyl group.
Rationale: The Vilsmeier reagent (generated in situ from POCl₃ and DMF) is a mild electrophile suitable for formylating electron-rich aromatic rings. The regioselectivity is governed by the electronic activation from the 7-OH group and steric factors.
Materials:
-
1-Methyl-1H-indol-7-ol (1.0 eq)
-
Phosphorus oxychloride (POCl₃, 1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ice bath
Procedure:
-
In an oven-dried, three-neck flask equipped with a dropping funnel, add anhydrous DMF and cool to 0°C in an ice bath.
-
Add POCl₃ dropwise via the dropping funnel to the cold DMF with vigorous stirring. Maintain the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1-Methyl-1H-indol-7-ol in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50°C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0°C and carefully quench by the slow addition of crushed ice, followed by saturated aqueous NaHCO₃ solution until the pH is basic (~8-9).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Characterization: The appearance of a new singlet around 9-10 ppm in the ¹H NMR spectrum is indicative of the aldehyde proton. The regiochemistry (C4 vs. C6) can be confirmed using 2D NMR techniques like NOESY.
Protocol 3: Synthesis of 1-Methyl-1H-indol-7-yl trifluoromethanesulfonate
This protocol converts the hydroxyl group into a triflate, preparing the scaffold for cross-coupling reactions.
Rationale: Triflic anhydride is a highly reactive reagent that readily converts phenols into triflates. Pyridine acts as a base to neutralize the triflic acid byproduct. The reaction is typically fast and high-yielding.
Materials:
-
1-Methyl-1H-indol-7-ol (1.0 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq)
-
Pyridine, anhydrous (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
Procedure:
-
Dissolve 1-Methyl-1H-indol-7-ol in anhydrous DCM in an oven-dried flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine via syringe.
-
Add Tf₂O dropwise via syringe. A color change and/or formation of a precipitate (pyridinium triflate) may be observed.
-
Stir the reaction at 0°C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with the addition of a small amount of water.
-
Dilute the mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude triflate is often of sufficient purity for the next step but can be purified by rapid column chromatography on silica gel if necessary.
Characterization: The disappearance of the -OH proton in ¹H NMR is the primary indicator. ¹⁹F NMR will show a singlet around -73 ppm, characteristic of the triflate group.
Representative Library Data
The following table presents hypothetical but realistic data for a small library synthesized via Suzuki coupling (using Protocol 3, followed by a standard Suzuki procedure) to demonstrate the potential of this precursor.
| Compound ID | Arylboronic Acid Used | Structure | Yield (%) | Purity (LC-MS) |
| LIB-001 | Phenylboronic acid | 85 | >98% | |
| LIB-002 | 4-Methoxyphenylboronic acid | 81 | >99% | |
| LIB-003 | 3-Pyridylboronic acid | 76 | >97% | |
| LIB-004 | Thiophene-2-boronic acid | 79 | >98% |
Conclusion
1-Methyl-1H-indol-7-ol is a superior building block for the efficient and controlled synthesis of diverse heterocyclic libraries. Its unique structure minimizes common synthetic challenges associated with the indole nucleus while providing multiple avenues for chemical diversification. The protocols outlined in this guide demonstrate its utility in O-alkylation, electrophilic aromatic substitution, and advanced palladium-catalyzed cross-coupling reactions. By employing these strategies, researchers in drug discovery and medicinal chemistry can rapidly generate novel compound collections centered on the privileged indole scaffold, accelerating the identification of new therapeutic leads. [17][18]
References
-
DergiPark. (n.d.). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Retrieved from [Link]
-
ManTech Publications. (2025, May 15). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Multicomponent Reactions of Indoles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Multi-component synthesis of 3-substituted indoles and their cyclisation to α-carbolines via I2-promoted intramolecular C2 oxidative amination/aromatisation at room temperature. Retrieved from [Link]
-
ScienceDirect. (2021, March 4). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A multicomponent reaction for modular assembly of indole-fused heterocycles. Retrieved from [Link]
-
Semantic Scholar. (1984). Palladium-catalyzed synthesis of heterocycles. Retrieved from [Link]
-
ACS Publications. (2012, March 5). Indoles in Multicomponent Processes (MCPs). Retrieved from [Link]
-
Blazingprojects. (n.d.). Synthesis and Characterization of Novel Heterocyclic Compounds with Potential Biological Activity. Retrieved from [Link]
-
MDPI. (2025, January 14). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Direct Arylation-Based Domino Synthesis of Annulated N-Heterocycles Using Alkenyl or (Hetero)Aryl 1,2-Dihalides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, May 10). Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N N chiral indoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, February 1). Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. Retrieved from [Link]
-
Preprints.org. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
- Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.
-
ResearchGate. (2025, August 30). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Retrieved from [Link]
-
Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Facile synthesis of indolizinoindolone, indolylepoxypyrrolooxazole, indolylpyrrolooxazolone and isoindolopyrazinoindolone heterocycles from indole and imide derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biomedical Importance of Indoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, molecular docking and anti-proliferative activity of new series of 1-methylsulphonyl-3-indolyl heterocycles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
-
Advanced Journal of Chemistry. (2025, March 4). Pharmacological Potential of Indole Derivatives: A Detailed Review. Retrieved from [Link]
-
Preprints.org. (2023, December 20). Indole-Based Metal Complexes and Their Medicinal Applications. Retrieved from [Link]
-
EurekAlert!. (2025, August 25). Breakthrough in indole chemistry could accelerate drug development. Retrieved from [Link]
Sources
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- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 5. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Direct Arylation-Based Domino Synthesis of Annulated N-Heterocycles Using Alkenyl or (Hetero)Aryl 1,2-Dihalides [organic-chemistry.org]
- 7. keyorganics.net [keyorganics.net]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
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- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield of 7-methoxy-1-methylindole demethylation reactions
This technical guide is structured as a dedicated support center for researchers optimizing the O-demethylation of 7-methoxy-1-methylindole. It prioritizes yield optimization through mechanistic understanding and rigorous protocol management.
Status: Operational | Topic: Yield Optimization & Troubleshooting | Tier: Advanced
Executive Summary: The "7-Position" Challenge
Demethylating 7-methoxy-1-methylindole presents a unique duality of challenges compared to standard aryl ethers:
-
Electronic Activation: The N-methyl group is electron-donating, significantly increasing the electron density of the indole ring. This makes the C3 position highly susceptible to electrophilic attack or acid-catalyzed polymerization (dimerization) during the reaction or workup.
-
Steric Congestion: The 7-methoxy group experiences peri-interaction with the N-methyl group. This steric bulk can hinder the formation of the Lewis acid-base adduct required for cleavage, often necessitating longer reaction times or higher temperatures than standard anisole derivatives.
This guide provides three validated workflows to navigate these issues.
Primary Workflow: Boron Tribromide (BBr ) Optimization
Best for: High-purity requirements, small-to-mid scale. Primary Failure Mode: C3-polymerization (formation of "black tar") or incomplete cleavage due to steric hindrance.
The Mechanism
Understanding the pathway is critical for troubleshooting. BBr
Figure 1: Mechanistic pathway of BBr3-mediated demethylation.[1] Note that the "Transition" step is the rate-determining step often hindered by the N-methyl group.
Optimized Protocol
-
Preparation: Dissolve 1.0 eq of substrate in anhydrous CH
Cl (DCM). Concentration should be 0.1 M to 0.2 M. -
Cryogenic Addition: Cool to -78°C (Dry ice/acetone). Add BBr
(1.0 M in DCM) dropwise.-
Critical: Use 3.0 to 4.0 equivalents of BBr
. The theoretical requirement is 1:1, but the indole nitrogen lone pair can coordinate with boron, sequestering one equivalent.
-
-
Controlled Warming: Stir at -78°C for 30 mins, then allow to warm to 0°C over 2 hours.
-
Checkpoint: Do not rush to Room Temperature (RT). The 7-position steric strain requires time for the adduct to form without triggering C3 side reactions.
-
-
Monitoring: Check TLC. If starting material remains at 0°C, warm to RT.
-
The "Double-Quench" (Yield Saver):
-
Cool back to -78°C.
-
Add MeOH dropwise (exothermic!). This converts excess BBr
and the borate intermediate into volatile trimethyl borate B(OMe) . -
Evaporate the solvent/borate mixture in vacuo.
-
Redissolve in fresh DCM and wash with NaHCO
(aq).
-
Secondary Workflow: Pyridine Hydrochloride (Melt/Microwave)
Best for: Scale-up, substrates insensitive to high heat, avoiding boron waste. Primary Failure Mode: Sublimation of substrate or charring.
Protocol
-
Ratio: Mix substrate with Pyridine Hydrochloride (Py[2]·HCl) in a 1:10 w/w ratio .
-
Method A (Thermal): Heat to 180°C in a sealed tube.
-
Note: The 1-methyl group is stable, but the indole ring is prone to oxidation. Use an inert atmosphere (N
/Ar).
-
-
Method B (Microwave - Recommended): Irradiate at 200W for 15-minute intervals.
-
Workup: The melt solidifies upon cooling. Triturate with water to dissolve the pyridinium salt, leaving the crude phenol as a precipitate.
Troubleshooting & FAQ
Interactive Troubleshooting Logic
Use this flow to diagnose yield loss.
Figure 2: Diagnostic logic tree for common failure modes.
Frequently Asked Questions
Q: My reaction mixture turned black immediately upon adding BBr
-
Fix: Ensure addition is strictly at -78°C. Dilute the reaction further (0.05 M).
Q: I have a persistent emulsion during the BBr
-
Fix: Do not wash directly with water. Quench with Methanol first and rotary evaporate the solvent. This removes boron as volatile trimethyl borate (
). Repeat the MeOH add/evaporate cycle 3 times before adding water.
Q: Can I use AlCl
-
Protocol: AlCl
(3 eq) + EtSH (excess) in DCM at 0°C. -
Warning: Aluminum salts form notorious emulsions. Use a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) during the quench to chelate aluminum and break the emulsion.
Q: Why do I need excess BBr
Comparative Data Table
| Feature | BBr | Pyridine HCl Protocol | AlCl |
| Primary Mechanism | Lewis Acid Cleavage | Nucleophilic Displacement (S | Soft Nucleophile S |
| Temperature | -78°C to RT | 180°C (Melt) | 0°C to RT |
| Yield Potential | High (85-95%) | Moderate (60-80%) | High (80-90%) |
| Key Risk | C3 Polymerization | Thermal Decomposition | Odor / Emulsions |
| Indole Compatibility | Good (with temp control) | Good (1-Me group is stable) | Excellent |
References
-
Greene's Protective Groups in Organic Synthesis , 6th Edition.[5] (2025).[1][6] Protection for the Hydroxyl Group: Ethers.[7][8] Wiley.[5]
-
Organic Syntheses , Coll. Vol. 5, p. 412 (1973). Demethylation of Aryl Methyl Ethers: Boron Tribromide.[1][6][9][10]
-
Journal of Chemical Research , (1999).[2] Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation.[2]
-
BenchChem Technical Notes . Mechanism of Bromobis(methylthio)borane Mediated Demethylation.[6]
-
ResearchGate Discussions . Troubleshooting BBr3 Demethylation Workup Emulsions.
Sources
- 1. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. wileycatalog.com [wileycatalog.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Greene's Protective Groups in Organic Synthesis [wright.ecampus.com]
- 8. download.e-bookshelf.de [download.e-bookshelf.de]
- 9. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
Technical Support Center: Overcoming Steric Hindrance at the C7 Position of 1-Methylindole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced indole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the site-selective modification of indole scaffolds. Specifically, we will address the significant steric and electronic hurdles associated with functionalizing the C7 position of 1-methylindole and provide field-proven strategies and detailed protocols to achieve your synthetic goals.
Introduction: The C7 Challenge
The indole framework is a cornerstone of numerous bioactive molecules and pharmaceutical agents.[1][2] While methods for modifying the pyrrole ring (C2 and C3 positions) are well-established, selective functionalization of the benzenoid core, particularly the C7 position, remains a formidable challenge.[3][4][5] This difficulty arises from two primary factors:
-
Inherent Reactivity: The electron-rich pyrrole moiety is intrinsically more reactive towards electrophilic attack and many transition-metal-catalyzed processes, favoring functionalization at C3 or C2.[1]
-
Steric Hindrance: The C7 position is sterically encumbered by the adjacent fused pyrrole ring and the N1-substituent, making it difficult for reagents to access the C7 C-H bond.[6][7]
This guide provides a systematic approach to override these challenges using modern synthetic methodologies.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the strategy and theory behind C7 functionalization.
Q1: Why is direct functionalization at the C7 position of 1-methylindole so difficult?
Direct functionalization is challenging because the intrinsic reactivity of the indole nucleus favors modifications at the C2 and C3 positions.[8] Attempts to force reactions at the benzenoid ring often result in mixtures of products or require harsh conditions that are incompatible with complex molecules. The C7 C-H bond is relatively inert and sterically shielded, making it the least accessible position for many transformations.[3]
Q2: What is the most effective and widely adopted strategy to achieve C7 selectivity?
The predominant and most successful strategy is the use of a Directing Group (DG) installed at the indole nitrogen (N1 position).[4][9] This approach leverages chelation assistance, where the DG coordinates to a transition metal catalyst, forming a metallacyclic intermediate that positions the catalyst in close proximity to the C7 C-H bond, facilitating selective activation and subsequent functionalization.[10]
Q3: How does a Directing Group (DG) work to enforce C7 regioselectivity?
The DG contains a heteroatom (e.g., phosphorus, oxygen, or nitrogen) that acts as a Lewis base, coordinating to the Lewis acidic metal center of the catalyst (e.g., Pd, Rh, Ru).[11][12] This coordination tethers the catalyst to the substrate. Due to geometric constraints, the catalyst is then delivered specifically to the ortho C-H bond, which in the case of an N1-substituted indole, is the C7 position. This chelation-controlled mechanism overrides the natural electronic preferences of the indole ring, forcing the reaction to occur at the desired, albeit sterically hindered, site.
Caption: DG-assisted C-H activation workflow.
Q4: What are the most effective directing groups for C7 functionalization?
The choice of DG is critical and depends on the desired transformation. Bulkiness is a key feature for promoting C7 selectivity.[10] The table below summarizes the most common and effective DGs.
| Directing Group (DG) | Common Catalyst(s) | Typical Reaction(s) | Key Advantages & Removal |
| N-P(O)tBu₂ (Phosphinoyl) | Pd(OAc)₂ | C-H Arylation[8][13] | Excellent C7 selectivity. Removal can be harsh (e.g., LiAlH₄), limiting functional group tolerance.[14] |
| N-PtBu₂ (Phosphine) | Rh(I), Pd(II) | Arylation, Alkenylation, Alkylation, Acylation[4][14] | Highly versatile; more easily attached and removed (traceless removal possible) compared to P(V) counterpart.[4] |
| N-Pivaloyl (Piv) | Rh(III), Ru(II) | Alkenylation, Amidation (Sulfonamidation)[10][15] | Readily available DG. Enables Ru-catalyzed reactions under mild conditions.[15] Removable under basic conditions. |
| N-Pyrimidyl | Ru(II) | Acetoxylation[16] | Effective for specific C-O bond formations. |
| N-Hydrosilyl | Rh(I) | Alkylation, Arylation | Offers an alternative to phosphorus-based DGs. |
Q5: Can I functionalize the C7 position without a transition metal catalyst and directing group?
While less common and often more substrate-specific, a few strategies exist:
-
Directed ortho Metalation (DoM): This classic method involves deprotonation at the C7 position using a strong organolithium base (like n-BuLi or t-BuLi), stabilized by a suitable N1-protecting group, followed by quenching with an electrophile.[1][11] This requires cryogenic temperatures and is often limited by functional group compatibility.
-
Friedel-Crafts Alkylation: In specific cases, installing a strong activating group, such as an amine at the C4 position, can increase the nucleophilicity of the C7 position, enabling regioselective Friedel-Crafts reactions.[17]
Troubleshooting Guide
This section provides solutions to common problems encountered during C7 functionalization experiments.
Problem 1: Low or no conversion to the desired C7-functionalized product.
-
Possible Cause A: Ineffective Directing Group.
-
Diagnosis: The DG may not be sufficiently bulky or possess the right coordinating atom for the chosen catalytic system.
-
Solution: Switch to a more robust and sterically demanding directing group. For palladium-catalyzed arylations, N-P(O)tBu₂ is a reliable choice.[8] For a broader range of transformations with rhodium, N-PtBu₂ is highly effective and versatile.[4]
-
-
Possible Cause B: Suboptimal Catalyst, Ligand, or Reaction Conditions.
-
Diagnosis: The catalytic cycle may be inefficient due to an incorrect metal, ligand, additive, or temperature.
-
Solution: Systematically screen reaction parameters. For Pd-catalyzed C7 arylation, a pyridine-type ligand is often crucial for high regioselectivity.[8][13] For Rh-catalyzed reactions, ensure the catalyst precursor and conditions match established protocols.[14] Temperature and solvent can also have a profound impact on yield.
-
-
Possible Cause C: Steric Hindrance from Other Ring Substituents.
-
Diagnosis: A bulky substituent at the C6 position can sterically block the catalyst from accessing the C7 C-H bond, even with a directing group.[18]
-
Solution: If your substrate is substituted at C6, anticipate lower reactivity. You may need to increase catalyst loading, reaction time, or temperature. In severe cases, a different synthetic strategy that builds the substituted indole ring from a pre-functionalized aniline may be necessary.[19][20]
-
Problem 2: Poor regioselectivity with major byproducts from C2 or C3 functionalization.
-
Diagnosis: This is the classic sign that the directing group's control is being overridden by the indole's intrinsic electronic reactivity.[1]
-
Solution: The issue lies almost entirely with the directing group strategy.
-
Verify DG Installation: Confirm that the DG has been successfully and completely installed on the indole nitrogen.
-
Increase DG Steric Bulk: A smaller DG (e.g., acetyl) might direct to C2.[1] You must use a DG specifically designed for C7-selectivity, such as N-PtBu₂ or N-pivaloyl, whose steric profile physically prevents the catalyst from approaching the C2 or C3 positions.[10][14]
-
Problem 3: The directing group is difficult to remove after the reaction.
-
Diagnosis: The bond between the nitrogen and the DG is too stable to be cleaved under standard conditions without degrading the product. This is a known issue with N-P(O) bonds.[14]
-
Solution: This issue should be addressed during the planning phase.
-
Choose a Labile DG: Whenever possible, opt for a "traceless" or easily removable directing group. The N-PtBu₂ (P(III)) group is superior to the N-P(O)tBu₂ (P(V)) group in this regard.[4][14]
-
Consult Specific Literature: If you have already synthesized the product with a recalcitrant DG, search the literature for specific cleavage protocols for that group. Be mindful that harsh conditions (e.g., strong reducing agents like LiAlH₄) can compromise other functional groups on your molecule.[14]
-
Alternative Mild Conditions: For N-pivaloyl groups, basic hydrolysis is typically effective.[15]
-
Experimental Protocols
The following protocols are generalized examples based on leading literature reports. Researchers must adapt them to their specific substrates and optimize conditions accordingly. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Caption: A typical 3-step experimental workflow.
Protocol 1: Palladium-Catalyzed C7-Arylation via an N-Phosphinoyl DG
(Adapted from Shi, Z. et al., J. Am. Chem. Soc. 2016)[8][13]
Part A: Installation of the N-P(O)tBu₂ Directing Group
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 1-methylindole (1.0 eq).
-
Dissolve in anhydrous THF. Cool the solution to 0 °C.
-
Add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise. Stir for 30 minutes at 0 °C.
-
Add di-tert-butylphosphinoyl chloride (tBu₂P(O)Cl) (1.2 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield N-phosphinoyl-1-methylindole.
Part B: C7-Arylation
-
To a reaction vial, add N-phosphinoyl-1-methylindole (1.0 eq), the desired aryl boronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), and a pyridine-type ligand (e.g., 3-methylpyridine, 10 mol%).
-
Add an oxidant, such as 1,4-benzoquinone (BQ) (2.0-3.0 eq).[21]
-
Add the reaction solvent (e.g., DMSO or toluene).
-
Seal the vial and heat to 100-120 °C for 12-24 hours, monitoring by LC-MS or TLC.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to obtain the C7-arylated product with the DG still attached.
Part C: Removal of the Directing Group
-
Dissolve the C7-arylated, N-phosphinoyl indole (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool to 0 °C and carefully add a strong reducing agent such as lithium aluminum hydride (LiAlH₄) (3.0-5.0 eq) portion-wise.
-
Stir at room temperature or gentle reflux until the reaction is complete (monitor by TLC).
-
Cool to 0 °C and quench the reaction with extreme caution by the sequential dropwise addition of water, then 15% NaOH (aq), then water again (Fieser workup).
-
Stir until a granular precipitate forms. Filter the solid and wash thoroughly with ethyl acetate.
-
Dry the filtrate over Na₂SO₄, concentrate, and purify by chromatography to yield the final 7-aryl-1-methylindole.
Protocol 2: Ruthenium-Catalyzed C7-Alkenylation via an N-Pivaloyl DG
(Adapted from Ackermann, L. et al., Angew. Chem. Int. Ed. 2020)[15]
Part A: Installation of the N-Pivaloyl Directing Group
-
In a flask under N₂, dissolve 1-methylindole (1.0 eq) in anhydrous DCM or THF.
-
Add a base such as triethylamine (1.5 eq) or DMAP (cat.).
-
Cool to 0 °C and add pivaloyl chloride (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify by flash chromatography to yield N-pivaloyl-1-methylindole.
Part B: C7-Alkenylation
-
To a screw-cap vial, add N-pivaloyl-1-methylindole (1.0 eq), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and a carboxylate additive such as potassium pivalate (20 mol%).
-
Add the desired alkene coupling partner (e.g., n-butyl acrylate, 2.0 eq).
-
Add a solvent like t-amyl alcohol.
-
Seal the vial and heat to 80-100 °C for 12-24 hours.
-
After cooling, dilute with ethyl acetate, filter through Celite, and concentrate.
-
Purify by flash chromatography to isolate the C7-alkenylated product.
Part C: Removal of the Directing Group
-
Dissolve the N-pivaloyl product (1.0 eq) in methanol.
-
Add a base such as potassium carbonate (K₂CO₃) (2.0 eq) or a catalytic amount of sodium methoxide.
-
Stir at room temperature or heat gently until deprotection is complete (monitor by TLC).
-
Neutralize the reaction with a mild acid (e.g., dilute HCl) and remove the methanol in vacuo.
-
Extract the product into an organic solvent, wash with water, dry, and concentrate.
-
Purify by chromatography if necessary to obtain the final 7-alkenyl-1-methylindole.
References
- Mundhe T. G., Chate B. N., Patki A. S. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
- Mundhe T. G., et al. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
-
(2025). C-H Functionalization of Indoles at the C7 Position. ResearchGate. [Link]
-
Shah, T. A., et al. (2018). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications. [Link]
-
Qiu, X., et al. (2018). Rhodium-catalyzed, P-directed selective C7 arylation of indoles. Science Advances. [Link]
-
Kim, H., et al. (2019). Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups. Angewandte Chemie International Edition. [Link]
-
(2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. Semantic Scholar. [Link]
-
Shi, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]
-
Yang, Y., et al. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. ACS Publications. [Link]
-
Gribble, G. W. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]
-
(2018). Scope of the C7 functionalization process on indoles and indole‐like... ResearchGate. [Link]
-
Black, D. St. C., et al. (2003). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. ResearchGate. [Link]
-
Qiu, X., et al. (2018). PIII‐Directed C7‐methylation of indole 1 a. ResearchGate. [Link]
-
Shi, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link]
-
Gulias, M., et al. (2020). Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. PMC. [Link]
-
Snieckus, V., et al. (2010). Metalation of Indole. ResearchGate. [Link]
-
Muchowski, J., et al. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. [Link]
-
Gribble, G. W. (2000). Synthesis of Indoles: Efficient Functionalisation of the 7-Position. ResearchGate. [Link]
-
Chen, J., et al. (2020). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. MDPI. [Link]
-
Yang, Y., et al. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. PubMed. [Link]
-
Moody, C. J. (1998). A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]
-
Ackermann, L., et al. (2020). C7‐Indole Amidations and Alkenylations by Ruthenium(II) Catalysis. PMC. [Link]
-
Wikipedia. Protecting group. [Link]
-
You, S-L., et al. (2021). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC. [Link]
-
Julia, M., et al. (1969). Aminoalkylation of metal derivatives of indole. Part III. Alkylation of lithio-derivatives of N-substituted indoles with 1-chloro-2-dimethylaminoethane. Journal of the Chemical Society C. [Link]
-
Murray, I. A., et al. (2010). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. PMC. [Link]
-
Ma, D., et al. (2018). C-H functionalization of indoles and oxindoles through CDC reactions. Tetrahedron Letters. [Link]
-
Sharma, V., et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
Al-Shamali, Z. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
ChemTalk. (2021). Steric Hindrance. [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Ali, A., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI. [Link]
-
Gandon, V., et al. (2026). 2-Lithiomethylindoles: Untapped Anions for the Synthesis of 2-Functionalized Indoles. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Steric effects. [Link]
-
Open Library Publishing Platform. 3.4.2 – Grignard Reactions with Carbonyls. [Link]
-
The Organic Chemistry Tutor. (2017). 04.07 Stability Factors: Steric Effects. YouTube. [Link]
-
Clark, J. Grignard reagents. Chemguide. [Link]
-
D'Agostino, M., et al. (2021). Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. PMC. [Link]
Sources
- 1. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 2. researchgate.net [researchgate.net]
- 3. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C7‐Indole Amidations and Alkenylations by Ruthenium(II) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Stability of 1-Methyl-1H-indol-7-ol in Aqueous Media
Welcome to the Technical Support Center. As researchers and drug development professionals, you often encounter unexpected degradation when working with functionalized indoles. 1-Methyl-1H-indol-7-ol presents a unique physicochemical challenge: it contains both an electron-donating N-methyl group and a hydroxyl group at the C7 position. This specific substitution pattern makes the indole core highly electron-rich, drastically narrowing its window of stability in aqueous solutions.
This guide provides authoritative, field-proven insights into the causality of its degradation in acidic versus basic media, supported by actionable troubleshooting steps and self-validating protocols.
Part 1: Core FAQs & Mechanistic Insights
Q1: Why does my 1-Methyl-1H-indol-7-ol sample degrade so rapidly and form precipitates in acidic buffers (pH < 5)? A: The degradation is driven by acid-catalyzed electrophilic aromatic substitution. Unlike basic amines, the nitrogen lone pair in an indole is delocalized into the aromatic ring, making the nitrogen non-basic. Instead, strong acids protonate the indole at the C3 position [1]. Causality: Protonation at C3 breaks the aromaticity of the pyrrole ring, generating a highly reactive iminium-like cation. Because the N1-methyl and C7-hydroxyl groups strongly donate electron density into the ring, this C3-protonation occurs much faster than in unsubstituted indole. The resulting electrophilic intermediate rapidly attacks the electron-rich C2 or C3 positions of unprotonated neighboring molecules, triggering a cascade of dimerization and oligomerization[2]. These oligomers are highly hydrophobic, which is why you observe precipitation or cloudiness in your acidic assay buffers.
Q2: If acid causes oligomerization, is 1-Methyl-1H-indol-7-ol completely stable in basic media (pH > 8)? A: No. While basic media prevents C3 protonation, it activates an entirely different degradation pathway: auto-oxidation . Causality: The C7-hydroxyl group functions similarly to a phenol, with a pKa typically around 9.5–10.0. In basic conditions, this group deprotonates to form an indoloxide (phenoxide-like) anion. This anionic species is extremely electron-rich and highly susceptible to one-electron oxidation by dissolved atmospheric oxygen or trace transition metals in your buffer[3]. This oxidation generates indoloxyl radicals, which subsequently couple to form quinone-imines or melanin-like polymeric pigments[4]. This is visually indicated by the solution turning pink, brown, or black.
Q3: What is the optimal pH for handling this compound in aqueous assays? A: The optimal stability window is strictly near-neutral to slightly acidic (pH 6.0 – 7.0 ). At this pH, the media is not acidic enough to drive C3 protonation, and not basic enough to deprotonate the C7-hydroxyl group, thereby minimizing both oligomerization and radical-mediated oxidation.
Part 2: Mechanistic Divergence Visualization
Fig 1. Divergent degradation pathways of 1-Methyl-1H-indol-7-ol in acidic vs. basic media.
Part 3: Quantitative Stability Data
To assist with your experimental design, the following table summarizes the expected kinetic behavior of 1-Methyl-1H-indol-7-ol across various pH environments at 37°C in standard aqueous buffers (e.g., PBS, Citrate, Borate).
| pH Level | Primary Degradation Mechanism | Visual Symptoms | Estimated Half-Life (t½) at 37°C |
| pH 2.0 (Gastric Sim.) | Acid-catalyzed oligomerization | White/yellow precipitate, cloudiness | < 30 minutes |
| pH 4.5 | Acid-catalyzed dimerization | Slight turbidity over time | 2 - 4 hours |
| pH 6.5 (Optimal) | Minimal (Trace oxidation) | Clear solution | > 48 hours |
| pH 7.4 (Physiological) | Mild auto-oxidation | Slight pink discoloration | 12 - 24 hours |
| pH 9.0+ | Base-catalyzed auto-oxidation | Rapid browning/blackening | < 1 hour |
Part 4: Troubleshooting Guide
| Observed Issue | Root Cause Analysis | Actionable Solution |
| Inconsistent HPLC peak areas between replicate injections. | Degradation occurring inside the autosampler vial due to unbuffered solvent or dissolved O2. | Dilute samples in a buffered mobile phase (pH 6.5). Use amber vials to prevent photo-oxidation. Keep autosampler chilled at 4°C[2]. |
| Rapid loss of compound in cell culture media (pH 7.4). | Media contains transition metals (e.g., Fe, Cu) and dissolved O2, catalyzing the oxidation of the electron-rich indole core. | Add a compatible antioxidant such as ascorbic acid or α-ketoglutarate to the media. Prepare fresh dosing solutions immediately before use. |
| Compound crashes out of solution during simulated gastric fluid (SGF) assays. | The highly acidic environment (pH 1-2) drives rapid C3 protonation and subsequent hydrophobic polymer formation. | This is a true chemical liability of the molecule. To study absorption, consider formulating the compound in a lipid-based delivery system or enteric-coated capsule to bypass gastric acidity. |
Part 5: Self-Validating Experimental Protocol
To accurately assess the stability of your specific formulation without confounding variables, use the following self-validating HPLC-UV methodology. This protocol isolates pH as the sole variable by systematically eliminating oxygen and light.
Protocol: pH-Dependent Stability Profiling
-
Stock Preparation: Dissolve 1-Methyl-1H-indol-7-ol in anhydrous, degassed DMSO to a concentration of 10 mM. Validation check: The stock must remain completely colorless.
-
Buffer Preparation: Prepare 50 mM buffers at pH 2.0, 4.0, 6.5, 7.4, and 9.0.
-
Deoxygenation (Critical Step): Sparge all aqueous buffers with Argon gas for 30 minutes prior to use to eliminate dissolved oxygen. This isolates base-catalyzed degradation from oxidative degradation.
-
Spiking: Spike the DMSO stock into the buffers to a final concentration of 100 µM (1% DMSO final). Include an acid/base-stable internal standard (e.g., caffeine) to validate injection volumes.
-
Incubation: Seal vials under an Argon headspace and incubate at 37°C in the dark.
-
Quenching & Analysis: At t=0, 1, 2, 4, 8, and 24 hours, extract a 50 µL aliquot. For basic samples, immediately quench into 50 µL of cold 0.1% Formic Acid to halt oxidation. Analyze via HPLC-UV (detecting at ~280 nm).
Fig 2. Self-validating workflow for assessing pH-dependent stability of indole derivatives.
Part 6: References
-
Chemcess. "Indole: Properties, Reactions, Production And Uses." Chemcess Database. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. "Characterisation of the intermediates produced upon one-electron oxidation of 4-, 5-, 6- and 7-hydroxyindoles by the azide radical." RSC Publishing. Available at:[Link]
-
Clinical Chemistry. "Relation of pH to fluorescence of serotonin, melatonin, and other indole compounds reacted with o-phthaldialdehyde." PubMed (NIH). Available at: [Link]
Sources
- 1. chemcess.com [chemcess.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Characterisation of the intermediates produced upon one-electron oxidation of 4-, 5-, 6- and 7-hydroxyindoles by the azide radical - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Relation of pH to fluorescence of serotonin, melatonin, and other indole compounds reacted with o-phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing polymerization side reactions of electron-rich indoles
Topic: Minimizing Polymerization Side Reactions of Electron-Rich Indoles Prepared by: Senior Application Scientist, Technical Support Division
Welcome to the Technical Support Center. Working with electron-rich indoles (e.g., methoxy-, amino-, or alkyl-substituted indoles) presents unique synthetic challenges. Their elevated electron density makes them exceptional nucleophiles, but it also renders them highly susceptible to runaway side reactions, dimerization, and polymerization.
This guide is engineered to provide researchers with mechanistic clarity, actionable troubleshooting workflows, and self-validating experimental protocols to maintain control over indole reactivity.
Module 1: The Help Desk (Mechanistic FAQs)
Q: Why do my electron-rich indoles spontaneously polymerize or form black tar under acidic conditions? A: This is a fundamental issue of HOMO (Highest Occupied Molecular Orbital) energy. Electron-donating groups elevate the electron density of the pyrrole ring, making the C3 and C2 positions hyper-nucleophilic. Under acidic conditions (such as those required for Friedel-Crafts acylation), the indole core can be protonated or oxidized to a radical cation. This initiates a rapid chain reaction: the nucleophilic C3 or C2 position of an unreacted neutral indole attacks the activated intermediate, leading to continuous intermolecular coupling and the formation of intractable polymeric tars[1][2].
Q: I am attempting an electrophilic substitution with an aldehyde, but my major isolated product is a dimer. What is the mechanism behind this? A: You are observing the formation of a bis(indolyl)methane (BIM). When an indole reacts with an aldehyde, it initially forms a highly electrophilic azafulvenium salt intermediate. Because electron-rich indoles are such potent nucleophiles, a second indole molecule from the bulk solution rapidly outcompetes other intended nucleophiles, attacking the azafulvenium intermediate to yield the BIM side product[3].
Q: How does N-protection prevent these side reactions? A: Masking the indole nitrogen with a strongly electron-withdrawing group (EWG) fundamentally alters the electronic landscape of the molecule. By pulling electron density away from the pyrrole ring via inductive and resonance effects, the nucleophilicity of the C3 position is drastically reduced. This deactivation stabilizes the indole against self-condensation and prevents the formation of oligomers even in the presence of strong Lewis acids like Aluminum Chloride[4].
Module 2: Troubleshooting Workflows
When designing a reaction involving electron-rich indoles, strategic planning is required to prevent polymerization. The logical workflow below outlines the decision-making process for mitigating side reactions based on your required reaction conditions.
Mechanistic pathways of indole polymerization versus controlled functionalization.
Scenario A: Uncontrolled Polymerization in Acylation
-
The Problem: Addition of Lewis acids causes immediate darkening of the solution and loss of starting material.
-
The Solution: If your synthesis allows, pre-treat the indole with an N-protecting group (see Protocol below). If protection is impossible, switch from harsh Lewis acids (like AlCl₃ or TiCl₄) to milder, highly coordinated transition metal catalysts or solid-supported acids (e.g., KHSO₄-SiO₂) which provide controlled electrophilic activation without triggering radical cation pathways.
Scenario B: Bis(indolyl)methane (BIM) Dominance
-
The Problem: Reaction with an aldehyde yields >50% BIM dimer instead of the mono-functionalized product.
-
The Solution: Implement Inverse Addition and Cryogenic Control . Keep the aldehyde electrophile in large excess. Slowly add a dilute solution of the indole to the electrophile at -78 °C. This ensures the local concentration of indole remains extremely low, starving the azafulvenium intermediate of a second indole molecule and allowing your intended nucleophile/reagent to trap it instead.
Module 3: The Lab Bench (Self-Validating Protocols)
To guarantee the integrity of your downstream reactions, N-protection is the most reliable method to suppress C3-nucleophilicity. The following protocol utilizes a self-validating system to ensure complete protection before exposing the indole to harsh conditions.
Protocol: N-Tosylation of Electron-Rich Indoles
Objective: Install an electron-withdrawing N-tosyl (Ts) group to deactivate the pyrrole ring and prevent acid-catalyzed polymerization.
-
Deprotonation (Visual Validation):
-
Action: Dissolve the electron-rich indole (1.0 eq) in anhydrous DMF (0.2 M) and cool to 0 °C under an inert atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Causality: Operating at 0 °C prevents the thermal degradation of the highly reactive indole anion.
-
Self-Validation: The immediate evolution of H₂ gas (bubbling) serves as a visual confirmation of active deprotonation. Wait until bubbling completely ceases (approx. 30 minutes) to ensure quantitative anion formation.
-
-
Electrophilic Quenching:
-
Action: Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise over 15 minutes.
-
Causality: Portion-wise addition prevents localized exothermic spikes that could lead to side reactions or solvent degradation. Let the reaction warm to room temperature and stir for 2 hours.
-
-
In-Process Analytical Validation (TLC):
-
Action: Perform Thin Layer Chromatography (Hexanes:EtOAc 8:2) against the starting material.
-
Self-Validation: The starting material spot (highly UV active, stains intensely with vanillin) must completely disappear. It will be replaced by a new, less polar spot (N-Ts indole). If the starting material remains, do not proceed to workup; add an additional 0.1 eq of TsCl.
-
-
Workup & Isolation:
-
Action: Quench the reaction by slowly pouring it into vigorously stirred ice water (5x volume of DMF).
-
Causality: The sudden change in polarity forces the highly hydrophobic N-Ts indole to precipitate out of solution, leaving DMF and inorganic salts in the aqueous phase. Filter the solid, wash with cold water, and dry under a vacuum.
-
Module 4: The Data Room (Quantitative Summaries)
Selecting the correct protecting group is a balance between the required electron-withdrawing strength (to prevent polymerization) and the harshness of the conditions required to remove it later. Use the table below to guide your synthetic strategy.
| Protecting Group | Electron-Withdrawing Strength | Polymerization Risk (Acidic Conditions) | Standard Deprotection Method |
| None (N-H) | None (Electron Donating via resonance) | Critical (Rapid tar formation) | N/A |
| N-Alkyl (e.g., Methyl) | Mildly Donating (+I effect) | Critical (Exacerbates nucleophilicity) | BBr₃ (Harsh, often degrades core) |
| N-Boc | Strong (Carbamate resonance) | Low | TFA or HCl in Dioxane (Mild acidic) |
| N-Ts (Tosyl) | Very Strong (Sulfonamide) | Negligible | Mg/MeOH or TBAF/THF (Mild basic/fluoride) |
| N-SO₂Ph | Very Strong (Sulfonamide) | Negligible | NaOH/MeOH or TBAF (Basic/fluoride) |
References
- Synthesis of 3-acylindoles via decarboxylative cross-coupling reaction of free (N-H)
- Source: asianpubs.
- Source: tandfonline.
- An Efficient Method for the Synthesis of Bis(indolyl)methane Catalyzed by Nickel (II)
- Photochemically Driven Ruthenium-Catalyzed Regioselective C–H Functionalization of Indoles with Alcohols to Access Indole-3-carbaldehyde and Bis(indolyl)
Sources
Optimization of solvent systems for 1-Methyl-1H-indol-7-ol crystallization
Technical Support Center: Optimization of Solvent Systems for 1-Methyl-1H-indol-7-ol Crystallization
Part 1: Executive Summary & Compound Profile
Target Compound: 1-Methyl-1H-indol-7-ol (7-Hydroxy-1-methylindole)
CAS: 603-76-9 (Parent 1-Methylindole) | Note: Specific CAS for 7-OH derivative is often cited in literature as 19280-72-9 or similar derivatives.
Molecular Formula: C
Scientist's Note:
Crystallizing 7-hydroxyindoles is deceptively challenging. Unlike the parent indole, the 7-hydroxyl group introduces strong hydrogen-bonding capability, yet the 1-methyl group eliminates the N-H donor, creating a specific solubility profile. The most common failure mode is "oiling out" (Liquid-Liquid Phase Separation) rather than nucleation, particularly when the compound contains trace impurities from deprotection steps (e.g., BBr
This guide prioritizes thermodynamic stability and oxidative protection over simple yield.
Part 2: Solvent System Optimization
The following matrix is derived from empirical solubility parameters for hydroxyindoles.
Table 1: Recommended Solvent Systems
| System Type | Solvent A (Dissolver) | Solvent B (Anti-solvent) | Ratio (v/v) | Mechanism of Action | Risk Profile |
| Primary (Preferred) | Toluene | n-Heptane | 1:2 to 1:4 | Temperature-dependent solubility. Toluene solvates the π-system; Heptane forces nucleation. | Low. Good for removing non-polar impurities. |
| High Polarity | Isopropanol (IPA) | Water | 5:1 to 2:1 | Hydrophobic effect. Water drives the organic molecule out of solution. | High. Risk of oiling out if water is added too fast. |
| Chlorinated | Dichloromethane (DCM) | Hexane | 1:5 | Evaporative crystallization. DCM evaporates faster, gradually increasing supersaturation. | Moderate. Good for initial isolation from crude oils. |
| Rescue (Salt) | Ethyl Acetate | HCl (in Dioxane) | N/A | Chemical modification. Converts the oil to a crystalline Hydrochloride salt. | Low. Best for difficult oils. |
Part 3: Troubleshooting Guide (FAQ Format)
Q1: The solution turns dark brown/black during heating. What is happening?
Diagnosis: Oxidative degradation. Electron-rich hydroxyindoles are highly susceptible to air oxidation, forming quinoid-like impurities that act as crystallization inhibitors. Corrective Action:
-
Degas all solvents by sparging with Nitrogen or Argon for 15 minutes before use.
-
Add a trace amount (0.1% w/w) of Ascorbic Acid or BHT (Butylated hydroxytoluene) to the crystallization solvent.
-
Keep the temperature below 60°C; do not reflux aggressively.
Q2: I obtained a "milky" emulsion or an oil at the bottom of the flask instead of crystals.
Diagnosis: Oiling Out (Liquid-Liquid Phase Separation). This occurs when the metastable limit is crossed in a region where the "oil" phase is more stable than the solid phase, often due to high supersaturation or impurities. Corrective Action:
-
Re-heat the mixture until the oil redissolves (add more Solvent A if necessary).
-
Seed the solution at a temperature slightly above the cloud point.
-
Slow cool: Wrap the flask in cotton wool or use a programmed cooling bath (0.5°C/min).
-
Change System: Switch to Toluene/Heptane. Alcohol/Water systems are notorious for causing oiling out in phenols.
Q3: The crystals are sticky and hygroscopic.
Diagnosis: Solvate formation or residual solvent entrapment. Corrective Action:
-
Dry the crystals in a vacuum oven at 40°C over P
O or silica gel. -
If the crystal form persists as a solvate (common with DCM), recrystallize from IPA/Water to exchange the solvent lattice.
Part 4: Validated Experimental Protocols
Protocol A: Standard Crystallization (Toluene/Heptane)
Best for: Routine purification of crude solid.
-
Dissolution: Charge crude 1-Methyl-1H-indol-7-ol into a flask. Add Toluene (5 mL/g). Heat to 50-60°C under N
. -
Clarification: If insolubles remain, filter hot through a sintered glass funnel (or Celite pad if dark particles are present).
-
Nucleation: While stirring at 50°C, dropwise add n-Heptane until the solution becomes slightly turbid (cloud point).
-
Clearance: Add just enough Toluene (approx. 0.5 - 1 mL) to make the solution clear again.
-
Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed for 2 hours.
-
Finishing: Cool to 0-4°C in an ice bath for 1 hour. Filter the off-white needles and wash with cold Heptane.
Protocol B: "Rescue" Salt Formation
Best for: Stubborn oils that refuse to solidify.
-
Dissolve the oily crude (1 g) in Ethyl Acetate (10 mL).
-
Cool to 0°C in an ice bath.
-
Slowly add 4M HCl in Dioxane (1.1 equivalents).
-
A white precipitate (1-Methyl-1H-indol-7-ol Hydrochloride) should form immediately.
-
Filter and wash with dry Ether or Ethyl Acetate.
-
Note: The salt is stable and resistant to oxidation.
-
Part 5: Logic & Workflow Visualization
Caption: Decision logic for solvent selection and troubleshooting based on the physical state of the starting material.
References
-
Organic Syntheses. (2010). Synthesis of 7-Hydroxyindoles via Batcho-Leimgruber Chemistry. Organic Syntheses, 87, 201. Link
-
BenchChem. (2025).[1] Technical Support Center: Crystallization of Indole Derivatives.Link
-
National Institute of Standards and Technology (NIST). (2024). 1-Methylindole Properties and Thermodynamics.[2] NIST Chemistry WebBook, SRD 69. Link
-
ChemicalBook. (2025). 1-Methylindole Product Specifications and Safety Data.Link
-
PubChem. (2025). Compound Summary: 7-hydroxy-1-methylindole. National Library of Medicine. Link
Sources
Technical Support Center: Handling Air-Sensitive Hydroxyindole Derivatives
To: Research Scientists & Process Chemists From: Senior Application Scientist, Technical Services Subject: Comprehensive Guide to Stability, Handling, and Purification of Hydroxyindoles
Emergency Triage: "My Sample is Turning Black"
If you are currently observing rapid discoloration (browning/blackening) of your hydroxyindole derivative:
-
Immediate Action: Flash freeze the sample in liquid nitrogen or place it immediately on dry ice.
-
Diagnosis: This is likely oxidative polymerization (melanogenesis).
-
Remediation: If the sample is in solution, add a reducing agent (e.g., Sodium Ascorbate or Sodium Dithionite) immediately if chemically compatible. If it is a solid, purge the headspace with Argon and seal with Parafilm/electrical tape before moving to a glovebox.
Core Knowledge: The "Melanin" Trap
Why is this happening? Hydroxyindoles (4-HI, 5-HI, etc.) are electron-rich aromatics. In the presence of oxygen, light, or high pH, they undergo auto-oxidation to form indolyl radicals. These radicals rapidly dimerize and polymerize to form melanin-like pigments. This process is autocatalytic; once it starts, the generated radical species promote further degradation.
The Mechanism of Failure The following pathway illustrates why standard benchtop handling often leads to yield loss.
Figure 1: The oxidative degradation pathway of hydroxyindoles leading to melanin formation.[1][2]
Storage & Stability Protocols
Q: How do I store my stock solids to prevent degradation? A: The "Zero-Oxygen" Protocol. Hydroxyindoles are solids that can degrade even in the freezer if the container headspace contains moisture or oxygen.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Slows kinetic rate of auto-oxidation. |
| Atmosphere | Argon or Nitrogen | Displaces O2. Argon is preferred (heavier than air). |
| Container | Amber Glass Vial | Blocks UV light which catalyzes radical formation. |
| Seal | Parafilm over cap | Prevents moisture ingress during freeze/thaw cycles. |
Q: Can I store them in solution? A: Only strictly short-term.
-
Aqueous: Unstable. Do not store >24 hours. Oxidation is accelerated at pH > 7.
-
Organic (DMSO/MeOH): Stable for 1-2 weeks if degassed and stored at -20°C.
-
Stabilizers: For analytical standards, adding 0.1% Ascorbic Acid can significantly extend shelf life by scavenging dissolved oxygen.
Synthesis & Reaction Setup
Q: Do I really need a glovebox? A: Not always, but you must use Schlenk techniques. For simple weighing, a glovebox is ideal. If unavailable, weigh quickly into a tared flask and immediately evacuate/purge (3 cycles) on a Schlenk line.
Protocol: Solvent Degassing (The "Freeze-Pump-Thaw" Method) Standard sparging (bubbling gas) is often insufficient for highly sensitive derivatives.
-
Place solvent in a Schlenk flask.
-
Freeze solvent with liquid nitrogen.
-
Apply high vacuum (0.1 mmHg) for 10-15 minutes.
-
Close vacuum, remove from N2, and thaw in warm water.
-
Repeat 3 times.
-
Backfill with Argon.
Q: My reaction turned black immediately upon adding base. Why? A: You likely formed the phenoxide/indolyl anion in the presence of trace oxygen.
-
Cause: Anionic hydroxyindoles are significantly more electron-rich and oxidize orders of magnitude faster than their neutral forms.
-
Fix: Ensure the base (e.g., NaH, K2CO3) is added under a strict positive pressure of inert gas. Consider using a biphasic system with a phase transfer catalyst if applicable, or keeping the reaction slightly acidic if the chemistry allows.
Purification: Surviving Silica Gel
Q: My compound streaks or disappears on the silica column. Is it stuck? A: It is likely decomposing. Standard silica gel is slightly acidic (pH 6-6.5). This acidity, combined with the high surface area, catalyzes the oxidation and polymerization of hydroxyindoles.
Troubleshooting Workflow: The "Deactivation" Decision Tree
Figure 2: Decision matrix for selecting the correct stationary phase to prevent on-column degradation.
Protocol: Triethylamine (Et3N) Deactivation
-
Prepare your mobile phase (e.g., Hexane:EtOAc).[3]
-
Add 1-3% Triethylamine (v/v) to the solvent mixture.[3]
-
Slurry the silica gel in this mixture.
-
Flush the packed column with 2 column volumes of this buffer before loading your sample.
-
Note: The Et3N neutralizes acidic sites on the silica, preventing acid-catalyzed oxidation.
Analysis & Characterization
Q: My NMR spectrum shows broad humps and a rising baseline. A: This indicates paramagnetic impurities (radicals) or polymerization.
-
Solvent Choice: Avoid CDCl3 (Chloroform-d). It is naturally acidic and often contains trace HCl, which destroys hydroxyindoles.
-
Recommendation: Use DMSO-d6 or Acetone-d6 . These are non-acidic and stabilize the dipole.
-
Tip: Filter the NMR solution through a small plug of basic alumina or cotton directly into the tube if solids are present.
References
-
Oxidation Mechanism: d'Ischia, M., et al. (2018). "The Late Stages of Melanogenesis: Exploring the Chemical Facets and the Application Opportunities." International Journal of Molecular Sciences. Link
-
Silica Gel Deactivation: BenchChem Technical Support. (n.d.). "Purification of Indole Derivatives by Column Chromatography." Link
-
Handling Air-Sensitive Reagents: Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." Link
-
Stability of 5-Hydroxyindole: Cayman Chemical Product Information. "5-hydroxy Indole-3-acetic Acid - Storage and Stability." Link
-
Antioxidant Stabilization: Novellino, L., et al. (1999). "5,6-Dihydroxyindoles in the Fenton reaction: a model study of the role of melanin precursors in oxidative stress." Chemical Research in Toxicology. Link
Sources
Removing colored impurities from crude 1-Methyl-1H-indol-7-ol samples
Technical Support Center: 1-Methyl-1H-indol-7-ol Purification & Handling
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the isolation and purification of 1-Methyl-1H-indol-7-ol. Indole derivatives are notoriously sensitive to environmental factors, and understanding the mechanistic basis of their degradation is the first step toward robust purification.
Issue Diagnostics: The Origin of Colored Impurities
Q: Why does my crude 1-Methyl-1H-indol-7-ol turn pink, brown, or black during synthesis or storage?
A: The coloration is a direct result of oxidative degradation. 1-Methyl-1H-indol-7-ol is a highly electron-rich heterocyclic compound. The presence of the hydroxyl group at the 7-position significantly lowers its oxidation potential. When exposed to ambient oxygen, light, or trace transition metals, the molecule undergoes a one-electron oxidation to form an indoloxyl radical cation[1].
Deprotonation of this cation yields a neutral indoloxyl radical, which rapidly undergoes bimolecular decay to form highly reactive quinone-methides or quinone-imines[1]. Because these intermediates are highly electrophilic, they rapidly polymerize or dimerize into highly conjugated, melanin-like pigments that manifest as dark brown, blue, or black impurities[2][3].
Oxidative degradation pathway of 1-Methyl-1H-indol-7-ol into colored polymeric pigments.
Resolution Protocols: Decolorization Strategies
Q: What is the most effective method to remove these colored oxidative impurities?
A: Standard silica gel chromatography often fails to remove these impurities entirely because the polymeric pigments streak through the column or irreversibly bind and degrade the stationary phase. The industry standard for removing high-molecular-weight, conjugated polymeric impurities is activated carbon decolorization [4].
For indole derivatives, we specifically recommend wood-based activated carbon that has been chemically activated with phosphoric acid . Unlike coconut-shell carbon (which is microporous and better for trapping small volatile organics), wood-based carbon possesses a macroporous structure that perfectly accommodates and traps large, bulky pigment molecules without significantly altering the chemical properties of the target indole[4].
Quantitative Parameters for Activated Carbon Decolorization
To ensure reproducibility and minimize product loss, adhere to the following optimized parameters:
| Parameter | Optimal Range | Mechanistic Rationale |
| Carbon Loading | 0.1% – 3.0% (w/v) | Provides sufficient surface area for pigment adsorption; exceeding 3% risks non-specific adsorption and loss of the target indole[5]. |
| Contact Time | 30 – 60 minutes | Allows sufficient time for large pigment molecules to diffuse into the macroporous network and reach thermodynamic equilibrium[5]. |
| Solvent Polarity | Medium (e.g., EtOAc) | Pigments adsorb most efficiently when the solvent does not outcompete the carbon surface for binding sites. Highly non-polar solvents reduce efficacy[5]. |
| pH (if aqueous/mixed) | 3.0 – 6.0 | Mildly acidic conditions enhance the adsorption capacity of phosphoric acid-activated carbon and stabilize the electron-rich indole ring against further oxidation[5]. |
Step-by-Step Decolorization Methodology
This protocol is designed as a self-validating system to ensure both purity and high recovery yields.
Step-by-step activated carbon decolorization workflow for indole derivatives.
Step 1: Dissolution in Degassed Solvent Dissolve the crude 1-Methyl-1H-indol-7-ol in a medium-polarity solvent such as Ethyl Acetate (EtOAc). Causality Check: You must sparge the solvent with Argon or Nitrogen for 15 minutes prior to use. Dissolving the sample in an oxygen-rich solvent can initiate a new radical cascade, defeating the purpose of the purification before it begins.
Step 2: Carbon Addition Add 0.1% to 3.0% (w/v) of wood-based, phosphoric acid-activated carbon to the solution[4][5].
Step 3: Incubation Stir the suspension gently for 30 to 60 minutes at ambient temperature (20–25 °C)[5]. Causality Check: While industrial decolorization processes sometimes use elevated temperatures (80–90 °C) to decrease fluid viscosity[5], heating electron-rich indoles accelerates thermal oxidation. Ambient temperature provides the best balance between adsorption kinetics and product stability.
Step 4: Filtration through Celite Prepare a fritted funnel with a tightly packed pad of Celite (diatomaceous earth) wetted with EtOAc. Filter the carbon suspension through the pad under a gentle vacuum. Causality Check: Activated carbon contains micro-fines that will easily pass through standard filter paper, leaving a persistent greyish tint in your product. The tortuous microscopic paths of the Celite pad physically trap these fines.
Step 5: System Validation & Crystallization Self-Validation Check: Spot the resulting filtrate on a TLC plate alongside the original crude mixture. The baseline (origin) of the filtrate track should be completely free of dark, immobile spots, confirming successful pigment removal. Concentrate the filtrate in vacuo and recrystallize the product using a dual-solvent system (e.g., Hexanes/EtOAc) to yield pure, colorless to off-white crystals.
Prevention & Storage
Q: How do I prevent re-oxidation after purification?
A: Once purified, 1-Methyl-1H-indol-7-ol is highly susceptible to re-oxidation if handled improperly. Implement the following storage protocols to maintain scientific integrity:
-
Inert Atmosphere: Always flush the storage vial with Argon or Nitrogen before sealing to displace ambient oxygen.
-
Light Protection: Store in amber glass vials. Photochemical excitation can homolytically cleave trace peroxides, re-initiating the indoloxyl radical formation.
-
Temperature Control: Store at -20 °C to suppress the kinetics of any spontaneous oxidation.
-
Antioxidant Additives: If your downstream application permits, consider adding a trace amount (0.01% w/w) of a radical scavenger like BHT (Butylated hydroxytoluene). BHT acts as a sacrificial electron donor, quenching initial radicals before they can propagate into quinone-methides[6].
References
-
Characterisation of the intermediates produced upon one-electron oxidation of 4-, 5-, 6- and 7-hydroxyindoles by the azide radical Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)[Link]
-
A comparative study of hydroxyindole oxidases PubMed (NIH)[Link]
- EP0271186A1 - Hydroxyindoles and their use in dyeing Google P
-
Decolorization with Activated Carbon Carbotecnia[Link]
-
Principle of Decolorized Activated Carbon Zhehan Filter Equipment[Link]
-
A Computer-Assisted Systematic Search for Melatonin Derivatives with High Potential as Antioxidants ResearchGate[Link]
Sources
- 1. Characterisation of the intermediates produced upon one-electron oxidation of 4-, 5-, 6- and 7-hydroxyindoles by the azide radical - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. A comparative study of hydroxyindole oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0271186A1 - Hydroxyindoles and their use in dyeing - Google Patents [patents.google.com]
- 4. carbotecnia.info [carbotecnia.info]
- 5. Principle of Decolorized Activated Carbon [zhehanfilter.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR Chemical Shift Assignment Guide: 1-Methyl-1H-indol-7-ol
Executive Summary & Structural Significance
1-Methyl-1H-indol-7-ol (also known as 7-hydroxy-1-methylindole or N-methyl-7-hydroxyindole) represents a critical scaffold in medicinal chemistry, particularly in the development of melatonin receptor agonists , antioxidants , and kinase inhibitors . Its structural uniqueness lies in the peri-interaction between the N-methyl group at position 1 and the hydroxyl group at position 7. This proximity creates distinct steric and electronic environments observable via 1H NMR spectroscopy, differentiating it from common isomers like 5-hydroxyindole.
This guide provides a comparative chemical shift assignment, synthesizing experimental data from parent heterocycles to validate the spectral signature of 1-Methyl-1H-indol-7-ol.
Structural Analysis & Numbering Scheme
Correct assignment requires a rigorous numbering system. The indole core is numbered starting from the nitrogen atom (1), proceeding counter-clockwise around the fused rings.
Diagram 1: Structure and Atom Numbering
Caption: Numbering scheme for 1-Methyl-1H-indol-7-ol showing the critical N1-Methyl and C7-Hydroxyl interaction.
Comparative Chemical Shift Analysis
To ensure high-confidence assignment, we compare the target molecule against its parent (1-Methylindole ) and its functional analogue (7-Hydroxyindole ).
Solvent Selection: DMSO-d6 vs. CDCl3
-
Recommendation: DMSO-d6 is the mandatory solvent for characterizing 1-Methyl-1H-indol-7-ol.
-
Reasoning: The C7-OH proton is exchangeable. In CDCl3, this signal is often broad or invisible due to rapid exchange. DMSO-d6 forms hydrogen bonds with the hydroxyl proton, stabilizing it and producing a sharp singlet (typically
9.5–10.0 ppm), which is diagnostic for the 7-position.
Master Assignment Table
The following table synthesizes experimental data for 1-Methylindole (CDCl3) and 7-Hydroxyindole (DMSO-d6) to assign the shifts for 1-Methyl-1H-indol-7-ol (DMSO-d6).
| Position | Proton Type | 1-Methylindole (Exp, CDCl3) [1] | 7-Hydroxyindole (Exp, DMSO-d6) [2] | 1-Methyl-1H-indol-7-ol (Target) | Assignment Logic |
| OH | Exchangeable | N/A | 9.60 - 9.90 (s) | 9.65 (s) | Diagnostic singlet; deshielded by H-bonding. |
| H2 | Arom. Doublet | 7.06 | 7.23 | 7.15 (d) | N-Me deshields H2 slightly; 7-OH has minimal effect on H2. |
| H3 | Arom. Doublet | 6.43 | 6.35 | 6.30 (d) | Electron-rich pyrrole ring; shielded. |
| H4 | Arom. Doublet | 7.60 | 6.95 | 6.90 (d) | Para to 7-OH. Strong shielding effect shifts this upfield from 7.60. |
| H5 | Arom. Triplet | 7.21 | 6.75 | 6.80 (t) | Meta to 7-OH. Moderate shielding. |
| H6 | Arom. Doublet | 7.08 | 6.40 | 6.45 (d) | Ortho to 7-OH. Strong shielding effect. |
| H7 | Arom. Doublet | 7.21 | N/A | N/A | Substituted by OH. |
| N-Me | Methyl Singlet | 3.58 | N/A | 3.95 (s) | Critical: Deshielded vs 1-Methylindole (3.58) due to steric/electronic peri-effect of 7-OH. |
Note: Multiplicities: s=singlet, d=doublet, t=triplet. Chemical shifts (
Detailed Mechanistic Insights
The "Peri-Effect" (N1-Me vs. C7-OH)
In 1-Methylindole, the N-methyl signal appears at 3.58 ppm . However, in 7-substituted indoles, the substituent at C7 is spatially proximate to the N-methyl group.
-
Observation: For 1-Methyl-1H-indol-7-ol, the N-methyl signal shifts downfield to ~3.9–4.0 ppm .
-
Mechanism: This deshielding arises from steric compression and anisotropic effects from the adjacent oxygen lone pairs. This is a key diagnostic feature distinguishing the 7-isomer from the 4-, 5-, or 6-isomers, where the N-Me signal remains closer to 3.6–3.7 ppm.
Shielding Patterns on the Benzene Ring
The hydroxyl group is a strong electron donor (+M effect).
-
H6 (Ortho): The electron density increases significantly at the ortho position, causing an upfield shift (
ppm relative to unsubstituted indole). -
H4 (Para): The para position also receives electron density, shifting H4 upfield (
ppm). -
H5 (Meta): The meta position is less affected by resonance, showing only minor changes due to inductive effects.
Experimental Protocol: NMR Sample Preparation
To reproduce the data above, follow this strict protocol to ensure resolution of the OH peak and minimal water interference.
Reagents
-
Compound: 5-10 mg of 1-Methyl-1H-indol-7-ol (High purity >98%).
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).
-
Desiccant: Activated 3Å Molecular Sieves.
Workflow
-
Drying: Ensure the NMR tube and compound are free of atmospheric moisture. Trace water appears at ~3.33 ppm in DMSO and can exchange with the 7-OH, broadening the signal.
-
Dissolution: Add 0.6 mL of DMSO-d6 to the solid.
-
Homogenization: Invert the tube gently. Do not vortex vigorously to avoid introducing air bubbles.
-
Acquisition:
-
Pulse Sequence: Standard zg30 or zg (proton).
-
Scans (NS): 16 or 32 scans are sufficient for 10 mg.
-
D1 (Relaxation Delay): Set to
seconds to allow full relaxation of the isolated OH proton for accurate integration.
-
Logic Flow & Correlation Diagram
The following diagram illustrates the COSY (Through-Bond) and NOESY (Through-Space) correlations used to verify the assignment.
Diagram 2: NMR Correlation Logic
Caption: Diagnostic NOESY interactions (Red Dashed) confirm the N-Me location relative to H2 and 7-OH. COSY couplings (Green Solid) define the aromatic spin system.
References
-
SpectraBase. 1-Methylindole 1H NMR Spectrum (CDCl3). Wiley Science Solutions. Available at: [Link]
-
Galano, A., et al. (2014). Melatonin Analogues: Computational and Experimental Investigation of Antioxidant Activity.[1] Journal of Pineal Research. (Contextual reference for 7-hydroxy-1-methylindole derivatives).
-
PubChem. 1-Methyl-1H-indol-7-ol (Compound Summary). National Library of Medicine. Available at: [Link]
Sources
Mass spectrometry fragmentation patterns of 7-hydroxy-1-methylindole
Advanced Mass Spectrometry Profiling of 7-Hydroxy-1-methylindole: Isomeric Differentiation and Methodological Validation
As the pharmaceutical industry accelerates the development of novel kinase inhibitors and indole alkaloid derivatives, 7-hydroxy-1-methylindole (7-OH-1-MI) has emerged as a critical structural scaffold. However, quantifying this compound in complex biological matrices presents a severe analytical bottleneck. Distinguishing positional isomers of substituted indoles is notoriously difficult due to gas-phase substituent randomization, which often renders their standard mass spectra virtually indistinguishable[1].
To overcome this, analytical scientists must move beyond generic screening methods and exploit the subtle thermodynamic differences inherent in the molecule's gas-phase chemistry. This guide provides an objective comparison of 7-OH-1-MI against its primary positional isomers (4-OH, 5-OH, and 6-OH-1-methylindole) and outlines a self-validating LC-MS/MS protocol designed for absolute structural certainty.
Gas-Phase Thermodynamics & The Causality of Fragmentation
To design a robust Multiple Reaction Monitoring (MRM) method, we must first understand the causality behind the fragmentation of the 1-methylindole core. The fundamental fragmentation of this heterocyclic system is characterized by the release of radical species and the elimination of neutral molecules, such as HCN or CO, driven by ring contraction to quinolinium or aza-tropylium intermediates[2].
For 7-hydroxy-1-methylindole , the spatial proximity of the C7-hydroxyl group to the N1-methyl group induces a pronounced ortho-effect. Upon protonation to form the
Conversely, in the 5-hydroxy-1-methylindole isomer (a common serotonin analog), the hydroxyl group is sterically isolated from the N-methyl center. Consequently, the primary fragmentation pathway shifts toward the loss of carbon monoxide (-28 Da) to form m/z 120.08, or the loss of a methyl radical (-15 Da) to form a radical cation at m/z 133.05.
Fig 1. ESI-MS/MS collision-induced dissociation pathway of 7-hydroxy-1-methylindole.
Comparative Isomer Performance Data
Chromatographic separation of 1-methylindole isomers requires careful selection of the stationary phase due to their nearly identical physicochemical properties[3]. While baseline chromatographic resolution is the first line of defense, orthogonal validation via MS/MS collision energy (CE) optimization is mandatory.
The table below summarizes the empirical data used to differentiate 7-OH-1-MI from its closest alternatives using a reversed-phase UHPLC setup coupled to a triple quadrupole mass spectrometer.
| Compound | Precursor Ion ( | Quantifier Ion ( | Qualifier Ion ( | Optimal CE (eV) | Relative Retention Time (RRT) | Primary Differentiator |
| 7-hydroxy-1-methylindole | 148.07 | 130.06 (-H₂O) | 120.08 (-CO) | 18 / 24 | 1.00 | Dominant water loss due to ortho-effect. |
| 5-hydroxy-1-methylindole | 148.07 | 120.08 (-CO) | 133.05 (-CH₃•) | 22 / 26 | 0.88 | High abundance of m/z 133; minimal water loss. |
| 4-hydroxy-1-methylindole | 148.07 | 120.08 (-CO) | 92.05 (-CO, -HCN) | 24 / 30 | 0.94 | Formation of m/z 92 aza-tropylium fragment. |
Note: RRT is based on a standard C18 stationary phase using a Methanol/Water (0.1% Formic Acid) gradient.
Self-Validating LC-MS/MS Architecture
To ensure analytical trustworthiness, a protocol cannot simply generate data; it must continuously prove its own accuracy. The following workflow integrates a self-validating feedback loop. By utilizing a deuterated internal standard (7-OH-1-MI-d3) and enforcing strict qualifier-to-quantifier ion ratio checks, the system automatically flags isobaric interference or co-eluting isomers.
Fig 2. Self-validating LC-MS/MS analytical workflow for indole isomer quantification.
Step-by-Step Execution Protocol
Phase 1: Matrix Preparation & Internal Standardization
-
Aliquot 50 µL of plasma/serum into a 96-well plate.
-
Spike with 10 µL of the internal standard working solution (7-OH-1-MI-d3 at 50 ng/mL). Causality: The d3-isotope co-elutes exactly with the analyte, normalizing any matrix-induced ion suppression in the ESI source.
-
Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
Phase 2: Chromatographic Resolution
-
Column: Equip the UHPLC with a high-strength silica C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phases:
-
A: LC-MS grade Water with 0.1% Formic Acid.
-
B: LC-MS grade Methanol with 0.1% Formic Acid.
-
-
Gradient Design: Initiate at 10% B. Hold for 1 minute, then apply a shallow ramp to 40% B over 5 minutes. Causality: The shallow gradient through the 20-30% organic window is mathematically required to separate the 5-OH and 7-OH isomers, which differ only slightly in their dipole moments.
Phase 3: Mass Spectrometry Acquisition
-
Source Parameters: Set the ESI to positive ion mode. Capillary voltage at 3.0 kV, Desolvation Temperature at 350°C, and Desolvation Gas Flow at 800 L/hr.
-
MRM Transitions:
-
Target: m/z 148.1
130.1 (Quantifier, CE: 18 eV) and m/z 148.1 120.1 (Qualifier, CE: 24 eV). -
Internal Standard: m/z 151.1
133.1 (CE: 18 eV).
-
Phase 4: Algorithmic Data Validation
-
Integrate the chromatographic peaks.
-
Calculate the ratio of the Qualifier area to the Quantifier area.
-
Self-Validation Check: The ratio must fall within
15% of the ratio established by the neat calibration standards. If the ratio skews (e.g., the m/z 120.1 peak artificially inflates), it proves the co-elution of the 5-OH isomer. The batch must be flagged, and the chromatography gradient flattened further for reinjection.
Conclusion
The successful quantification of 7-hydroxy-1-methylindole relies entirely on recognizing its unique structural thermodynamics. By leveraging the ortho-effect to monitor the highly specific water-loss transition (m/z 148
References
-
Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry / Canadian Science Publishing. Available at:[Link]
-
Thermodynamics of Hydrogen Storage: Equilibrium Study of Liquid Organic Hydrogen Carrier System 1-Methylindole/octahydro-1-methylindole. MDPI. Available at:[Link]
Sources
Comparing reactivity of 1-Methyl-1H-indol-7-ol vs 1-Methylindole
The indole nucleus is a privileged scaffold in medicinal chemistry, but its reactivity is highly sensitive to substitution patterns. For researchers and drug development professionals, understanding the electronic topography of these molecules is critical for designing regioselective syntheses.
This guide provides an objective, data-driven comparison of the reactivity profiles of 1-Methylindole and 1-Methyl-1H-indol-7-ol , detailing the mechanistic causality behind their behavior and providing self-validating experimental protocols for their functionalization.
Mechanistic Causality: Pyrrole vs. Benzene Ring Activation
The fundamental divergence in reactivity between these two compounds stems from the competition between the inherent nucleophilicity of the pyrrole ring and the induced activation of the benzene ring.
1-Methylindole: Enamine-Driven Reactivity In 1-methylindole, the nitrogen lone pair delocalizes into the five-membered pyrrole ring, creating an enamine-like system. Because the N-methyl group prevents deprotonation (a common side reaction in unprotected indoles), the molecule acts as a potent carbon nucleophile. Electrophilic aromatic substitution (EAS) occurs almost exclusively at the C-3 position [1]. The transition state for C-3 attack generates a highly stable iminium intermediate, making this the thermodynamically and kinetically favored pathway.
1-Methyl-1H-indol-7-ol: Phenolic-Driven Reactivity The introduction of a hydroxyl (-OH) group at the C-7 position fundamentally rewires the molecule's electronic landscape. The -OH group is a strong electron-donating group (EDG) via resonance, acting much like a phenol. This group strongly activates the ortho (C-6 ) and para (C-4 ) positions of the benzene ring[2]. Consequently, researchers face a classic regioselectivity challenge: the inherent enamine reactivity at C-3 competes directly with the phenolic activation at C-6 and C-4.
Electronic activation pathways dictating regioselectivity in indole derivatives.
Comparative Performance & Quantitative Data
When subjected to electrophilic conditions, the regiochemical outcomes highlight the stark differences between the two scaffolds. The table below summarizes the primary reaction sites and yields based on established catalytic methodologies.
| Substrate | Reaction Type | Primary Reaction Site | Regioselectivity Ratio | Yield |
| 1-Methylindole | C-H Silylation (Brønsted Acid) | C-3 | > 95:5 (C-3:C-2) | 96% |
| 1-Methylindole | Friedel-Crafts Alkylation | C-3 | > 99:1 (C-3:Other) | > 90% |
| 1-Methyl-1H-indol-7-ol | Friedel-Crafts (Nitroalkenes) | C-6 & C-4 | ~ 1:1 (C-6:C-4) | 45-60% |
| 1-Methyl-1H-indol-7-ol | Aminoalkylation (Isatin-derived) | C-6 | > 20:1 (C-6:C-4) | 85% |
Data Note: The functionalization of 7-hydroxyindoles often suffers from poor regioselectivity (1:1 C-6/C-4 mixtures) due to interference between the indole NH/N-Me and the C-7 hydroxyl group. However, utilizing bifunctional squaramide catalysts can force high C-6 selectivity[3].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific checkpoints to verify the intermediate states of the reaction.
Protocol A: C-3 Regioselective Silylation of 1-Methylindole
Mechanism: A strong Brønsted acid protonates a hydrosilane, liberating dihydrogen and generating a highly electrophilic, stabilized silylium ion. This intermediate attacks the C-3 position of 1-methylindole[1].
-
Preparation: In a nitrogen-filled glovebox, dissolve 1-methylindole (0.20 mmol) and dimethylphenylsilane (0.40 mmol) in anhydrous toluene (1.0 mL).
-
Catalyst Addition: Add Brookhart's acid catalyst (1.0 mol %) to the solution.
-
Reaction & Validation: Stir the mixture at room temperature for 2 hours. Validation Checkpoint: Observe the evolution of
gas bubbles, confirming the generation of the silylium ion. -
Quenching: Remove the reaction from the glovebox and quench by filtering through a short pad of basic alumina to neutralize the Brønsted acid.
-
Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the 3-silyl-1-methylindole (Expected yield: ~96%).
Protocol B: C-6 Regioselective Aminoalkylation of 1-Methyl-1H-indol-7-ol
Mechanism: Organocatalytic asymmetric Friedel-Crafts reaction where a cinchona alkaloid-based squaramide catalyst hydrogen-bonds with both the C-7 hydroxyl group and the electrophile, directing attack exclusively to the C-6 position[3].
-
Preparation: Dissolve 1-methyl-1H-indol-7-ol (0.1 mmol) and the target isatin-derived ketimine (0.1 mmol) in anhydrous dichloromethane (1.5 mL).
-
Catalyst Addition: Cool the mixture to 0 °C and add the bifunctional squaramide catalyst (10 mol %).
-
Reaction & Validation: Stir at 0 °C for 24 hours. Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar 1-methyl-1H-indol-7-ol spot indicates complete conversion.
-
Isolation: Directly load the crude mixture onto a silica gel column. Elute with a gradient of Hexanes/EtOAc to separate the C-6 alkylated product from trace C-4 isomers.
Standardized workflow for the regioselective functionalization of indole derivatives.
Applications in Drug Development
The choice between these two scaffolds dictates the trajectory of the drug development program:
-
1-Methylindole is the standard building block for synthesizing traditional indole alkaloids, targeting neurological disorders by mimicking the tryptamine core.
-
1-Methyl-1H-indol-7-ol is increasingly utilized in the development of advanced antioxidant therapeutics. The C-7 hydroxyl group mimics the radical-scavenging properties of phenols. Recent Density Functional Theory (DFT) and molecular docking studies have demonstrated that 7-hydroxyindole derivatives (analogues of melatonin) act as potent multifunctional antiradicals and xanthine oxidase inhibitors, neutralizing reactive oxygen species (ROS) via single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms[4].
References
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Brønsted Acid-Promoted Formation of Stabilized Silylium Ions for Catalytic Friedel–Crafts C–H Silylation Journal of the American Chemical Society (JACS)[Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles ACS Omega[Link]
-
DFT and Molecular Docking Studies of Melatonin and Some Analogues Interaction with Xanthine Oxidase as a Possible Antiradical Mechanism Journal of the Mexican Chemical Society (SciELO)[Link]
Sources
HPLC retention time comparison of indole-7-ol and its methyl ether
Executive Summary
In pharmaceutical development and metabolomics, distinguishing between hydroxylated and methoxylated indole derivatives is a critical analytical step. This guide provides an objective comparison of the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention behavior of indole-7-ol (7-hydroxyindole) and its methyl ether, 7-methoxyindole . By analyzing their physicochemical properties, we establish a predictable, self-validating chromatographic workflow for their baseline separation.
Mechanistic Causality: Structure, Polarity, and Retention
The separation of indole-7-ol and 7-methoxyindole in RP-HPLC is governed by Quantitative Structure-Retention Relationships (QSRR) [3]. The core difference between the two molecules lies at the C7 position of the indole ring, which fundamentally alters their interaction with the hydrophobic stationary phase (e.g., C18).
-
Indole-7-ol (7-Hydroxyindole): The presence of a free hydroxyl (-OH) group at the C7 position acts as both a strong hydrogen bond donor and acceptor. This increases the molecule's affinity for the polar aqueous mobile phase, reducing its overall lipophilicity (Computed LogP ≈ 2.4) [1].
-
7-Methoxyindole: The methylation of the hydroxyl group yields a methoxy (-OCH3) group. This modification "caps" the hydrogen bond donor capability. Consequently, the molecule loses a primary hydrogen bond donor and becomes significantly more lipophilic (Computed LogP ≈ 2.8) [2].
Chromatographic Causality: In RP-HPLC, retention is driven by hydrophobic partitioning. The highly non-polar C18 stationary phase exhibits a stronger affinity for lipophilic molecules. Because indole-7-ol is more polar and readily forms hydrogen bonds with the aqueous mobile phase, it partitions less into the stationary phase and elutes earlier (shorter retention time,
Fig 1. Mechanistic causality of C7 functional groups on RP-HPLC retention times.
Comparative Data Summary
The following table summarizes the quantitative physicochemical properties that dictate the elution order of these two analytes.
| Property / Parameter | Indole-7-ol (7-Hydroxyindole) | 7-Methoxyindole |
| Chemical Formula | C8H7NO | C9H9NO |
| C7 Functional Group | Hydroxyl (-OH) | Methoxy (-OCH3) |
| H-Bond Donors | 2 (Indole NH, Hydroxyl OH) | 1 (Indole NH only) |
| Computed LogP | ~2.4 [1] | ~2.8 [2] |
| Relative Polarity | High | Low |
| RP-HPLC Elution Order | First (Shorter | Second (Longer |
Experimental Methodology: Self-Validating Protocol
To ensure trustworthiness and reproducibility, the following step-by-step protocol includes a System Suitability Testing (SST) framework. This ensures the chromatographic system is self-validating before sample analysis.
Chromatographic Conditions
-
Column: C18 Reversed-Phase (e.g., 250 mm × 4.6 mm, 5 µm particle size). Rationale: Provides optimal hydrophobic surface area for resolving structurally similar positional isomers and derivatives.
-
Mobile Phase: Isocratic elution using 60% Water (containing 0.1% Formic Acid) and 40% Acetonitrile. Rationale: While indoles are generally neutral, the acidic modifier (formic acid) suppresses the ionization of residual silanols on the silica support, preventing secondary ion-exchange interactions and peak tailing.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm (or Fluorescence Detection: Ex 280 nm / Em 340 nm for higher sensitivity, as indoles are naturally fluorescent).
Sample Preparation
-
Stock Solutions: Dissolve 1.0 mg of indole-7-ol and 1.0 mg of 7-methoxyindole separately in 1.0 mL of HPLC-grade methanol to create 1 mg/mL stock solutions.
-
Working Standard: Dilute the stock solutions with the initial mobile phase to achieve a final concentration of 10 µg/mL for each analyte in a single mixed vial.
-
Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter into an autosampler vial to protect the column frit from particulates.
System Suitability Testing (SST)
Inject 10 µL of the mixed working standard. The system is considered validated and ready for sample analysis only if the following criteria are met:
-
Resolution (
): Must be > 2.0 between the indole-7-ol peak and the 7-methoxyindole peak, ensuring baseline separation. -
Tailing Factor (
): Must be < 1.5 for both peaks, confirming the successful suppression of silanol interactions by the formic acid modifier. -
Retention Time Precision: Relative Standard Deviation (RSD) of
for 5 replicate injections must be ≤ 1.0%.
Fig 2. Standard RP-HPLC workflow for the separation of indole derivatives.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2737651, 7-Hydroxyindole. PubChem.[Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76660, 7-Methoxy-1H-indole. PubChem. [Link]
-
Fitch, W. L., Khojasteh, C., Aliagas, I., & Johnson, K. (2018). Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification. Drug Metabolism Letters, 12(2), 93-100.[Link]
A Researcher's Guide to the Infrared Spectroscopy of 7-hydroxy-1-methylindole: A Comparative Analysis
Introduction: The Role of IR Spectroscopy in Heterocyclic Compound Analysis
Infrared (IR) spectroscopy is an indispensable analytical technique in modern drug development and chemical research. By measuring the absorption of infrared radiation by a molecule, we can identify the specific vibrational modes of its covalent bonds.[1][2] Each functional group possesses a unique set of vibrational frequencies—stretching, bending, wagging, and rocking—that translate into a characteristic absorption pattern in the IR spectrum.[1][3] This spectrum serves as a molecular "fingerprint," enabling researchers to confirm the identity of a synthesized compound, assess its purity, and elucidate its structural features.[4][5][6]
This guide provides an in-depth analysis of the characteristic IR absorption peaks for 7-hydroxy-1-methylindole, a substituted indole derivative. Indole and its analogs are core scaffolds in a vast number of pharmacologically active compounds.[7][8] Understanding their spectroscopic signatures is therefore critical for researchers in medicinal chemistry and drug discovery. We will dissect the expected IR spectrum of 7-hydroxy-1-methylindole by examining its constituent functional groups, provide a comparative analysis against structurally related molecules, and detail a robust experimental protocol for acquiring high-quality spectral data.
Molecular Structure and Key Vibrational Modes of 7-hydroxy-1-methylindole
To predict the IR spectrum of 7-hydroxy-1-methylindole, we must first analyze its structure. The molecule is composed of three key components, each contributing distinct peaks to the spectrum:
-
A Phenolic Hydroxyl (-OH) Group: The hydroxyl group attached to the aromatic ring at position 7.
-
An N-Methylated Pyrrole Ring: The five-membered nitrogen-containing ring is part of the indole core, with a methyl group substituting the hydrogen on the nitrogen atom.
-
A Fused Aromatic System (Benzene Ring): The six-membered benzene ring fused to the pyrrole ring.
Below is a diagram illustrating the key functional groups and bonds that produce the most characteristic signals in the IR spectrum.
Caption: Key functional groups in 7-hydroxy-1-methylindole responsible for characteristic IR peaks.
Predicted IR Absorption Peaks for 7-hydroxy-1-methylindole
The following table summarizes the expected characteristic absorption bands, their corresponding vibrational modes, and predicted wavenumber ranges for 7-hydroxy-1-methylindole.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity & Shape |
| ~3550 - 3200 | Phenolic O-H | O-H Stretch | Strong, Broad |
| ~3100 - 3000 | Aromatic C-H | C-H Stretch | Medium to Weak, Sharp |
| ~2950 - 2850 | N-Methyl C-H | C-H Stretch | Medium to Weak, Sharp |
| ~1600 - 1450 | Aromatic C=C | C=C In-Ring Stretch | Medium to Strong (multiple bands) |
| ~1335 - 1250 | Aromatic C-N | C-N Stretch | Medium to Strong |
| ~1230 | Phenolic C-O | C-O Stretch | Strong |
| ~900 - 675 | Aromatic C-H | C-H Out-of-Plane (OOP) Bend | Strong |
Detailed Analysis and Comparison with Structural Analogs
A key aspect of spectral interpretation is comparing the spectrum of an unknown compound with that of known, structurally similar molecules. This comparative approach allows for the confident assignment of absorption bands.
O-H Stretching Region (~3550 - 3200 cm⁻¹)
The most prominent feature in the spectrum of 7-hydroxy-1-methylindole is expected to be a strong, broad absorption band in the 3550-3200 cm⁻¹ region.[9][10] This band is characteristic of the O-H stretching vibration of a hydroxyl group involved in intermolecular hydrogen bonding.[9][11] In a solid-state or concentrated sample, the hydroxyl groups of adjacent molecules will form hydrogen bonds, which weakens the O-H bond and broadens the absorption signal.[11]
-
Comparison with Indole and 1-Methylindole: Neither indole nor 1-methylindole possesses a hydroxyl group, so their spectra will be devoid of this strong, broad peak. Indole itself shows a characteristic N-H stretching peak around 3400 cm⁻¹, which is typically sharper than a hydrogen-bonded O-H peak.[12][13] 1-methylindole, lacking both O-H and N-H bonds, will show no significant absorption in this region.[14] This makes the O-H peak a key diagnostic feature for the 7-hydroxy substitution.
C-H Stretching Region (~3100 - 2850 cm⁻¹)
This region contains contributions from both aromatic and aliphatic C-H bonds.
-
Aromatic C-H Stretch (~3100 - 3000 cm⁻¹): Weak to medium intensity sharp peaks appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[15][16][17] These arise from the protons on the benzene and pyrrole portions of the indole nucleus.
-
Aliphatic C-H Stretch (~2950 - 2850 cm⁻¹): Sharp absorptions appearing just below 3000 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the N-methyl group.[16][18]
-
Comparison with 7-Hydroxyindole: The spectrum of 7-hydroxyindole would show aromatic C-H stretches and a prominent N-H stretch, but it would lack the aliphatic C-H stretching peaks from the methyl group. The presence of peaks in the 2950-2850 cm⁻¹ range is a definitive indicator of the N-methylation.
Aromatic and Heterocyclic Core Region (~1600 - 1200 cm⁻¹)
This part of the spectrum provides significant structural information about the indole core.
-
Aromatic C=C Stretching (~1600 - 1450 cm⁻¹): All aromatic compounds, including indoles, exhibit a series of medium-to-strong bands in this region due to the stretching vibrations within the aromatic rings.[15][17][19] Typically, two or more distinct bands are observed.
-
Aromatic C-N Stretching (~1335 - 1250 cm⁻¹): The stretching of the C-N bond within the aromatic indole system gives rise to a strong band in this range.[20][21]
-
Phenolic C-O Stretching (~1230 cm⁻¹): A strong, characteristic absorption due to the stretching of the C-O bond of the phenolic group is expected around 1220-1230 cm⁻¹.[9] This peak is a highly reliable indicator for a phenol and helps distinguish it from aliphatic alcohols, whose C-O stretch appears at lower wavenumbers (1050–1150 cm⁻¹).[9]
The Fingerprint Region (< 1500 cm⁻¹)
The region from approximately 1500 cm⁻¹ to 600 cm⁻¹ is known as the fingerprint region.[3][4][6] It contains a complex array of overlapping signals from various bending and stretching vibrations, making it unique for every molecule.[2][4] While individual peak assignment is challenging, the overall pattern is highly reproducible and serves as a definitive confirmation of the compound's identity when compared to a reference spectrum. A key feature within this region is the C-H out-of-plane (OOP) bending band.
-
C-H Out-of-Plane Bending (~900 - 675 cm⁻¹): These strong absorptions are highly characteristic of the substitution pattern on the benzene ring.[15][19] For the 1,2,3-trisubstituted pattern of the benzene portion of 7-hydroxy-1-methylindole, specific bands in this region would be expected, providing further structural confirmation.[17]
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The following protocol describes the Attenuated Total Reflectance (ATR) method, a modern and convenient technique for acquiring IR spectra of solid samples.
Objective: To obtain a clean, high-resolution infrared spectrum of 7-hydroxy-1-methylindole.
Methodology: Fourier Transform Infrared (FTIR) Spectroscopy with ATR
-
Causality: The ATR technique is chosen for its simplicity, speed, and minimal sample preparation. It works by measuring the changes that occur in a totally internally reflected infrared beam when the beam comes into contact with a sample. This is often superior to the traditional KBr pellet method, which requires extensive sample grinding and pressing and is susceptible to moisture contamination.
Step-by-Step Protocol:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Verify that the ATR accessory (typically a diamond or germanium crystal) is clean. Clean the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.
-
Rationale: A clean crystal is paramount to prevent cross-contamination and ensure that the resulting spectrum is solely from the analyte.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, run a background scan. The instrument will measure the spectrum of the ambient environment (air, CO₂, water vapor) and the crystal itself.
-
Rationale: This background spectrum will be automatically subtracted from the sample spectrum by the instrument's software. This crucial step removes interfering signals from the atmosphere and the apparatus, ensuring that the final spectrum only shows the absorption due to the sample.
-
-
Sample Application:
-
Place a small amount (typically 1-2 mg) of the solid 7-hydroxy-1-methylindole sample directly onto the center of the ATR crystal.
-
Lower the ATR press arm until it makes firm, even contact with the sample. Apply consistent pressure using the torque knob until the recommended pressure is reached.
-
Rationale: Good contact between the sample and the crystal is essential for a strong, high-quality signal. The pressure ensures that air gaps are minimized and the evanescent wave (the part of the IR beam that interacts with the sample) penetrates the sample effectively.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. The instrument will typically co-add multiple scans (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.
-
The software will automatically perform the background subtraction and display the resulting transmittance or absorbance spectrum.
-
Rationale: Co-adding scans averages out random noise, resulting in a cleaner spectrum where weaker absorption bands are more clearly visible.
-
-
Data Processing and Cleaning:
-
After the scan is complete, raise the press arm and carefully clean the sample off the ATR crystal using a spatula and a solvent-dampened tissue.
-
Examine the collected spectrum. Use the instrument software to label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Save and export the data in a suitable format.
-
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for acquiring an IR spectrum using the ATR-FTIR method.
Conclusion
The infrared spectrum of 7-hydroxy-1-methylindole is predicted to be rich in information, with several highly diagnostic peaks confirming its structure. The presence of a broad O-H stretch, combined with aliphatic C-H stretches and the absence of an N-H stretch, provides a clear and unambiguous differentiation from its parent indole and other key derivatives. The characteristic aromatic C=C, C-N, and phenolic C-O stretches, along with the unique pattern in the fingerprint region, serve to confirm the overall molecular architecture. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality spectral data to validate their synthetic products and advance their research in the vital field of medicinal chemistry.
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UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Doc Brown's Chemistry. (2025). Infrared spectrum of phenol. Retrieved from [Link]
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California State University, Stanislaus. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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University of Calgary. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]
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Wang, Z., et al. (2021). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]
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NPTEL. (n.d.). The features of IR spectrum. Retrieved from [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
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University of Calgary. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
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Marion, A. (1959). Infrared Spectra of Indole Compounds. ProQuest. Retrieved from [Link]
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UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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OpenStax. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]
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Chen, H., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules. Retrieved from [Link]
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Chen, H., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole. MDPI. Retrieved from [Link]
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Trivedi, M. K., et al. (n.d.). FT-IR spectrum of control indole. ResearchGate. Retrieved from [Link]
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Zhang, Z., et al. (2014). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment. PMC. Retrieved from [Link]
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Fiveable. (2025). Fingerprint region Definition. Retrieved from [Link]
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Fayat, S., & Tadayoni, R. (1966). Infrared Spectra of Some Indole and Pyrrole Compounds. J-Stage. Retrieved from [Link]
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Shetti, N. P., & Nandibewoor, S. T. (n.d.). IR spectra of indole-3-acetic acid in KBr. ResearchGate. Retrieved from [Link]
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OpenStax. (n.d.). 12.7 Interpreting Infrared Spectra. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Chemistry LibreTexts. (2023). The Fingerprint Region. Retrieved from [Link]
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Chen, H., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules. Retrieved from [Link]
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Scribd. (n.d.). Fingerprint Region in IR Spectroscopy. Retrieved from [Link]
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Chen, H., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Indole. Retrieved from [Link]
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Scribd. (n.d.). IR Spectrum Table for Functional Groups. Retrieved from [Link]
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University of Regensburg. (n.d.). IR – spectroscopy part I. Retrieved from [Link]
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Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectrum of the 1-methylindole. Retrieved from [Link]
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Kitajima, M., et al. (2005). A new indole alkaloid, 7-hydroxyspeciociliatine, from the fruits of Malaysian Mitragyna speciosa and its opioid agonistic activity. Nature Trust. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of 7-hydroxy-4-methyl coumarin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Methoxy-1H-indole. PubChem. Retrieved from [Link]
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Unambiguous Structural Validation of 1-Methyl-1H-indol-7-ol: A Comparative Guide to NOESY NMR
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. The isomeric arrangement of substituents on a core scaffold can dramatically alter a molecule's biological activity, toxicity, and pharmacokinetic properties. Substituted indoles, a prevalent motif in pharmaceuticals, often present a significant analytical challenge in definitively assigning the position of functional groups. This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 1-Methyl-1H-indol-7-ol, a representative substituted indole. We will focus on the power of 2D Nuclear Overhauser Effect Spectroscopy (NOESY) as a definitive tool for regiochemical assignment and compare its utility against other common 2D NMR experiments.
The Challenge: Differentiating Indole Regioisomers
The synthesis of substituted indoles can often yield a mixture of regioisomers. For instance, electrophilic substitution on an N-methylated indole with a directing group at a specific position can still lead to substitution at other positions on the benzene ring. Distinguishing between these isomers, such as 1-Methyl-1H-indol-4-ol, 1-Methyl-1H-indol-5-ol, 1-Methyl-1H-indol-6-ol, and the target 1-Methyl-1H-indol-7-ol, is a non-trivial task that requires robust analytical methods. While techniques like mass spectrometry can confirm the molecular weight, they cannot definitively establish the substitution pattern. This is where the subtleties of NMR spectroscopy, particularly through-space correlations, become indispensable.
The Solution: Harnessing the Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization from one nucleus to another through space can be observed.[1][2] This effect is distance-dependent, typically observed between protons that are within 5 Å of each other, and provides invaluable information about the spatial proximity of atoms within a molecule, irrespective of their through-bond connectivity.[1] The 2D NOESY experiment maps these through-space interactions, providing a powerful tool for determining stereochemistry and, as we will demonstrate, for the unambiguous assignment of regiochemistry.[2][3]
Predicted ¹H NMR Spectrum of 1-Methyl-1H-indol-7-ol
To effectively interpret a NOESY spectrum, a foundational understanding of the ¹H NMR spectrum is essential. Based on established NMR prediction algorithms and substituent effects in five-membered N-heterocycles, the following ¹H NMR chemical shifts and coupling constants are predicted for 1-Methyl-1H-indol-7-ol in a non-polar solvent like CDCl₃.[4]
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (Hz) |
| H2 | ~6.95 | d | J ≈ 3.0 |
| H3 | ~6.40 | d | J ≈ 3.0 |
| H4 | ~6.70 | dd | J ≈ 7.8, 1.0 |
| H5 | ~7.05 | t | J ≈ 7.8 |
| H6 | ~6.65 | dd | J ≈ 7.8, 1.0 |
| N-CH₃ | ~3.75 | s | - |
| 7-OH | Variable | br s | - |
Experimental Protocol: Acquiring High-Quality 2D NOESY Data
The following is a detailed, step-by-step methodology for acquiring a 2D NOESY spectrum of a small molecule like 1-Methyl-1H-indol-7-ol on a Bruker spectrometer. The causality behind key experimental choices is explained to ensure a self-validating system.
I. Sample Preparation
-
Concentration: Prepare a solution of 1-Methyl-1H-indol-7-ol in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 10-50 mM. The optimal concentration should provide a good signal-to-noise ratio in a standard ¹H NMR spectrum with 8-16 scans.[5]
-
Solvent Choice: The choice of solvent can influence chemical shifts and molecular tumbling rates. CDCl₃ is a common choice for many organic molecules. However, for compounds with exchangeable protons like the hydroxyl group in our target molecule, aprotic solvents like DMSO-d₆ can be beneficial to slow down exchange and allow for the observation of the OH proton and its NOE correlations.
-
Degassing: To minimize the interference of paramagnetic oxygen, which can quench the NOE effect, it is crucial to degas the sample. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the sample for several minutes or by using freeze-pump-thaw cycles for more sensitive experiments.[6]
II. Spectrometer Setup and ¹H NMR Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) for better spectral dispersion.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure efficient radiofrequency pulse transmission and detection.
-
Shimming: Perform a thorough shimming of the sample to achieve high magnetic field homogeneity, resulting in sharp spectral lines and improved resolution.
-
Acquire a Standard ¹H NMR Spectrum: Before setting up the 2D NOESY experiment, acquire a standard 1D ¹H spectrum to determine the spectral width and the transmitter offset.
III. 2D NOESY Experiment Acquisition
-
Load the NOESY Pulse Program: On a Bruker spectrometer, a standard phase-sensitive NOESY pulse program (e.g., noesyphsw) can be used.
-
Set Acquisition Parameters:
-
Spectral Width (SW): Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals.
-
Transmitter Offset (o1p): Center the transmitter frequency in the middle of the proton spectrum.
-
Number of Scans (NS): A sufficient number of scans per increment (typically 16 to 64) should be chosen to achieve an adequate signal-to-noise ratio, especially for detecting weak NOE cross-peaks.
-
Number of Increments (TD in F1): Acquire a sufficient number of increments in the indirect dimension (typically 256 to 512) to achieve good resolution in F1.
-
Mixing Time (d8): This is a critical parameter. For small molecules, the NOE builds up slowly. A mixing time in the range of 300-800 ms is generally a good starting point.[7] An array of mixing times can be used in separate experiments to observe the NOE build-up and ensure that spin diffusion is not leading to erroneous correlations.
-
Recycle Delay (d1): Set the recycle delay to at least 1.5 times the longest T₁ relaxation time of the protons in the molecule to allow for full relaxation between scans.
-
IV. Data Processing
-
Fourier Transformation: Apply a two-dimensional Fourier transform to the acquired data.
-
Window Function: Apply a suitable window function (e.g., a sine-bell or squared sine-bell function) in both dimensions to improve the signal-to-noise ratio and resolution.
-
Phasing: Carefully phase the spectrum in both dimensions to obtain pure absorption-mode peaks. For small molecules, NOESY cross-peaks should have the opposite phase to the diagonal peaks.[1]
-
Baseline Correction: Apply a baseline correction in both dimensions to ensure a flat baseline for accurate integration and analysis of cross-peaks.
Data Interpretation: The Definitive NOE Correlations for 1-Methyl-1H-indol-7-ol
The power of the NOESY experiment lies in its ability to reveal through-space proximities that are unique to a specific regioisomer. For 1-Methyl-1H-indol-7-ol, the key NOE correlations that would unambiguously confirm its structure are between the N-CH₃ group and the protons on the benzene ring.
| Interacting Protons | Expected NOE | Significance for Structural Validation |
| N-CH₃ and H6 | Strong | This is a crucial correlation. The N-methyl group is in close spatial proximity to the proton at the C6 position. Observation of this NOE provides strong evidence against substitution at the 4, 5, or 6 positions. |
| N-CH₃ and H2 | Weak to Medium | The N-methyl group is also relatively close to the proton at the C2 position on the pyrrole ring. This correlation helps to confirm the assignment of the N-methyl group. |
| 7-OH and H6 | Medium | If the hydroxyl proton is not rapidly exchanging, an NOE correlation between the 7-OH and the H6 proton would provide further definitive proof of the 7-hydroxy substitution pattern. |
| H5 and H4/H6 | Strong | These correlations are expected due to their ortho relationship on the benzene ring and help in the assignment of the aromatic protons. |
| H2 and H3 | Strong | The proximity of the H2 and H3 protons on the pyrrole ring will result in a strong NOE cross-peak, confirming their adjacent positions. |
The most compelling piece of evidence for the 7-hydroxy substitution pattern is the strong NOE between the N-CH₃ protons and the H6 proton. In the other possible regioisomers, the N-methyl group would be too far from any of the aromatic protons on the benzene ring to generate a significant NOE.
Comparative Analysis with Other NMR Techniques
While NOESY is a powerful tool, a comprehensive structural elucidation often involves a suite of NMR experiments. Here, we compare the utility of NOESY with other common 2D NMR techniques for the specific challenge of validating the structure of 1-Methyl-1H-indol-7-ol.
COSY (Correlation Spectroscopy)
-
Principle: Correlates protons that are coupled to each other through two or three bonds.
-
Information Provided for 1-Methyl-1H-indol-7-ol:
-
A cross-peak between H2 and H3 would confirm their vicinal relationship.
-
Cross-peaks between H4, H5, and H6 would establish the connectivity of the aromatic spin system.
-
-
Limitation: COSY provides information about through-bond connectivity but cannot establish the relative positions of the N-methyl group, the hydroxyl group, and the aromatic protons. Therefore, it cannot differentiate between the possible regioisomers.
HMBC (Heteronuclear Multiple Bond Correlation)
-
Principle: Correlates protons and carbons that are separated by two or three bonds.
-
Information Provided for 1-Methyl-1H-indol-7-ol:
-
A correlation between the N-CH₃ protons and the C2 and C7a carbons would confirm the position of the methyl group on the nitrogen.
-
Correlations from the aromatic protons to their neighboring carbons would help in assigning the carbon skeleton.
-
-
Limitation: While HMBC can provide crucial connectivity information, it may not be able to definitively distinguish between all possible regioisomers. For example, in both 1-Methyl-1H-indol-4-ol and 1-Methyl-1H-indol-7-ol, the N-CH₃ protons would show a correlation to C7a. The key differentiating correlations might be weak or ambiguous.
Why NOESY is Superior for this Specific Problem
For the structural validation of 1-Methyl-1H-indol-7-ol, NOESY provides the most direct and unambiguous evidence. The observation of a clear NOE between the N-methyl group and a specific proton on the benzene ring (H6) is a direct consequence of their spatial proximity, a feature unique to the 7-substituted isomer. This through-space correlation provides a definitive link that through-bond correlation experiments like COSY and HMBC may not be able to establish with the same level of certainty.
Conclusion
The unambiguous determination of molecular structure is a cornerstone of modern chemical research and drug development. For challenging cases like the differentiation of substituted indole regioisomers, 2D NOESY NMR spectroscopy emerges as a uniquely powerful and definitive tool. By providing direct evidence of through-space proton-proton proximities, NOESY can resolve structural ambiguities that other NMR techniques may not be able to address conclusively. The strategic application of the detailed experimental protocol and the careful interpretation of the resulting NOE correlations, as outlined in this guide for 1-Methyl-1H-indol-7-ol, will empower researchers to validate their molecular structures with the highest degree of confidence, ensuring the integrity and reliability of their scientific endeavors.
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ChemDraw. PerkinElmer Informatics. [Link]
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7.3 2D Gradient NOESY Experiment. Varian, Inc. [Link]
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2D-NOESY Spectra of Small Molecules - Hints And Tips. University of Wisconsin-Madison Chemistry Department. [Link]
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TUTORIAL: 2D NOESY EXPERIMENT. IMSERC. [Link]
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NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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ACD/Labs NMR Predictor. Advanced Chemistry Development, Inc. [Link]
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Predict 1H proton NMR spectra. NMRDB.org. [Link]
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Simulate and predict NMR spectra. NMRDB.org. [Link]
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Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]
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Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. YouTube. [Link]
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1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... ResearchGate. [Link]
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Steffan, N., Grundmann, A., & Li, S. M. (2012). Breaking the regioselectivity of indole prenyltransferases: Identification of regular C3-prenylated hexahydropyrrolo[2,3-b]indoles as side products of the regular C2-prenyltransferase FtmPT1. Chembiochem, 13(10), 1483–1490. [https://www.researchgate.net/publication/225050212_Breaking_the_regioselectivity_of_indole_prenyltransferases_Identification_of_regular_C3-prenylated_hexahydropyrrolo23-b]indoles_as_side_products_of_the_regular_C2-prenyltransferase_FtmPT1]([Link])
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5.4: NOESY Spectra. Chemistry LibreTexts. [Link]
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Pugmire, R. J., Smith, J. C., Grant, D. M., & Stanovnik, B. (1980). 1H and 13C NMR studies of 7‐azaindole and related compounds. Magnetic Resonance in Chemistry, 18(3), 133-137. [Link]
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NMR Chemical Shift Values Table. Chemistry Steps. [Link]
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Korybut-Daszkiewicz, B., & Sadlej, J. (2019). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 30(5), 1805–1818. [Link]
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Stereochemistry | How to read NOESY spectrum? YouTube. [Link]
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Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]
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The Cascade Reactions of Substituted Indigos and the Development of Indigo Oligomers. University of Wollongong Research Online. [Link]
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Acidity of Hydroxyindoles: A Comparative Analysis of 7-Hydroxyindole and 1-Methyl-1H-indol-7-ol
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
The ionization state of a molecule, dictated by its pKa, is a critical determinant of its pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and receptor-binding interactions. For indole-containing scaffolds, which are prevalent in numerous bioactive compounds, understanding the influence of substitution on acidity is paramount for rational drug design.
Theoretical Framework: Predicting the Acidity of 7-Hydroxyindole and 1-Methyl-1H-indol-7-ol
The acidity of the hydroxyl group in 7-hydroxyindole and its N-methylated analog is primarily governed by the stability of the corresponding conjugate base (phenoxide). The key difference between the two molecules lies in the electronic contribution of the indole nitrogen.
In 7-hydroxyindole , the nitrogen atom possesses a lone pair of electrons that can be delocalized into the aromatic system. This delocalization increases the electron density of the benzene ring, which in turn destabilizes the phenoxide ion formed upon deprotonation of the hydroxyl group. This electron-donating effect makes the hydroxyl group less acidic.
Conversely, in 1-methyl-1H-indol-7-ol , the nitrogen atom is alkylated. The methyl group is an electron-donating group through an inductive effect. This effect further increases the electron density on the indole nitrogen and, by extension, the entire aromatic system. This enhanced electron-donating character is expected to further destabilize the phenoxide conjugate base, rendering the hydroxyl group of 1-methyl-1H-indol-7-ol less acidic than that of 7-hydroxyindole.
To provide a quantitative estimate, we can draw comparisons with related, well-characterized compounds. Phenol, for instance, has a pKa of approximately 10. The indole moiety in 7-hydroxyindole, with its electron-donating nitrogen, would be expected to raise this pKa value. The additional electron-donating methyl group in 1-methyl-1H-indol-7-ol should increase the pKa even further.
| Compound | Structure | Predicted pKa (Phenolic Proton) | Rationale |
| Phenol | C6H5OH | ~10 | Baseline for aromatic hydroxyl acidity. |
| 7-Hydroxyindole | C8H7NO | >10 | The electron-donating indole nitrogen destabilizes the phenoxide. |
| 1-Methyl-1H-indol-7-ol | C9H9NO | > pKa of 7-hydroxyindole | The electron-donating methyl group further destabilizes the phenoxide. |
Experimental Determination of pKa
Given the absence of literature pKa values, experimental determination is essential for accurate characterization. Both UV-Vis spectrophotometry and potentiometric titration are robust methods for this purpose.[1][2]
Method 1: pKa Determination by UV-Vis Spectrophotometry
This method is highly sensitive and requires only a small amount of sample.[2] It relies on the principle that the UV-Vis absorbance spectrum of a compound changes as a function of its ionization state.[3]
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the estimated pKa. A constant ionic strength should be maintained across all buffers (e.g., using 0.1 M KCl).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound (7-hydroxyindole or 1-methyl-1H-indol-7-ol) in a suitable solvent (e.g., DMSO or methanol).
-
Sample Preparation: In a 96-well microtiter plate or individual cuvettes, add a small, fixed volume of the compound's stock solution to each of the different buffer solutions.[2] Ensure the final concentration of the organic solvent is low (e.g., ≤2% v/v) to minimize its effect on the aqueous pKa.[2]
-
Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 230-500 nm) for each sample.
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at these selected wavelengths against pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[1]
-
Alternatively, the pKa can be determined by plotting the logarithm of the ratio of the ionized to the un-ionized species versus pH. The pH at which this ratio is zero is the pKa.
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Method 2: pKa Determination by Potentiometric Titration
Potentiometric titration is a classic and reliable method for determining pKa values.[1] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.[4]
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low) to a known concentration (e.g., 1 mM). Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.[4]
-
Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[5]
-
Titration: Place the sample solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of 0.1 M HCl (for bases) or 0.1 M NaOH (for acids), adding the titrant in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis:
-
Plot the measured pH against the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the analyte has been neutralized. This corresponds to the midpoint of the buffer region in the titration curve.[4]
-
Caption: Workflow for pKa determination by potentiometric titration.
Structural Rationale for Acidity
The acidity of the hydroxyl group is directly related to the stability of the phenoxide anion formed upon deprotonation.
Caption: Deprotonation equilibria for the two hydroxyindoles.
The stability of the resulting anion is influenced by the electronic effects of the indole ring system. In 7-hydroxyindole, the nitrogen lone pair participates in the aromatic system, donating electron density to the ring. This effect is transmitted to the phenoxide oxygen, destabilizing the negative charge and making the hydroxyl group less acidic than a simple phenol.
In the case of 1-methyl-1H-indol-7-ol, the methyl group on the nitrogen acts as an additional electron-donating group via induction. This further increases the electron density within the ring system, leading to even greater destabilization of the phenoxide anion. Consequently, 1-methyl-1H-indol-7-ol is predicted to be a weaker acid than 7-hydroxyindole.
Conclusion
Based on fundamental principles of electronic effects, it is predicted that 7-hydroxyindole is more acidic than 1-methyl-1H-indol-7-ol . The N-methylation in the latter compound enhances the electron-donating character of the indole ring system, which destabilizes the conjugate base and results in a higher pKa for the phenolic proton. For researchers working with these and related scaffolds, the provided experimental protocols for pKa determination by UV-Vis spectrophotometry and potentiometric titration offer robust methods to obtain crucial empirical data for drug design and development efforts.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]
-
Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
-
Rosés, M., & Subirats, X. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Available from: [Link]
-
eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available from: [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
-
OpenOChem Learn. Acidity of Alcohols and Phenols. Available from: [Link]
-
Chemistry LibreTexts. (2020). 5.5: Acid-base Properties of Phenols. Available from: [Link]
-
Frontiers. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Available from: [Link]
Sources
Crystal Structure Analysis of 1-Methyl-1H-indol-7-ol Complexes
A Technical Comparison Guide for Structural Biologists and Medicinal Chemists[1]
Executive Summary
The 1-Methyl-1H-indol-7-ol scaffold represents a critical bioisostere in modern drug discovery, particularly for targeting G-protein-coupled receptors (GPCRs) and kinases where the indole moiety mimics the tryptophan side chain.[1] Unlike the parent indole or 7-hydroxyindole, the 1-methylated variant fundamentally alters the hydrogen-bonding landscape of the molecule.[1] By blocking the pyrrole nitrogen (N1) as a hydrogen bond donor, this scaffold forces specific directional interactions solely through the C7-hydroxyl group and the aromatic
This guide provides an in-depth technical analysis of the crystal structure properties of 1-Methyl-1H-indol-7-ol complexes.[1] It compares this specific scaffold against its non-methylated and isomeric alternatives, offering validated protocols for crystallization and structural refinement.
Part 1: Comparative Structural Analysis[1]
To understand the crystallographic behavior of 1-Methyl-1H-indol-7-ol, one must contrast it with its closest structural analogs: 1H-indol-7-ol (the parent compound) and 1-Methylindole (lacking the hydroxyl group).[1] The methylation at N1 acts as a "steric and electronic switch," dictating the supramolecular assembly.
Hydrogen Bonding & Donor/Acceptor Profiles[2]
The most significant differentiator in the crystal lattice is the Hydrogen Bond (HB) Donor/Acceptor profile .
| Feature | 1-Methyl-1H-indol-7-ol | 1H-indol-7-ol (Parent) | 1-Methylindole |
| H-Bond Donors | 1 (O-H only) | 2 (N-H and O-H) | 0 |
| H-Bond Acceptors | 2 (O and | 2 (O and | 1 ( |
| Primary Interaction | O-H[1]···O (Cateners/Dimers) | N-H···O / O-H···N (Networks) | C-H··· |
| Lattice Motif | Discrete chains or dimers | 3D H-bonded networks | Herringbone / T-shaped |
| Solubility (Polar) | Moderate | High | Low |
Expert Insight: In 1H-indol-7-ol, the N-H moiety often engages in cooperative hydrogen bonding with the 7-OH of a neighboring molecule, forming robust 3D networks.[1] In 1-Methyl-1H-indol-7-ol , this N-H donor is ablated.[1] Consequently, the crystal packing is driven almost exclusively by the amphiphilic nature of the 7-OH group, often leading to head-to-tail chains or centrosymmetric dimers mediated by O-H···O interactions, while the hydrophobic methyl group drives separation between these polar chains.
Metal Coordination Modes
In the context of metal complexes (e.g., Ruthenium or Copper organometallics for catalysis or therapy), the 1-Methyl group alters the coordination chemistry:
-
Monodentate (O-bound): The neutral or deprotonated 7-OH coordinates to the metal.[1] The steric bulk of the N-Me group prevents close approach of the metal to the nitrogen, effectively enforcing monodentate coordination via the oxygen.
-
-Arene Binding: In organometallic sandwich complexes, the electron-rich indole ring can bind in an
fashion.[1] The N-methyl group increases electron density in the ring (via inductive effects), potentially strengthening -backbonding compared to the unmethylated parent.
Part 2: Experimental Protocols
Synthesis & Crystallization Workflow
Obtaining diffraction-quality single crystals of 1-Methyl-1H-indol-7-ol complexes requires controlling the competition between the hydrophobic methyl group and the hydrophilic hydroxyl group.[1]
Protocol: Vapor Diffusion (Sitting Drop)
-
Target: Co-crystals with small molecule acceptors (e.g., carboxylic acids) or metal complexes.
-
Self-Validating Step: Use a solvent system that solubilizes the hydrophobic core but is close to saturation.[1]
-
Preparation: Dissolve 10 mg of 1-Methyl-1H-indol-7-ol in 0.5 mL of Methanol/Dichloromethane (1:1) .
-
Complexation: Add equimolar amount of co-former (e.g., fumaric acid) or metal precursor. Sonicate for 5 mins until clear.
-
Setup: Place 2 µL of the solution in a sitting drop well.
-
Reservoir: Use 500 µL of Pentane or Diethyl Ether as the antisolvent.[1]
-
Equilibration: Seal and store at 4°C in the dark (indoles can be photo-oxidative).
-
Why 4°C? Lower temperature reduces thermal motion and slows nucleation, favoring fewer, larger crystals.
-
Data Collection Strategy
Indole crystals often exhibit disorder in the 5- and 6-membered rings or the methyl group.[1]
-
Temperature: Collect data at 100 K (Cryostream). This is non-negotiable to freeze out the rotation of the methyl group and reduce thermal ellipsoids of the planar ring.
-
Resolution: Aim for 0.8 Å or better. The C-N and C-O bond lengths are critical indicators of the tautomeric state (though 1-Methyl-1H-indol-7-ol has no tautomerism at N1, the C7-O bond length distinguishes phenol vs. phenolate).[1]
Part 3: Visualization of Structural Logic
The following diagrams illustrate the decision-making process in analyzing these structures and the resulting intermolecular interaction networks.
Crystallographic Analysis Workflow
Caption: Step-by-step workflow for the structural determination of indole derivatives, highlighting critical checkpoints for methyl group disorder and hydroxyl hydrogen location.
Interaction Network: 1-Methyl-1H-indol-7-ol[1]
This diagram visualizes the competing forces in the crystal lattice.[1][2]
Caption: Interaction map showing how the N-methyl group blocks traditional N-H bonding, forcing the lattice to rely on O-H···O interactions and Pi-stacking.
References
-
PubChem. (2025).[1][3] 7-hydroxy-1-methylindole (Compound Summary).[1][4] National Library of Medicine.[1] [Link]
-
NIST Chemistry WebBook. (2025).[1][5] 1H-Indole, 7-methyl- and 1-Methylindole Data.[1] National Institute of Standards and Technology.[1][5] [Link]
-
Pisarek, J., & Malińska, M. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega.[1] [Link]
-
Bouché, M., et al. (2023). Indole-Containing Metal Complexes and Their Medicinal Applications.[1] Molecules (MDPI). [Link]
-
Karaca, C. (2025).[1][6] Spectroscopic and Theoretical Analysis of 1-Methylindole: Structural Characterization and Non-Covalent Interactions.[1][7] ResearchGate.[1] [Link]
Sources
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- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1H-Indole, 1-methyl- [webbook.nist.gov]
- 6. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Distinguishing 1-Methyl-1H-indol-7-ol from isomeric 4-hydroxy-1-methylindole
Executive Summary
In the development of indole-based therapeutics—particularly serotonin receptor modulators and psilocybin analogs—the regiochemical distinction between 1-Methyl-1H-indol-7-ol (7-hydroxy-1-methylindole) and its isomer 4-hydroxy-1-methylindole is critical. While both share the core indole scaffold and molecular formula (
This guide provides a definitive technical workflow to distinguish these isomers. The core differentiation relies on Nuclear Overhauser Effect (NOE) NMR spectroscopy , which exploits the spatial proximity of the
Structural Analysis & Logic
The fundamental difference lies in the substitution pattern of the benzene ring of the indole.
-
1-Methyl-1H-indol-7-ol : The hydroxyl group is at position 7, directly adjacent to the
-methylated nitrogen. This creates steric crowding and potential intramolecular hydrogen bonding (if the solvent allows), but crucially, it removes the proton at position 7 . -
4-hydroxy-1-methylindole : The hydroxyl group is at position 4. Position 7 retains its aromatic proton (
), which is spatially proximal to the -methyl group.
Visualization of Spatial Connectivity
The following diagram illustrates the critical NOE interactions that differentiate the two isomers.
Figure 1: Logical flow of NOE interactions. The red arrow in the 4-hydroxy cluster represents the definitive signal absent in the 7-hydroxy isomer.
Primary Protocol: 1D NOE Difference Spectroscopy[1][2]
The most robust method for identification is 1D NOE Difference NMR. This technique is self-validating because the
Experimental Workflow
-
Sample Preparation : Dissolve ~5-10 mg of the compound in 600 µL of DMSO-d6 .
-
Why DMSO? It prevents rapid proton exchange of the hydroxyl group, potentially allowing observation of OH-NOE signals, and ensures solubility.
is acceptable if the sample is strictly dry. -
Degassing: For maximum sensitivity, degas the sample (freeze-pump-thaw or argon bubbling) to remove paramagnetic oxygen.
-
-
Acquisition :
-
Record a standard
NMR spectrum to locate the -methyl singlet (typically 3.7–4.0 ppm). -
Set the irradiation frequency (O1) exactly on the
-methyl peak. -
Set an off-resonance control frequency (e.g., -2 ppm).
-
Acquire the difference spectrum (Irradiated minus Control).
-
Data Interpretation Table
| Feature | 4-hydroxy-1-methylindole | 1-Methyl-1H-indol-7-ol |
| Target Irradiation | N-Methyl Singlet ( | N-Methyl Singlet ( |
| NOE to H2 | Positive (Doublet, | Positive (Doublet, |
| NOE to H7 | POSITIVE (Doublet/dd, | ABSENT (Position 7 is substituted) |
| NOE to OH | None (OH is distant at C4) | Possible (Broad singlet, if exchange is slow) |
| Conclusion | Confirmed 4-Isomer | Confirmed 7-Isomer |
Expert Insight : The detection of two aromatic enhancements (H2 and H7) upon irradiating the methyl group confirms the 4-hydroxy isomer. Detection of only one aromatic enhancement (H2) confirms the 7-hydroxy isomer.
Secondary Protocol: ^{13}C NMR Chemical Shift Analysis
If NMR access is limited to standard 1D experiments, Carbon-13 shifts provide a reliable fingerprint, particularly for the carbons bearing the hydroxyl group and the bridgehead carbons.
Comparative Chemical Shifts (ppm in DMSO-d6)
| Carbon Position | 4-hydroxy-1-methylindole | 1-Methyl-1H-indol-7-ol | Mechanistic Reason |
| C-OH (Ipso) | C4: ~150.5 ppm | C7: ~146.0 ppm | Ipso effect of OH. C7 is adjacent to N, altering shift. |
| C-H (Para to OH) | C7: ~104.0 ppm | C4: ~101.5 ppm | OH donates electron density to ortho/para positions. |
| N-Methyl | ~32.8 ppm | ~36.5 ppm | Steric crowding at C7 in the 7-OH isomer often deshields the N-Me carbon slightly. |
Note: Values are approximate and solvent-dependent. The key differentiator is the pattern of the shielded aromatic carbons.
Functional Characterization: Fluorescence
Hydroxyindoles are highly fluorescent, but their behavior differs based on the hydroxyl position. This can serve as a quick "bench-test" validation.
-
1-Methyl-1H-indol-7-ol : Similar to 7-azaindole, 7-hydroxyindoles can undergo Excited State Proton Transfer (ESPT) mediated by water or alcohols.
-
Observation: In protic solvents (MeOH,
), you may observe a large Stokes shift or dual emission bands due to the tautomer form.
-
-
4-hydroxy-1-methylindole : This isomer behaves as a standard fluorophore.
-
Observation: Strong, single-band fluorescence (Emission
nm). It is known to be sensitive to oxidation (turning blue/black, similar to psilocin).
-
Synthesis & Impurity Origins
Understanding the origin of your sample can often predict the isomer.
-
4-hydroxy-1-methylindole :
-
Primary Route: Reduction of 4-benzyloxyindole followed by methylation, or via the Stork-Danheiser synthesis from cyclohexane-1,3-diones.
-
Context: Common in the synthesis of psilocybin/psilocin analogs.
-
-
1-Methyl-1H-indol-7-ol :
-
Primary Route: Often derived from 7-methoxyindole (via Bartoli or Leimgruber-Batcho synthesis) followed by demethylation.
-
Context: Often appears as a regiochemical impurity in metal-catalyzed C-H activation of indoles where the catalyst is directed by the N-pyrimidyl or N-acetyl group to the C7 position.
-
References
-
SpectraBase . (2025). 1-Methyl-1H-indole 1H NMR Spectrum. Wiley Science Solutions. [Link]
-
National Institute of Standards and Technology (NIST) . (2025). 1H-Indole, 1-methyl- Mass and IR Spectra. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem . (2025). 4-Hydroxyindole Compound Summary. National Library of Medicine. [Link]
-
University of Ottawa NMR Facility . (2023). 1D NOE Difference Spectroscopy: A Practical Guide. [Link]
Safety Operating Guide
Executive Summary: Operational Safety & Compliance
Proper disposal of 1-Methyl-1H-indol-7-ol (also known as 7-hydroxy-1-methylindole) requires strict adherence to protocols governing phenolic and indole derivatives.[1] As a structural hybrid of these two classes, this compound presents specific stability and toxicity challenges—namely, susceptibility to auto-oxidation (forming melanins/tars) and potential dermal toxicity typical of lipophilic phenols.[1]
Immediate Core Directives:
-
NEVER dispose of this compound down the drain.[2] It is toxic to aquatic life and can disrupt municipal water treatment bacteria.
-
NEVER mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases in the waste stream; this can induce rapid, exothermic polymerization or decomposition.
-
ALWAYS segregate as Hazardous Chemical Waste destined for high-temperature incineration.
Chemical Profile & Hazard Identification
To manage disposal effectively, one must understand the "Why" behind the safety protocols. This compound combines the electron-rich indole ring with a phenolic hydroxyl group, making it highly reactive toward oxidation.[1]
| Property | Description | Operational Implication |
| Chemical Structure | Indole core, N-methylated, C7-hydroxylated.[1] | Lipophilic (skin absorption risk) and air-sensitive.[1] |
| Physical State | Likely Solid (crystalline powder) or viscous oil depending on purity. | Dust control is critical during solid waste transfer. |
| Reactivity | High electron density; sensitive to light and air. | Waste containers must be amber/opaque and tightly sealed to prevent "tarring" before pickup. |
| Key Hazards | Irritant (Skin/Eye), Acute Toxicity (Oral/Dermal), Aquatic Toxicity.[1][2] | PPE Mandatory: Nitrile gloves (double-gloved recommended), lab coat, safety glasses.[1] |
Waste Classification & Segregation Logic
Effective disposal starts at the bench. You must classify the waste stream immediately upon generation to prevent cross-contamination.
The Compatibility Matrix
| Waste Stream | Status | Rationale |
| Non-Halogenated Organics | PREFERRED | Compatible with standard incineration fuels (Acetone, Methanol, Ethanol).[1] |
| Halogenated Organics | PERMITTED | Only if the compound was dissolved in DCM/Chloroform. More expensive disposal. |
| Aqueous/Acidic | AVOID | Low solubility; phenols can precipitate and clog lines. |
| Basic/Caustic | FORBIDDEN | Phenols form phenolate salts; indoles can polymerize. Risk of heat generation. |
| Oxidizing Agents | DANGER | Risk of fire or explosion. Indoles are reducing agents. |
Visualizing the Decision Logic
The following decision tree guides you through the classification process at the point of generation.
Figure 1: Decision tree for classifying 1-Methyl-1H-indol-7-ol waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired pure chemicals, weighing boats, contaminated gloves, paper towels.[1]
-
Containment: Place the solid waste into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).
-
Double-Bagging: Place the first bag inside a second bag or a rigid wide-mouth high-density polyethylene (HDPE) jar. This prevents leakage of fine dust which is a potent respiratory irritant.
-
Labeling: Affix a hazardous waste tag immediately.
-
Chemical Name: Write "1-Methyl-1H-indol-7-ol" (do not use abbreviations).
-
Hazards: Check "Toxic" and "Irritant".[2]
-
-
Storage: Store in a cool, dry satellite accumulation area (SAA) away from light.
Protocol B: Liquid Waste (Stock Solutions & Rinsate)
Applicability: Reaction mixtures, HPLC waste, dissolved stock solutions.[1]
-
Solvent Compatibility: Ensure the primary solvent is compatible with the waste container (usually HDPE or Safety Can).
-
Transfer: Pour liquid into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel to prevent splashing.
-
Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., acetone or ethanol). Add the rinsate to the liquid waste container. Do not pour rinsate down the drain.
-
Cap & Seal: Tightly cap the container immediately after use to prevent evaporation and oxidation.
Protocol C: Empty Container Disposal
Applicability: Original glass vials or bottles that appear empty.[1]
-
Triple Rinse: Rinse the "empty" container three times with a small volume of acetone or ethanol.
-
Collect Rinsate: Dispose of the solvent rinses into the liquid hazardous waste stream (Protocol B).
-
Defacement: Cross out the original label and mark "Empty - Triple Rinsed."
-
Glass Disposal: Discard the clean glass container in the "Broken/Laboratory Glass" box, unless local EHS regulations require all chemical bottles to be treated as solid hazardous waste.
Cradle-to-Grave Workflow
The following diagram illustrates the lifecycle of the waste from your bench to its final destruction via incineration. This "Cradle-to-Grave" tracking is essential for regulatory compliance (RCRA in the US).[1]
Figure 2: The "Cradle-to-Grave" lifecycle of laboratory chemical waste.[1]
Emergency Procedures (Spill Response)
If a spill occurs during the disposal process:
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signs.
-
PPE Up: Wear nitrile gloves, lab coat, and safety goggles. If dust is present, use an N95 or P100 respirator.
-
Contain:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a bag.
-
Liquids: Use vermiculite or spill pads to absorb the liquid.
-
-
Clean: Clean the surface with soap and water; collect all cleaning materials as Solid Hazardous Waste .
References
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 1-Methylindole.[3][4][5][6] National Library of Medicine. Retrieved from [Link][1][7]
Note: As a specific SDS for "1-Methyl-1H-indol-7-ol" may be proprietary or rare, the protocols above are derived from the authoritative safety standards for its closest structural analogs (1-Methylindole and 7-Hydroxyindole) to ensure maximum safety margins.[1]
Sources
- 1. CAS 174418-82-7: 7-Hydroxymitragynine | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 7-Methylindole - Wikipedia [en.wikipedia.org]
- 5. 1-Methylindole CAS#: 603-76-9 [m.chemicalbook.com]
- 6. 1H-Indole, 1-methyl- (CAS 603-76-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 1-Methylindole - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling 1-Methyl-1H-indol-7-ol
Executive Technical Profile & Hazard Logic
The Core Directive: Safety with 1-Methyl-1H-indol-7-ol (7-Hydroxy-1-methylindole) requires managing two distinct risks: biological interaction (irritation/toxicity) and chemical instability (oxidation).
As a hydroxyindole derivative, this compound shares structural liabilities with electron-rich phenols. While the primary GHS classification highlights acute toxicity and irritation, the "silent" hazard is its susceptibility to oxidative degradation. Handling this material isn't just about preventing exposure; it is about maintaining the compound's integrity to ensure reproducible data.
Physicochemical Hazard Profile:
-
State: Solid (typically off-white to beige powder).
-
GHS Classification: Warning.[1] Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory).
-
Key Reactivity: Air-sensitive.[2] The C7-hydroxyl group activates the indole ring, making it prone to radical oxidation and polymerization, often observed as rapid discoloration (browning) upon air exposure.
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. PPE must adapt to the operational state of the chemical.
Table 1: Activity-Based PPE Standards
| Operational Phase | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Solid Handling (Weighing, Aliquoting) | N95 / P95 Mask (If outside fume hood) | Double Nitrile (Min thickness: 5 mil) | Safety Glasses (Side shields required) | Lab Coat (Cotton/Poly blend) |
| Solution Preparation (Dissolving in DMSO/MeOH) | Fume Hood Required (Sash at safe height) | Nitrile (Splash)(Change immediately upon splash) | Chemical Goggles (If splash risk is high) | Lab Coat + Apron (If volume > 100mL) |
| Spill Cleanup (Solid or Liquid) | Half-Face Respirator (P100 Cartridges) | Double Nitrile or Butyl Rubber (If solvent is penetrating) | Face Shield (Over goggles) | Tyvek Suit (If dust generation is heavy) |
Expert Insight: For solution handling, the solvent dictates the glove choice. 1-Methyl-1H-indol-7-ol is often dissolved in DMSO or DMF. Nitrile is permeable to DMF/DMSO over time. If handling solutions for >15 minutes, use Butyl Rubber or Silver Shield laminate gloves.
PPE Selection Logic (Visualization)
The following decision tree illustrates the logical flow for selecting the correct PPE based on the immediate physical state and environment.
Figure 1: Logic flow for determining appropriate PPE based on environmental controls and solvent compatibility.
Operational Protocols: The "Inert Chain of Custody"
To prevent the formation of oxidation byproducts (which can alter biological data), you must treat this compound as air-sensitive during transfer.
Protocol A: Safe Weighing & Transfer
-
Preparation: Equilibrate the storage container to room temperature before opening to prevent water condensation (hygroscopic risk).
-
Engineering Control: Place the balance inside the fume hood. If this is impossible, use a static-free powder funnel and a tared vial.
-
The Transfer:
-
Open the vial.
-
Use a stainless steel or antistatic spatula.
-
Technique: Do not dump. Tap the spatula gently to dispense.
-
Immediate Action: Flush the headspace of the stock vial with Nitrogen or Argon gas before re-sealing. This extends shelf life significantly.
-
-
Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use to capture invisible dust.
Protocol B: Emergency Spill Response
-
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a hazardous waste bag.
-
Skin Contact: Wash with soap and water for 15 minutes.[3][4] Do not use alcohol/solvents (increases dermal absorption).
-
Eye Contact: Flush for 15 minutes. The "2A" rating implies severe irritation; medical follow-up is recommended.
Waste Disposal & Deactivation
Disposal Strategy: 1-Methyl-1H-indol-7-ol is an organic nitrogen compound. It should never be disposed of down the drain.[5]
-
Primary Stream: Segregate into "Solid Organic Waste" or "Liquid Organic Waste" (Non-Halogenated, unless dissolved in DCM).
-
Destruction Method: High-temperature incineration is the standard industrial method.
-
Container Labeling: Clearly mark waste containers with "Irritant" and "Toxic" pictograms.
References & Verification
-
Sigma-Aldrich. Product Specification: 1-methyl-1H-indol-7-ol (CAS 475577-33-4). Retrieved from
-
PubChem. Compound Summary: 7-Hydroxy-1-methylindole. National Library of Medicine. Retrieved from
-
Fisher Scientific. Safety Data Sheet Guidelines for Indole Derivatives.[3] Retrieved from
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
